molecular formula C10H20N2O2 B046749 (S)-1-Boc-3-aminopiperidine CAS No. 188111-79-7

(S)-1-Boc-3-aminopiperidine

Número de catálogo: B046749
Número CAS: 188111-79-7
Peso molecular: 200.28 g/mol
Clave InChI: AKQXKEBCONUWCL-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-Boc-3-aminopiperidine is a chiral, enantiomerically pure piperidine derivative of exceptional value in synthetic organic and medicinal chemistry. Its primary role is as a versatile and crucial building block for the construction of complex molecules, particularly in pharmaceutical research. The compound features two key, orthogonally protected functional groups: a secondary amine safeguarded by a Boc (tert-butoxycarbonyl) group and a primary amine. This protective group strategy allows for selective deprotection and subsequent functionalization, making it an ideal scaffold for the synthesis of diverse compound libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (3R)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQXKEBCONUWCL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363570
Record name (R)-1-Boc-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188111-79-7
Record name (R)-1-Boc-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(â??)-3-Amino-1-Boc-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Analysis of (S)-1-Boc-3-aminopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-aminopiperidine, also known as (S)-tert-butyl 3-aminopiperidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1][2] Its piperidine (B6355638) core is a common motif in a wide range of biologically active compounds, and the presence of a chiral amine at the 3-position allows for stereospecific interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and modulates its reactivity, making it a versatile intermediate in multi-step syntheses.[2] A thorough understanding of the three-dimensional structure and conformational behavior of this molecule is crucial for its effective application in the design and synthesis of novel therapeutics.

This technical guide provides an in-depth structural analysis of this compound, compiling crystallographic, spectroscopic, and computational data. It also includes detailed experimental protocols for the characterization of this and similar molecules.

Molecular Structure and Conformation

The structural integrity and conformational preferences of this compound are fundamental to its utility as a chiral building block. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky Boc group and the amino group at the C3 position can exist in either axial or equatorial orientations.

Crystallographic Analysis

A detailed crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the chair conformation and the stereochemistry at the C3 position.

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ (typical for chiral molecules)
Piperidine Ring ConformationChair
C3-Amino Group OrientationEquatorial
N1-Boc Group OrientationEquatorial
Conformational Analysis in Solution

In solution, the piperidine ring of this compound is expected to undergo rapid chair-chair interconversion. However, the equilibrium will strongly favor the conformer with the bulky Boc and amino substituents in the equatorial positions. The conformational free energies of substituted piperidines have been studied, and for most substituents, the equatorial conformation is more stable.

Computational studies using Density Functional Theory (DFT) can provide further insights into the conformational landscape of the molecule, including the relative energies of different conformers and the rotational barriers of the Boc group.

Spectroscopic Data

Spectroscopic techniques are essential for confirming the identity and purity of this compound and for elucidating its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 3.0m4HPiperidine ring protons (H2, H6)
~2.8m1HPiperidine ring proton (H3)
~1.8 - 1.2m4HPiperidine ring protons (H4, H5)
1.45s9HBoc group (-C(CH₃)₃)
1.3 (broad s)s2HAmino group (-NH₂)

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
154.7Carbonyl carbon (Boc C=O)
79.5Quaternary carbon (Boc -C(CH₃)₃)
~50Piperidine ring carbon (C3)
~45Piperidine ring carbons (C2, C6)
~30Piperidine ring carbon (C4)
28.4Methyl carbons (Boc -C(CH₃)₃)
~25Piperidine ring carbon (C5)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3360Medium, sharpN-H stretch (primary amine)
2975, 2850StrongC-H stretch (aliphatic)
1690StrongC=O stretch (urethane carbonyl)
1420MediumC-N stretch
1170StrongC-O stretch (urethane)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Key Fragment Ions (m/z)
ESI-MSPositive201.1603201.16145 (M-tBu+H)⁺, 101 (M-Boc+H)⁺

Experimental Protocols

Single Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexanes, methanol (B129727), or ethanol).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the solution-state structure and confirm the identity and purity of the compound.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, and baseline correction) and the spectra are analyzed to assign the chemical shifts and coupling constants to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the liquid sample is placed between two KBr plates to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[5]

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The mass spectrum is recorded in the positive ion mode.

  • Data Analysis: The molecular ion peak ([M+H]⁺) is identified to confirm the molecular weight. The fragmentation pattern can provide additional structural information.

Visualization of Experimental Workflows

Workflow for Structural Elucidation

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR FTIR Spectroscopy Purification->IR XRay Single Crystal X-ray Diffraction (if crystals form) Purification->XRay Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation Conformational_Analysis Conformational Analysis NMR->Conformational_Analysis MS->Structure_Confirmation IR->Structure_Confirmation ThreeD_Structure 3D Structure Determination XRay->ThreeD_Structure ThreeD_Structure->Conformational_Analysis

Caption: Workflow for the complete structural elucidation of this compound.

NMR Data Acquisition and Analysis Pathway

nmr_analysis_pathway cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample_Prep Dissolve sample in deuterated solvent OneD_NMR 1D NMR (1H, 13C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample_Prep->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Assignment Assign Chemical Shifts & Coupling Constants Processing->Assignment Structure_Elucidation Elucidate Final Structure Assignment->Structure_Elucidation

Caption: Logical flow for NMR-based structural analysis of this compound.

Conclusion

The structural analysis of this compound reveals a molecule with a well-defined conformational preference, crucial for its application in stereoselective synthesis. While a definitive single-crystal X-ray structure remains to be published, data from analogous compounds strongly suggest a chair conformation with equatorial substituents. Spectroscopic data, particularly from NMR, provide a robust method for confirming the identity, purity, and solution-state structure of this important chiral building block. The detailed protocols and data presented in this guide serve as a valuable resource for researchers utilizing this compound in the development of new chemical entities.

References

A Comprehensive Technical Guide to (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a detailed overview of the chemical and physical properties, synthesis, and applications of (S)-1-Boc-3-aminopiperidine, a key chiral building block for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Data

This compound, with the IUPAC name tert-butyl (3S)-3-aminopiperidine-1-carboxylate, is a versatile synthetic intermediate widely utilized in medicinal chemistry.[1] Its structure features a piperidine (B6355638) ring with an amine group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. This Boc group enhances the compound's stability and modulates its reactivity, making it an ideal component in the synthesis of complex bioactive molecules.[1]

Physical and Chemical Properties

Quantitative data for this compound are summarized in the table below. It is important to note that reported values for melting and boiling points can vary depending on the source and purity.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Molecular Weight 200.28 g/mol [1][2]
Appearance Colorless to light yellow oil or semi-solid[1][3]
Melting Point 122-127 °C[4]
Boiling Point 277.3 ± 33.0 °C (Predicted)[3]
Optical Rotation [α]D20 = +34.0° to +38.0° (c=5% in MeOH)[1]
Solubility Freely soluble in ethanol (B145695) and dimethylsulfoxide (DMSO).[3][4]
CAS Number 625471-18-3[1]
Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. Available data includes:

  • ¹H NMR: Spectra are available for this compound.[5]

  • IR and Mass Spectrometry: Data has been recorded for the racemic mixture, 1-Boc-3-aminopiperidine.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for its practical application. Two common synthetic approaches are outlined below.

Chemical Synthesis from (S)-Nipecotic Acid Ethyl Ester

A multi-step chemical synthesis route starting from (S)-nipecotic acid ethyl ester is a common method for preparing this compound.[6]

Step 1: Boc Protection

  • Dissolve (S)-nipecotic acid ethyl ester (0.2 mol) and triethylamine (B128534) (0.4 mol) in dichloromethane (B109758) (150 mL).

  • Cool the solution to below 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (0.24 mol) in dichloromethane (100 mL), maintaining the temperature between 0-10 °C.

  • After the addition is complete, wash the reaction mixture successively with unsaturated potassium carbonate solution, 5% HCl, and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (S)-N-Boc-3-piperidine ethyl formate (B1220265).

Step 2: Ammonolysis

  • Dissolve the (S)-N-Boc-3-piperidine ethyl formate (0.16 mol) in 1,4-dioxane (B91453) (300 mL) and add 28% aqueous ammonia.

  • Seal the reaction vessel and heat to 85-90 °C for 1.5 hours.

  • After the reaction, evaporate the solvent under reduced pressure.

  • Recrystallize the residue from petroleum ether to obtain (S)-N-Boc-3-piperidyl urea (B33335).

Step 3: Hofmann Rearrangement

  • Cool a solution of NaOH (0.45 mol) in water to below 0 °C.

  • Add 10% sodium hypochlorite (B82951) solution (0.15 mol) and stir for 30 minutes.

  • Add the (S)-N-Boc-3-piperidyl urea (from the previous step) in one portion.

  • Heat the mixture to 70 °C for 45 minutes.

  • Cool the reaction to room temperature and extract with diethyl ether.

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (S)-N-Boc-3-aminopiperidine.

Biocatalytic Synthesis using ω-Transaminase

An efficient and environmentally friendly method for the synthesis of this compound involves the use of an immobilized ω-transaminase in a continuous flow system.[7] This method offers high conversion rates and space-time yields.[7]

Experimental Setup:

  • A packed-bed reactor containing ω-transaminase immobilized on an amino-ethylenediamine-modified epoxy resin.

  • Substrate solution: 1-Boc-3-piperidone.

  • Amine donor: Isopropylamine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Procedure:

  • The substrate solution, amine donor, and cofactor are continuously pumped through the packed-bed reactor.

  • The immobilized enzyme catalyzes the asymmetric amination of the prochiral 1-Boc-3-piperidone to the (S)-enantiomer of 1-Boc-3-aminopiperidine.

  • The product stream is collected at the reactor outlet.

  • This continuous process can achieve high conversions (e.g., 95% within a 10-minute residence time) and has been operated for extended periods, demonstrating its potential for large-scale production.[7]

Mandatory Visualizations

Synthesis Workflow Diagram

G General Synthesis Workflow for this compound cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis start_chem (S)-Nipecotic Acid Ethyl Ester step1_chem Boc Protection (Di-tert-butyl dicarbonate, Triethylamine) start_chem->step1_chem step2_chem Ammonolysis (Aqueous Ammonia) step1_chem->step2_chem step3_chem Hofmann Rearrangement (NaOH, NaOCl) step2_chem->step3_chem end_chem This compound step3_chem->end_chem start_bio 1-Boc-3-piperidone step1_bio Asymmetric Amination (Immobilized ω-Transaminase, Isopropylamine, PLP) start_bio->step1_bio end_bio This compound step1_bio->end_bio

Caption: Chemical and biocatalytic synthesis routes to this compound.

Application in Drug Discovery Workflow

G Application of this compound in Inhibitor Synthesis start This compound step1 Coupling Reaction (e.g., Amide bond formation, Suzuki coupling) start->step1 intermediate Boc-protected Intermediate step1->intermediate step2 Deprotection (e.g., TFA, HCl) intermediate->step2 end Final Active Inhibitor (e.g., CHK1 or PI3Kδ inhibitor) step2->end

Caption: General workflow for the use of this compound in inhibitor synthesis.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various novel therapeutic agents, particularly kinase inhibitors.[8] Its chiral nature is often essential for the biological activity of the final drug molecule.

Checkpoint Kinase 1 (CHK1) Inhibitors

This compound is a key building block for the synthesis of CHK1 inhibitors, such as AZD7762.[9] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation. The synthesis of these inhibitors often involves the coupling of this compound with a heterocyclic core, followed by deprotection of the Boc group.[9]

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibitors

This compound is also utilized in the development of PI3Kδ inhibitors.[8] PI3Kδ is a key enzyme in the signaling pathways of immune cells, and its inhibitors have shown promise in the treatment of certain hematological malignancies and inflammatory diseases. The synthetic strategies are similar to those for CHK1 inhibitors, where the aminopiperidine moiety is incorporated to interact with specific residues in the kinase active site.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

References

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine is a critical chiral building block in the pharmaceutical industry, playing a pivotal role in the synthesis of various therapeutic agents, including inhibitors for dipeptidyl peptidase IV (DPP-IV), such as alogliptin (B1666894) and linagliptin, which are used in the management of type 2 diabetes.[1][2] Its stereospecific structure is essential for the biological activity of the final drug molecules, necessitating efficient and highly selective synthetic routes. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies Overview

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches: enzymatic synthesis, asymmetric chemical synthesis, and synthesis from chiral precursors. Each strategy offers distinct advantages and challenges in terms of stereoselectivity, yield, cost, and environmental impact.

1. Enzymatic Synthesis: Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to its high enantioselectivity and mild reaction conditions.[3] Key enzymatic methods for producing this compound include:

  • Transamination: This approach utilizes ω-transaminases (TAs) to catalyze the asymmetric amination of a prochiral ketone, 1-Boc-3-piperidone, to the desired chiral amine.[2][3] The use of immobilized enzymes in continuous flow systems has shown remarkable efficiency and potential for large-scale production.[4][5][6]

  • Reductive Amination: While not as direct for this specific target, related enzymatic methods involving reductive amination are a cornerstone of chiral amine synthesis.

  • Ketoreductase-based Synthesis: An indirect enzymatic route involves the asymmetric reduction of 1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine using a ketoreductase (KRED), which can then be converted to the amine.[7][8][9]

2. Asymmetric Chemical Synthesis: These methods establish the desired stereocenter through the use of chiral catalysts or auxiliaries.

  • Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of enamides or other suitable precursors is a powerful strategy for accessing enantioenriched amines.[1]

  • Chiral Auxiliary-Mediated Synthesis: This classic approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal to yield the desired enantiomer.

3. Synthesis from Chiral Pool: This strategy leverages naturally occurring chiral molecules as starting materials.

  • From L-glutamic acid: A multi-step synthesis has been developed starting from the readily available amino acid L-glutamic acid.

  • From L-lysine: Derivatives of lysine (B10760008) can also serve as precursors for the synthesis of chiral piperidines.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis pathways for this compound and related intermediates.

Synthesis PathwayKey Reagent/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reaction TimeReference
Enzymatic Transamination Immobilized ω-transaminase (ATA-025-IMB)1-Boc-3-piperidone(R)-1-Boc-3-aminopiperidine70>99-[2][10]
Enzymatic Transamination (Flow) Immobilized ω-transaminase (ATA-W12)1-Boc-3-piperidoneThis compound95 (conversion)-10 min[4][5][6]
Enzymatic Reduction Ketoreductase (KRED 110)N-1-Boc-3-piperidone(S)-1-Boc-3-hydroxypiperidine90-95-3-4 hours[7]
Synthesis from L-glutamic acid Multi-step chemical synthesisL-glutamic acidSubstituted 3-(N-Boc-amino)piperidines44-55 (overall)--
Chemical Synthesis (Debenzylation) Pd/C, H₂(R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl estertert-butyl (R)-piperidin-3-ylcarbamate97953 hours[11]

Experimental Protocols

Enzymatic Synthesis of this compound using Immobilized ω-Transaminase in a Continuous Flow System

This protocol is based on the efficient synthesis developed using a continuous flow system.[4][5][6]

a. Immobilization of ω-Transaminase (ATA-W12):

  • Prepare an amino-epoxy bifunctional resin by reacting an epoxy resin with 0.3 M ethylenediamine (B42938) (EDA) solution at pH 8.5 and 20°C for 1-6 hours.

  • Wash the resulting EDA-epoxy supports (EES) and store at 4°C.

  • Immobilize the ω-transaminase ATA-W12 onto the EES. This process achieves high binding efficiency (>95%) and activity recovery (75%).

b. Continuous Flow Reaction:

  • Pack the immobilized enzyme (ATA-W12-EES) into a glass column (e.g., 10 mm i.d. × 100 mm).

  • Prepare the substrate solution containing 1-Boc-3-piperidone, an amine donor (e.g., isopropylamine), and pyridoxal-5'-phosphate (PLP) cofactor in a suitable buffer.

  • Continuously pump the substrate solution through the packed bed reactor.

  • A residence time of 10 minutes is sufficient to achieve approximately 95% conversion to this compound.

  • The system can be operated continuously for extended periods (e.g., 24 hours), achieving a high space-time yield.

Synthesis of (S)-1-Boc-3-hydroxypiperidine using Ketoreductase (KRED 110)

This protocol describes the synthesis of the hydroxyl precursor to the target amine.[7]

  • Prepare a reaction mixture containing:

  • Stir the reaction mixture at 230 rpm at a temperature of 35–40 °C for 3–4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard extraction and chromatography techniques.

Synthesis of 3-(N-Boc amino) piperidine (B6355638) derivatives from L-glutamic acid

This is a multi-step chemical synthesis.

  • Esterification: Convert L-glutamic acid to its corresponding dimethyl ester.

  • Boc-Protection: Protect the amino group of the diester with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of triethylamine (B128534) and a catalytic amount of DMAP.

  • Reduction: Reduce the diester to the corresponding diol using sodium borohydride (B1222165) in methanol.

  • Tosylation: Convert the diol to a ditosylate by reacting it with p-toluenesulfonyl chloride in the presence of triethylamine and DMAP.

  • Cyclization: React the ditosylate with a primary amine (e.g., benzylamine) to form the substituted piperidine ring.

  • Deprotection/Further Modification: Subsequent steps can be performed to yield the final target compound.

Synthesis Pathway Diagrams

Enzymatic_Transamination Enzymatic Transamination Pathway cluster_reactants cluster_products ProchiralKetone 1-Boc-3-piperidone Enzyme ω-Transaminase (e.g., ATA-W12) ProchiralKetone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme ChiralAmine This compound KetoneByproduct Ketone Byproduct (e.g., Acetone) Enzyme->ChiralAmine Enzyme->KetoneByproduct Cofactor PLP (Cofactor) Cofactor->Enzyme

Caption: Enzymatic transamination of 1-Boc-3-piperidone.

Ketoreductase_Pathway Ketoreductase-based Pathway (Indirect) Ketone N-1-Boc-3-piperidone Reduction Ketoreductase (KRED) + NAD(P)H Ketone->Reduction Alcohol (S)-1-Boc-3-hydroxypiperidine Conversion Chemical Conversion (e.g., Mitsunobu, etc.) Alcohol->Conversion Amine This compound Reduction->Alcohol Conversion->Amine

Caption: Indirect synthesis via ketoreductase reduction.

Glutamic_Acid_Pathway Synthesis from L-Glutamic Acid GlutamicAcid L-Glutamic Acid Diester Dimethyl Ester GlutamicAcid->Diester Esterification BocDiester Boc-Protected Diester Diester->BocDiester Boc Protection Diol Diol BocDiester->Diol Reduction Ditosylate Ditosylate Diol->Ditosylate Tosylation Piperidine Substituted Piperidine Ditosylate->Piperidine Cyclization FinalProduct This compound Piperidine->FinalProduct Further Steps

Caption: Multi-step synthesis from L-glutamic acid.

References

The Versatility of a Chiral Scaffold: Unveiling the Mechanisms of Action of (S)-1-Boc-3-aminopiperidine Derived Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine is a crucial chiral building block in modern medicinal chemistry. It does not possess an intrinsic mechanism of action in a pharmacological sense. Instead, its significance lies in providing a versatile and stereochemically defined piperidine (B6355638) scaffold, which is a privileged structure in numerous biologically active compounds. The unique structural properties of this intermediate allow for its incorporation into a diverse range of molecules, enabling them to interact with specific biological targets with high affinity and selectivity. This technical guide delves into the core mechanisms of action of three distinct classes of inhibitors synthesized using the this compound scaffold or its derivatives: Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Checkpoint Kinase 1 (Chk1) inhibitors, and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The Case of Alogliptin (B1666894)

Alogliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, alogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells. This ultimately leads to improved glycemic control in patients with type 2 diabetes mellitus.

Quantitative Data for Alogliptin
ParameterValueTargetNotes
IC50 ~10 nMHuman DPP-4Half-maximal inhibitory concentration.
Selectivity >10,000-foldvs. DPP-8 and DPP-9Demonstrates high selectivity for DPP-4 over other related proteases.[1]
Plasma DPP-4 Inhibition >80% at 24 hoursHuman PlasmaSupports a once-daily dosing regimen.[2][3]
DPP-4 Signaling Pathway and Mechanism of Alogliptin

The following diagram illustrates the signaling pathway affected by DPP-4 and the mechanism of action of Alogliptin.

DPP4_Pathway cluster_gut Gut (In response to food) cluster_pancreas Pancreatic Islets GLP-1 GLP-1 Beta_Cell β-Cell GLP-1->Beta_Cell Stimulates Alpha_Cell α-Cell GLP-1->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme GLP-1->DPP4 Inactivated by GIP GIP GIP->Beta_Cell GIP->DPP4 Inactivated by Insulin_Secretion ↑ Insulin Secretion Beta_Cell->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cell->Glucagon_Secretion Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Alogliptin Alogliptin Alogliptin->DPP4 Inhibits

Caption: Alogliptin inhibits DPP-4, preventing incretin inactivation.
Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the IC50 value of an inhibitor like Alogliptin.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.5.

  • DPP-4 Enzyme: Dilute recombinant human DPP-4 enzyme to a final concentration of approximately 0.1-0.5 ng/µL in assay buffer.

  • Substrate: Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO and dilute to a working concentration of 100 µM in assay buffer.

  • Inhibitor (Alogliptin): Prepare a stock solution of Alogliptin in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for testing (e.g., from 1 nM to 100 µM).

2. Assay Procedure:

  • In a 96-well black microplate, add 20 µL of the serially diluted Alogliptin or vehicle (DMSO in assay buffer for control).

  • Add 60 µL of the diluted DPP-4 enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30 minutes at 37°C.

3. Data Analysis:

  • Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Checkpoint Kinase 1 (Chk1) Inhibition: The Case of AZD7762

AZD7762 is a potent, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) and Chk2, key serine/threonine kinases in the DNA damage response (DDR) pathway.[4][5] The synthesis of AZD7762 involves the use of this compound.[6] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells have defects in the G1 checkpoint and are heavily reliant on the S and G2 checkpoints regulated by Chk1 for survival after DNA damage. By inhibiting Chk1, AZD7762 abrogates these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4][7] This mechanism makes Chk1 inhibitors like AZD7762 effective as sensitizing agents for chemotherapy and radiation.[8][9]

Quantitative Data for AZD7762
ParameterValueTargetNotes
IC50 5 nMChk1Half-maximal inhibitory concentration in a biochemical assay.[5][7][10][11]
Ki 3.6 nMChk1Inhibitor binding affinity.[5][10]
EC50 (Checkpoint Abrogation) 10 nMHT29 cellsEffective concentration to abrogate the G2 checkpoint induced by camptothecin.[4][7]
Chk1 Signaling Pathway and Mechanism of AZD7762

The diagram below illustrates the role of Chk1 in the DNA damage response and the inhibitory action of AZD7762.

CHK1_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM Activates Chk1 Chk1 Kinase ATR_ATM->Chk1 Activates (Phosphorylates) Cdc25 Cdc25 Phosphatases Chk1->Cdc25 Inhibits (Phosphorylates) Cell_Cycle_Arrest S/G2 Cell Cycle Arrest (DNA Repair) Chk1->Cell_Cycle_Arrest CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin Activates CDK_Cyclin->Cell_Cycle_Arrest Inhibited during arrest Mitosis Mitosis CDK_Cyclin->Mitosis Promotes Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis Premature entry with damaged DNA leads to AZD7762 AZD7762 AZD7762->Chk1 Inhibits

Caption: AZD7762 inhibits Chk1, preventing DNA damage-induced cell cycle arrest.
Experimental Protocol: In Vitro Chk1 Kinase Assay

This protocol describes a typical scintillation proximity assay (SPA) for determining the IC50 of a Chk1 inhibitor.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

  • Chk1 Enzyme: Use purified recombinant human Chk1 enzyme.

  • Substrate: Use a biotinylated peptide substrate for Chk1, such as biotin-KKVSRSGLYRSMPMPENLNRPR.

  • ATP Solution: Prepare a solution of ATP in kinase buffer, including [γ-33P]ATP as a tracer. The final ATP concentration should be at or near the Km for Chk1 (e.g., 1 µM).

  • Inhibitor (AZD7762): Prepare a stock solution in DMSO and create serial dilutions.

2. Assay Procedure:

  • In a 96-well plate, add 5 µL of the serially diluted AZD7762 or vehicle control.

  • Add 10 µL of the Chk1 enzyme and 10 µL of the peptide substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of a stop solution containing EDTA and streptavidin-coated SPA beads.

  • Incubate for a further 30 minutes to allow the biotinylated substrate to bind to the SPA beads.

  • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The amount of incorporated radiolabel is proportional to the Chk1 kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition: The Case of Idelalisib

Idelalisib is a first-in-class, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[12][13] PI3Kδ is a lipid kinase that is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[12][14] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and certain lymphomas, the PI3Kδ pathway is hyperactive, promoting cell proliferation, survival, and trafficking.[2][12] Idelalisib inhibits the catalytic activity of PI3Kδ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2] This disrupts downstream signaling through effectors like Akt, leading to the inhibition of pro-survival pathways and induction of apoptosis in malignant B-cells.[1][15]

Quantitative Data for Idelalisib
ParameterValueTargetNotes
IC50 2.5 nMPI3KδHalf-maximal inhibitory concentration in a cell-free assay.[3]
IC50 19 nMPI3KδDetermined at 2x Km for ATP.[13][16]
Selectivity ~40-300 foldvs. PI3Kα/β/γHigh selectivity for the delta isoform over other Class I PI3Ks.[3]
EC50 (B-cell proliferation) 6 nMB-cellsEffective concentration to inhibit B-cell proliferation in response to BCR crosslinking.[13]
PI3Kδ Signaling Pathway and Mechanism of Idelalisib

The diagram below outlines the PI3Kδ signaling pathway in B-cells and the inhibitory effect of Idelalisib.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 PIP2 PIP2->PI3Kd Akt Akt PIP3->Akt Recruits & Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream_Effectors Activates Cell_Outcomes ↑ Proliferation ↑ Survival ↑ Trafficking Downstream_Effectors->Cell_Outcomes Apoptosis Apoptosis Idelalisib Idelalisib Idelalisib->PI3Kd Inhibits Idelalisib->Apoptosis Induces

Caption: Idelalisib inhibits PI3Kδ, blocking BCR signaling and promoting apoptosis.
Experimental Protocol: In Vitro PI3Kδ Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3Kδ inhibition.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer such as 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM DTT, and 0.05% CHAPS.

  • PI3Kδ Enzyme: Use purified recombinant human PI3Kδ (p110δ/p85α).

  • Substrate: Use a biotinylated PIP2 substrate.

  • ATP Solution: Prepare ATP in assay buffer at a concentration near the Km for PI3Kδ.

  • Inhibitor (Idelalisib): Prepare a stock solution in DMSO and create serial dilutions.

  • Detection Reagents: Prepare a detection mix containing EDTA (to stop the reaction), a Europium-labeled anti-GST antibody (assuming a GST-tagged PH domain is used), a GST-tagged GRP1-PH domain (binds to PIP3), and Streptavidin-XL665 (binds to biotinylated PIP3).

2. Assay Procedure:

  • In a low-volume 384-well plate, add 2 µL of the serially diluted Idelalisib or vehicle control.

  • Add 2 µL of the PI3Kδ enzyme solution.

  • Add 2 µL of the biotinylated PIP2 substrate.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of the ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the detection mix.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

3. Data Analysis:

  • Measure the HTRF signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

  • The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of PIP3 produced.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold is a testament to the power of chiral building blocks in drug discovery. Its incorporation into molecules like Alogliptin, AZD7762, and Idelalisib enables the development of highly potent and selective inhibitors for diverse therapeutic targets. By understanding the specific mechanisms of action, signaling pathways, and quantitative pharmacology of these derivative compounds, researchers and drug development professionals can better appreciate the strategic value of this versatile chemical intermediate in creating next-generation therapeutics. The detailed experimental protocols provided herein offer a practical guide for the evaluation of similar compounds, fostering further innovation in the field.

References

Spectroscopic Data of (S)-1-Boc-3-aminopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Boc-3-aminopiperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Accurate characterization of this compound is crucial for ensuring its purity and structural integrity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Molecular Structure

IUPAC Name: tert-butyl (3S)-3-aminopiperidine-1-carboxylate[1] CAS Number: 625471-18-3[1] Molecular Formula: C₁₀H₂₀N₂O₂[1][2] Molecular Weight: 200.28 g/mol [1][2]

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)~1.45Singlet9H
-NH₂~1.5 (broad)Singlet2H
Piperidine Ring Protons (CH₂, CH)1.30 - 4.00Multiplets9H

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C (CH₃)₃ (Boc)~28.5
-C (CH₃)₃ (Boc)~79.5
Piperidine C3~46.0
Piperidine C5~34.0
Piperidine C4~25.0
Piperidine C2~50.0
Piperidine C6~45.0
C =O (Boc)~155.0

Table 2: Expected ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Wavenumber (cm⁻¹)Assignment
3485, 3361, 3292N-H stretching (amine)
2975, 2931, 2862C-H stretching (alkane)
1692C=O stretching (carbamate)
1427C-N stretching
1367, 1266, 1162C-O stretching

Table 3: IR spectral data for the enantiomer (R)-1-Boc-3-aminopiperidine, which is expected to be identical for the (S)-enantiomer.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.[5]

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol [2]
Exact Mass200.1525[2]
[M+H]⁺ (protonated molecule)m/z ≈ 201
Major Fragment Ionm/z 57 ([C(CH₃)₃]⁺)[2]

Table 4: Mass spectrometry data for this compound.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

  • Homogenization: Ensure the solution is homogeneous by gently vortexing or inverting the NMR tube several times.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical experiment involves 16-64 scans.[6] For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[6]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts to the corresponding protons and carbons in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (ATR crystal or salt plates) or the KBr pellet without the sample.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.[3]

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which typically produces the protonated molecular ion [M+H]⁺.[2]

  • Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. If fragmentation is induced (e.g., in tandem MS or with a harder ionization technique), analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film / KBr Pellet / ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Fourier Transform, Phase & Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Peak Detection & Mass Assignment MS->Process_MS Interpret_NMR Assign Chemical Shifts & Coupling Constants Process_NMR->Interpret_NMR Interpret_IR Identify Functional Group Absorptions Process_IR->Interpret_IR Interpret_MS Determine Molecular Weight & Fragmentation Pattern Process_MS->Interpret_MS Conclusion Structural Confirmation of This compound Interpret_NMR->Conclusion Interpret_IR->Conclusion Interpret_MS->Conclusion

References

Determining the Chiral Purity of (S)-1-Boc-3-aminopiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (S)-1-Boc-3-aminopiperidine, a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Ensuring the enantiomeric purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details established chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), along with pre-column derivatization strategies.

Introduction to Chiral Purity Analysis

This compound possesses a stereogenic center at the C3 position of the piperidine (B6355638) ring, leading to the existence of two enantiomers: (S) and (R). In pharmaceutical applications, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, regulatory authorities mandate strict control over the enantiomeric composition of chiral drugs and intermediates. The accurate determination of chiral purity, typically expressed as enantiomeric excess (e.e.), is a crucial aspect of quality control in drug development and manufacturing.

Analytical Methodologies for Chiral Separation

The primary challenge in chiral purity analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Chromatographic techniques that employ a chiral environment, either through a chiral stationary phase (CSP) or a chiral additive in the mobile phase, are the most common and reliable methods for enantiomeric separation. For this compound, HPLC, GC, and SFC are the most utilized techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the enantiomeric separation of a broad range of compounds, including N-Boc protected amines. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.

Method Selection Logic:

Analyte 1-Boc-3-aminopiperidine Sample UV_absorbance Adequate UV Chromophore? Analyte->UV_absorbance Direct_Analysis Direct Chiral HPLC UV_absorbance->Direct_Analysis  Yes Derivatization Pre-column Derivatization UV_absorbance->Derivatization  No Data_Analysis Data Analysis & e.e. Calculation Direct_Analysis->Data_Analysis HPLC_Analysis Chiral HPLC Analysis Derivatization->HPLC_Analysis HPLC_Analysis->Data_Analysis

Caption: Decision workflow for selecting a chiral HPLC approach.

Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. Chiral capillary columns coated with cyclodextrin (B1172386) derivatives are commonly used for the separation of enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of organic modifier. SFC is known for its high efficiency, rapid analysis times, and reduced solvent consumption, making it an attractive "green" alternative to normal-phase HPLC for chiral separations.

Experimental Protocols

Pre-column Derivatization (for enhanced detection)

Since 1-Boc-3-aminopiperidine lacks a strong chromophore, pre-column derivatization can be employed to enhance UV detection in HPLC and improve volatility for GC analysis.

Protocol with p-Toluenesulfonyl Chloride (PTSC):

  • Sample Preparation: Dissolve a known amount of the 1-Boc-3-aminopiperidine sample in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Reagent Addition: Add an excess of p-toluenesulfonyl chloride and a base (e.g., triethylamine (B128534) or pyridine) to the sample solution.

  • Reaction: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a small amount of water or a dilute aqueous acid solution. Extract the derivatized product with an organic solvent.

  • Final Preparation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Workflow for Pre-column Derivatization:

start Start: Sample Weighing dissolve Dissolve in Aprotic Solvent start->dissolve add_reagents Add Derivatizing Agent (e.g., PTSC) & Base dissolve->add_reagents react Reaction at Room Temperature add_reagents->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry reconstitute Evaporate & Reconstitute in Mobile Phase dry->reconstitute end Ready for Injection reconstitute->end

Caption: Step-by-step workflow for pre-column derivatization.

Chiral HPLC Method

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector.

Chromatographic Conditions:

ParameterCondition 1 (Direct)Condition 2 (Derivatized)[1]
Chiral Column Lux-Cellulose 3 (250 x 4.6 mm, 3 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol (90:10, v/v)Ethanol with 0.1% Diethylamine
Flow Rate 0.5 mL/min0.5 mL/min
Column Temperature 25 °CAmbient
Detection UV at 216 nmUV at 228 nm
Injection Volume 10 µL10 µL

Sample Preparation (Direct Method): Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Chiral GC Method

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions (Hypothetical, based on similar compounds):

ParameterCondition
Chiral Column Chirasil-Val or equivalent amino acid derivative-based CSP (e.g., 25 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial temp. 100 °C, hold for 1 min, ramp to 220 °C at 5 °C/min, hold for 5 min
Detector FID or MS
Detector Temp. 280 °C (FID)

Sample Preparation: Derivatization to a more volatile and thermally stable form (e.g., trifluoroacetyl derivative) is typically required.

Chiral SFC Method

Instrumentation:

  • Supercritical Fluid Chromatograph with UV or MS detector.

Chromatographic Conditions:

ParameterCondition
Chiral Column Chiralpak IC (150 x 4.6 mm, 3 µm)
Mobile Phase Supercritical CO2 / Methanol (e.g., 85:15, v/v) with a basic additive (e.g., 0.1% diethylamine)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm or MS

Quantitative Data Summary

The following tables summarize typical performance data for the chiral separation of 1-Boc-3-aminopiperidine enantiomers. Note: Retention times and resolution can vary depending on the specific instrument, column condition, and exact mobile phase composition.

Table 1: Chiral HPLC Performance Data

MethodChiral ColumnEnantiomerRetention Time (min)Resolution (Rs)
DirectLux-Cellulose 3(S)-isomer~12.5> 2.0
(R)-isomer~14.0
DerivatizedChiralpak AD-H(R)-isomer~10.2> 4.0[1]
(PTSC)(S)-isomer~12.1

Table 2: Chiral SFC Performance Data

MethodChiral ColumnEnantiomerRetention Time (min)Resolution (Rs)
DirectChiralpak IC(S)-isomer~3.5> 2.5
(R)-isomer~4.2

Method Validation

For use in a regulated environment, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters for a chiral purity method are summarized below.

Logical Flow of Method Validation:

Method_Development Optimized Analytical Method Specificity Specificity (Resolution > 1.5) Method_Development->Specificity Linearity Linearity & Range (r² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (%RSD) Specificity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness Validated_Method Validated Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Interrelation of key validation parameters for a chiral method.

Table 3: ICH Validation Parameters for Chiral Purity Methods

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.Baseline resolution (Rs) between enantiomers > 1.5. Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.
Accuracy The closeness of the test results to the true value.Determined by spike/recovery studies at different concentration levels (e.g., 50%, 100%, 150% of the specification limit).
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., <15% at the LOQ).
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ≥ 10:1.
Robustness The method's reliability when subjected to small, deliberate changes in its parameters (e.g., flow rate, temperature).No significant impact on resolution and quantitation.

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of many pharmaceutical products. Chiral HPLC and SFC are the most reliable and widely used techniques for this purpose, offering excellent resolution and reproducibility. While direct analysis is often feasible, pre-column derivatization can be a valuable tool to enhance detection sensitivity. The choice of the analytical method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Regardless of the method chosen, thorough validation in accordance with ICH guidelines is essential for its application in a regulated environment.

References

(S)-1-Boc-3-aminopiperidine solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (S)-1-Boc-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (tert-butyl (S)-3-aminopiperidine-1-carboxylate), a key chiral building block in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in various synthetic protocols, formulation development, and other research applications.

Introduction to this compound

This compound is a versatile synthetic intermediate widely employed in the development of novel therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen and a primary amine at the 3-position of the chiral center makes it a valuable component in the synthesis of complex molecules, including enzyme inhibitors and modulators of various biological targets. Its solubility characteristics dictate the choice of solvents for reactions, purification, and formulation, thereby impacting reaction kinetics, yield, and purity of the final product.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and data on its enantiomer, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound and its Enantiomer in Various Solvents

SolventSolvent TypeSolubility of (S)-enantiomerSolubility of (R)-enantiomer
Dimethylsulfoxide (DMSO)Polar AproticSoluble[1]Slightly Soluble[2][3]
ChloroformChlorinated-Slightly Soluble[2][3]
DichloromethaneChlorinatedSoluble[4]-
Dimethylformamide (DMF)Polar Aprotic-Slightly Soluble[2][3]
WaterPolar Protic-Immiscible[3][5]

Note: The solubility of the (S)-enantiomer is expected to be very similar to its (R)-enantiomer in achiral solvents.

The Boc protecting group introduces lipophilic character, while the free amine provides a site for hydrogen bonding, leading to its solubility in a range of organic solvents. The immiscibility in water is a key consideration for aqueous workups.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, specifically the interplay between the non-polar Boc group and the polar amino group.

G Factors Influencing Solubility of this compound cluster_compound This compound Structure cluster_solvents Solvent Types cluster_interactions Intermolecular Interactions Compound This compound Boc Group (Lipophilic) Amine Group (Polar) H_Bonding Hydrogen Bonding Compound:f1->H_Bonding Donates/Accepts H-bonds Van_der_Waals Van der Waals Forces Compound:f0->Van_der_Waals Induces PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Dipole_Dipole Dipole-Dipole PolarAprotic->Dipole_Dipole Strong Chlorinated Chlorinated (e.g., DCM, Chloroform) Chlorinated->Van_der_Waals Dominant PolarProtic Polar Protic (e.g., Water, Alcohols) PolarProtic->H_Bonding Strong H_Bonding->PolarAprotic Favorable H_Bonding->PolarProtic Limited by Boc group Van_der_Waals->Chlorinated Favorable

Caption: Logical diagram of structural features of this compound influencing its solubility in different solvent types.

Experimental Protocol for Solubility Determination

A reliable method for determining the quantitative solubility of this compound is the shake-flask method , followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran, toluene, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) on a shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in a sealed vial B Equilibrate on a shaker (e.g., 24-48h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C Reach Equilibrium D Filter supernatant through a 0.22 µm syringe filter C->D E Dilute the filtered supernatant D->E Prepare for Analysis F Analyze by HPLC E->F G Quantify using a calibration curve F->G H Calculate Solubility (e.g., mg/mL) G->H Determine Concentration

Caption: A generalized experimental workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully published, this guide provides a foundational understanding based on available qualitative information and established experimental protocols. For researchers and drug development professionals, it is recommended to perform solubility testing in the specific solvent systems relevant to their applications to obtain precise and reliable data. The methodologies outlined in this guide offer a robust framework for such determinations.

References

An In-depth Technical Guide on the Stability and Storage of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-Boc-3-aminopiperidine, a key chiral building block in pharmaceutical synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and assessment of this compound's stability.

Chemical and Physical Properties

This compound, with the IUPAC name tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a versatile intermediate used in the synthesis of various bioactive molecules. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity for specific synthetic applications.

PropertyValue
CAS Number 625471-18-3
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Appearance Colorless to light yellow oil or white to yellow solid
Purity Typically ≥97%
Optical Rotation [α]D²⁰ = +34.0° to +38.0° (c=5% in MeOH)

Stability Profile

The stability of this compound is largely dictated by the lability of the Boc protecting group. Understanding its stability towards various chemical and physical factors is crucial for its effective use in synthesis and for ensuring its quality over time.

pH Stability

The Boc group is known to be stable under neutral and basic conditions, making this compound suitable for reactions involving bases and many nucleophiles. However, it is labile to acidic conditions.

Thermal Stability

While specific studies on the thermal degradation of this compound are not extensively available in public literature, thermal deprotection of Boc groups can occur at elevated temperatures. It is advisable to avoid high temperatures to prevent thermal decomposition.

Photostability

For solutions of this compound, protection from light is recommended, especially during long-term storage, to prevent potential photodegradation.

Incompatibilities

This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Degradation Pathways

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group. This reaction proceeds through the formation of a stable tert-butyl cation.

S_1_Boc This compound Protonated_Carbonyl Protonated Carbonyl Intermediate S_1_Boc->Protonated_Carbonyl + H⁺ Cleavage Cleavage Protonated_Carbonyl->Cleavage Spontaneous Deprotected_Amine (S)-3-aminopiperidine Cleavage->Deprotected_Amine Tert_Butyl_Cation tert-Butyl Cation Cleavage->Tert_Butyl_Cation CO2 Carbon Dioxide Cleavage->CO2 Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene - H⁺

Figure 1: Acid-Catalyzed Degradation Pathway of this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the integrity and purity of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in its solid form and as a stock solution.

FormStorage TemperatureDurationSpecial Conditions
Solid 0-8 °CLong-termStore in a dry, well-ventilated place. Keep container tightly closed.
Stock Solution -20 °C1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution -80 °C6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
Handling Precautions

This compound may cause skin and eye irritation and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) should be used.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber).

    • Respiratory Protection: If handling large quantities or if ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Quantitative Stability Data

Quantitative stability data for this compound under various stress conditions (e.g., temperature, humidity, light) are not extensively available in the public domain. A comprehensive stability study would be required to generate such data. The tables below are provided as templates for presenting such data once generated.

Table 1: Long-Term Stability Data (Example Template)

Time (Months)Storage ConditionPurity (%)Appearance
025°C / 60% RHData not availableData not available
325°C / 60% RHData not availableData not available
625°C / 60% RHData not availableData not available
1225°C / 60% RHData not availableData not available

Table 2: Accelerated Stability Data (Example Template)

Time (Months)Storage ConditionPurity (%)Appearance
040°C / 75% RHData not availableData not available
140°C / 75% RHData not availableData not available
340°C / 75% RHData not availableData not available
640°C / 75% RHData not availableData not available

Experimental Protocols

The following are representative protocols for assessing the stability of this compound. These protocols would require validation for this specific compound.

Representative Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Study Protocol (Representative)

Forced degradation studies help to identify potential degradation products and establish the degradation pathways.

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photodegradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method.

Start Stability Testing Workflow Sample This compound Sample Start->Sample Stress Forced Degradation Studies Sample->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photodegradation Stress->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Data Analysis & Reporting Analysis->Results

The Role of (S)-1-Boc-3-aminopiperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine , a chiral piperidine (B6355638) derivative, has emerged as a critical building block in medicinal chemistry. Its stereochemically defined structure and the presence of a Boc-protecting group make it a versatile synthon for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide explores the significant biological activities of molecules derived from this scaffold, focusing on its application in the development of targeted inhibitors for oncology and metabolic diseases. We will delve into the synthesis, quantitative biological data, and experimental protocols related to inhibitors of Checkpoint Kinase 1 (CHK1), Phosphoinositide 3-kinase delta (PI3Kδ), and Dipeptidyl Peptidase IV (DPP-IV).

Inhibition of Checkpoint Kinase 1 (CHK1) for Cancer Therapy

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Upon DNA damage, CHK1 is activated, leading to cell cycle arrest to allow time for DNA repair.[1] In many cancer cells, other cell cycle checkpoints (like the G1 checkpoint) are dysfunctional, making them highly dependent on the CHK1-mediated S and G2 checkpoints for survival. Therefore, inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging chemotherapies.

The (S)-3-aminopiperidine moiety has been identified as a key pharmacophore for potent CHK1 inhibition, with the chirality at the 3-position being crucial for activity.[2]

The ATR-CHK1 Signaling Pathway

The primary activator of CHK1 in response to single-strand DNA breaks and replication stress is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The activated ATR-CHK1 pathway triggers a cascade that leads to the phosphorylation of downstream targets, such as Cdc25 phosphatases, resulting in cell cycle arrest.

CHK1_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 P Cdc25 Cdc25 (A, B, C) CHK1->Cdc25 P (Inhibits) CDK CDK1 / CDK2 Cdc25->CDK Activates CellCycleArrest S/G2 Cell Cycle Arrest CDK->CellCycleArrest Promotes Mitotic Entry Inhibitor (S)-3-Aminopiperidine based Inhibitor (e.g., AZD7762) Inhibitor->CHK1 Inhibits

ATR-CHK1 DNA Damage Response Pathway.
Quantitative Data: (S)-3-Aminopiperidine-Based CHK1 Inhibitors

The clinical candidate AZD7762 is a potent CHK1 inhibitor whose synthesis utilizes tert-butyl (3S)-3-aminopiperidine-1-carboxylate. The structure-activity relationship (SAR) studies highlight the importance of the (S)-aminopiperidine moiety for high-potency inhibition.[2]

CompoundStructureCHK1 IC₅₀ (nM)[2]Cellular Activity (EC₅₀-CPT, µM)[2]
12a 5-Phenyl-N-((S)-piperidin-3-yl)-3-ureidothiophene-2-carboxamide1.30.041
12b 5-(3-Fluorophenyl)-N-((S)-piperidin-3-yl)-3-ureidothiophene-2-carboxamide< 1.00.024
AZD7762 (4) 5-(3-Fluorophenyl)-N-((S)-piperidin-3-yl)-3-ureidothiophene-2-carboxamide< 50.018
12d 5-(3-Chlorophenyl)-N-((S)-piperidin-3-yl)-3-ureidothiophene-2-carboxamide< 1.00.027
12j 5-(Thiophen-3-yl)-N-((S)-piperidin-3-yl)-3-ureidothiophene-2-carboxamide2.00.048

EC₅₀-CPT represents cellular activity in HT29 cells pretreated with the DNA damaging agent camptothecin.

Experimental Protocols

The synthesis of AZD7762 involves the coupling of the thiophene (B33073) core with this compound, followed by deprotection.

Step 1: Weinreb Amidation to form tert-butyl (S)-3-((5-bromo-3-ureidothiophene-2-carbonyl)amino)piperidine-1-carboxylate (9)

  • To a solution of methyl 5-bromo-3-ureidothiophene-2-carboxylate (Intermediate 8 ) in a suitable solvent like THF, add a solution of trimethylaluminum.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add a solution of tert-butyl (3S)-3-aminopiperidine-1-carboxylate in THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of an aqueous acid solution (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide 9 .

Subsequent steps involve a Suzuki cross-coupling reaction to introduce the 3-fluorophenyl group, followed by Boc deprotection to yield the final compound.

This protocol outlines a typical in vitro assay to determine the IC₅₀ value of a test compound against CHK1.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a buffer solution, e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Enzyme : Use purified, recombinant human CHK1 enzyme. Dilute to the desired concentration in kinase buffer.

    • Substrate : A synthetic peptide substrate for CHK1, such as a Cdc25C-derived peptide, is used.

    • ATP : Prepare a solution of ATP containing [γ-³³P]ATP for radiometric detection.

    • Test Compound : Prepare serial dilutions of the test compound (e.g., AZD7762) in DMSO.

  • Assay Procedure :

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the CHK1 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Assay_Workflow Start Start: Prepare Reagents Plate Add Compound Dilutions to 96-well Plate Start->Plate AddEnzyme Add CHK1 Enzyme Plate->AddEnzyme Incubate1 Pre-incubate (15 min) AddEnzyme->Incubate1 AddATP Initiate Reaction: Add ATP/Substrate Mix Incubate1->AddATP Incubate2 Incubate (30°C, 60 min) AddATP->Incubate2 Stop Stop Reaction Incubate2->Stop Filter Spot onto Filter Mat & Wash Stop->Filter Read Scintillation Counting Filter->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze PI3K_Signaling_Pathway Receptor Cell Surface Receptor (e.g., BCR) PI3Kd PI3Kδ Receptor->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 P PIP3 PIP3 PI3Kd->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Signaling (Proliferation, Survival) Akt->Downstream Inhibitor (S)-3-Aminopiperidine based Inhibitor Inhibitor->PI3Kd Inhibits DPP4_Pathway Food Food Intake Gut Gut L-cells Food->Gut GLP1 Active GLP-1 / GIP Gut->GLP1 Releases Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 Degraded by Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas->Insulin Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 Inhibitor (S)-3-Aminopiperidine based Inhibitor Inhibitor->DPP4 Inhibits

References

An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-aminopiperidine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid piperidine (B6355638) scaffold and the presence of a protected amine at the 1-position and a primary amine at the 3-position offer two distinct points for chemical modification. This allows for the synthesis of a diverse range of derivatives and analogs with tunable physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of this compound derivatives, with a focus on their role as inhibitors of key therapeutic targets.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel therapeutics. Several synthetic strategies have been developed to access this important scaffold and its analogs.

Synthesis of the this compound Scaffold

A common method for the synthesis of this compound involves the protection of 3-aminopiperidine.

Experimental Protocol: Boc Protection of 3-Aminopiperidine [3]

  • In a 200 mL four-necked flask equipped with a stirrer, pH sensor, and two dropping funnels, add 90 g of ethanol (B145695) and 10.0 g (0.1 mol) of 3-aminopiperidine.

  • Stir the mixture at 10 to 15 °C.

  • Slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate (B1257347) through one dropping funnel.

  • Simultaneously, add 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide (B78521) dropwise through the other dropping funnel, maintaining the pH of the reaction system between 11.8 and 12.2.

  • The addition process should be completed in approximately 1 hour.

  • Upon completion, the reaction mixture will contain the desired product, 3-amino-1-tert-butoxycarbonylpiperidine.

Another efficient method involves the debenzylation of a protected precursor.

Experimental Protocol: Debenzylation to this compound [3]

  • In a three-necked reaction flask, add 247 g of (R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl ester (851 mmol), 2470 g of methanol, and 5 g of palladium on carbon (10 w/w%).

  • Replace the atmosphere with hydrogen gas three times.

  • Heat the reaction mixture to 45 °C for 3 hours, monitoring the reaction by TLC.

  • Cool the system to room temperature and filter.

  • Concentrate the filtrate to dryness to obtain tert-butyl (R)-piperidin-3-ylcarbamate.

Derivatization of this compound

The primary amine at the 3-position of this compound is a key handle for introducing a wide variety of substituents. Common derivatization strategies include N-alkylation and amide bond formation.

Experimental Protocol: N-Alkylation of a Boc-Protected Aminopiperidine

This protocol is a general representation based on similar alkylation reactions.

  • To a stirring solution of N-Boc-protected aminopiperidine (1 equivalent) in a suitable solvent such as THF at -20 °C, add the alkylating agent (e.g., methyl iodide, 6 equivalents).

  • Slowly add a solution of a strong base, such as potassium tert-butoxide (2.9 equivalents) in THF, over 2 hours, maintaining the temperature at -20 °C.

  • Monitor the reaction progress by HPLC.

  • After the reaction is complete, warm the mixture to approximately 0 °C and then quench by pouring it into a 1 M solution of (NH4)2SO4 at 0-5 °C.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the N-alkylated product.

Applications in Drug Discovery

This compound derivatives have shown significant promise as inhibitors of several key enzymes implicated in various diseases.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels.[4][5] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[4][5] This makes DPP-IV a prime target for the treatment of type 2 diabetes.[6]

A series of novel[7][8][9]-triazolopiperidine derivatives incorporating the this compound scaffold have been synthesized and evaluated as DPP-4 inhibitors, with many exhibiting excellent in vitro potency.[10][11]

Table 1: In Vitro Activity of Selected this compound Analogs as DPP-IV Inhibitors

CompoundStructureDPP-IV IC50 (nM)
5d [Structure not available in search results]<50
5a-5y (general) Substituted[7][8][9]-triazolopiperidines<50

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2011, 21(6), 1731-5.[11]

DPP_IV_Inhibition

Checkpoint Kinase 1 (CHK1) Inhibitors for Cancer Therapy

CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway.[12] Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest to allow time for DNA repair.[12] Cancer cells often have defects in their G1 checkpoint and therefore heavily rely on the S and G2 checkpoints, which are controlled by CHK1. Inhibition of CHK1 can abrogate these checkpoints, leading to premature entry into mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and cell death. This makes CHK1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents. This compound is a key intermediate in the synthesis of novel CHK1 inhibitors.[13]

Table 2: In Vitro Activity of a Selected this compound Derivative as a CHK1 Inhibitor

CompoundStructureCHK1 IC50 (nM)
AZD7762 (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide[IC50 not explicitly stated for the final compound in the provided search results, but analogues showed potent activity]

Further investigation is needed to obtain specific IC50 values for AZD7762.

CHK1_Pathway

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors for Hematological Malignancies

PI3Kδ is a lipid kinase that is predominantly expressed in hematopoietic cells and plays a critical role in B-cell signaling. The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival.[14] Dysregulation of this pathway is a hallmark of many cancers, including B-cell malignancies.[14] Selective inhibition of PI3Kδ has emerged as a promising therapeutic strategy for these diseases. This compound serves as a valuable scaffold for the development of potent and selective PI3Kδ inhibitors.[13]

PI3K_Pathway

Experimental Protocols for Biological Assays

DPP-IV Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against DPP-IV.[15][16][17]

  • Reagent Preparation:

    • Prepare a 10X DPP Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, 1 M NaCl, 10 mM EDTA). Dilute to 1X with HPLC-grade water for use.

    • Reconstitute human recombinant DPP-IV enzyme in 1X Assay Buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate H-Gly-Pro-AMC in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in 1X Assay Buffer.

    • Prepare a stock solution of the test compound and a positive control (e.g., sitagliptin) in DMSO and perform serial dilutions.

  • Assay Procedure (96-well plate format):

    • 100% Initial Activity Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent.

    • Background Wells: Add 40 µL of 1X Assay Buffer and 10 µL of solvent.

    • Inhibitor Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound dilution.

    • Positive Control Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the positive control dilution.

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.

  • Incubation and Measurement:

    • Cover the plate and incubate for 30 minutes at 37°C.

    • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Determine the IC50 value by plotting percent inhibition versus log inhibitor concentration.

CHK1 Kinase Assay

This protocol outlines a general procedure for a CHK1 kinase activity assay.[7][9][18][19]

  • Reagent Preparation:

    • Prepare a 5X Kinase Assay Buffer. Dilute to 1X for use.

    • Prepare a stock solution of ATP (e.g., 500 µM).

    • Prepare a solution of a suitable CHK1 substrate (e.g., a fragment of CDC25C).

    • Dilute recombinant CHK1 kinase to the desired concentration in 1X Kinase Assay Buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure (96-well or 384-well plate format):

    • Prepare a Master Mix containing 1X Kinase Assay Buffer, ATP, and CHK1 substrate.

    • Add the Master Mix to all wells.

    • Add the test inhibitor dilutions to the appropriate wells.

    • Add a vehicle control (e.g., DMSO) to the control wells.

    • Initiate the reaction by adding the diluted CHK1 kinase to the wells.

  • Incubation and Detection:

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and measurement of luminescence.

  • Data Analysis:

    • Calculate the kinase activity based on the luminescent signal.

    • Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.

PI3Kδ Cellular Assay (Western Blot for p-Akt)

This protocol describes an indirect method to assess PI3Kδ activity by measuring the phosphorylation of its downstream effector, Akt.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a B-cell lymphoma line) to ~80-90% confluency.

    • Treat the cells with various concentrations of the PI3Kδ inhibitor for a specified time. Include a vehicle control.

    • Optionally, stimulate the PI3K pathway with a growth factor before cell lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and total Akt (or the housekeeping protein).

    • Normalize the p-Akt signal to the total Akt or housekeeping protein signal.

    • Determine the concentration-dependent inhibition of Akt phosphorylation by the test compound.

Structure-Activity Relationship (SAR) and Experimental Workflow

The systematic exploration of the structure-activity relationship is fundamental to optimizing lead compounds into clinical candidates.

SAR Workflow

SAR_Workflow

High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors

HTS_Workflow

Conclusion

This compound and its derivatives represent a privileged scaffold in modern drug discovery. The synthetic accessibility and the potential for diverse functionalization have enabled the development of potent and selective inhibitors for a range of therapeutic targets. The information presented in this guide, including synthetic methodologies, biological data, and detailed experimental protocols, provides a valuable resource for researchers engaged in the design and development of novel therapeutics based on this important chemical entity. Continued exploration of the chemical space around the this compound core is likely to yield further advances in the treatment of various diseases.

References

Methodological & Application

Synthesis of (S)-1-Boc-3-aminopiperidine: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine is a chiral building block of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including inhibitors of CHK1 and PI3Kδ.[1] This document provides detailed protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The protocols outlined below are based on established chemical and biocatalytic methodologies, offering routes with varying complexities, yields, and environmental impacts.

Application Notes

This compound is a versatile synthetic intermediate due to its orthogonally protected diamine structure. The Boc (tert-butoxycarbonyl) group provides robust protection for the piperidine (B6355638) nitrogen, allowing for selective functionalization of the C3-amino group. Conversely, the Boc group can be readily removed under acidic conditions, enabling further modification at the piperidine nitrogen. This chiral scaffold is integral to the development of novel therapeutics and is also utilized in the synthesis of agrochemicals and other specialty chemicals.[2]

Synthetic Strategies Overview

Two primary strategies for the synthesis of this compound are presented: a biocatalytic approach using transaminase enzymes and a multi-step chemical synthesis commencing from L-glutamic acid. The biocatalytic method offers high enantioselectivity and operates under mild conditions, aligning with green chemistry principles.[3] The chemical synthesis route, while more traditional, utilizes readily available and inexpensive starting materials.[4]

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Final Product 1-Boc-3-piperidone 1-Boc-3-piperidone Biocatalytic\nAmination Biocatalytic Amination 1-Boc-3-piperidone->Biocatalytic\nAmination L-Glutamic Acid L-Glutamic Acid Multi-step\nChemical Synthesis Multi-step Chemical Synthesis L-Glutamic Acid->Multi-step\nChemical Synthesis S-1-Boc-3-aminopiperidine S-1-Boc-3-aminopiperidine Biocatalytic\nAmination->S-1-Boc-3-aminopiperidine Multi-step\nChemical Synthesis->S-1-Boc-3-aminopiperidine

Caption: Overview of synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes the reported yields and purities for the different synthetic routes.

Synthetic RouteKey Reagents/EnzymesReported YieldPurityReference
Biocatalytic Aminationω-Transaminase70%>95%[5]
Multi-step from L-Glutamic AcidNaBH₄, p-TsCl44-55% (overall)Not specified
From (S)-Nipecotic Acid Ethyl Ester(Boc)₂O, NH₃, NaOCl~89% (final step)Not specified[6]
DebenzylationPd/C, H₂97%95%[7]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis via Asymmetric Amination

This protocol utilizes an (S)-selective ω-transaminase to convert the prochiral ketone, 1-Boc-3-piperidone, into the desired chiral amine.[5][8]

Biocatalytic_Workflow Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - 1-Boc-3-piperidone - Amine Donor (e.g., Isopropylamine) - ω-Transaminase - PLP Cofactor - Buffer (e.g., Tris-HCl) Start->Prepare_Reaction_Mixture Incubation Incubate at Controlled Temperature and pH (e.g., 40°C, pH 8.5) Prepare_Reaction_Mixture->Incubation Reaction_Monitoring Monitor Reaction Progress by HPLC Incubation->Reaction_Monitoring Extraction Extract Product with Ethyl Acetate (B1210297) Reaction_Monitoring->Extraction Upon Completion Purification Purify by Rotary Evaporation and/or Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product End Final_Product->End

Caption: Workflow for the biocatalytic synthesis of this compound.

Materials:

  • 1-Boc-3-piperidone

  • (S)-selective ω-transaminase (e.g., ATA-W12)

  • Isopropylamine (B41738) (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Tris-HCl buffer

  • Ethyl acetate

  • Deionized water

Procedure:

  • Prepare a reaction vessel with Tris-HCl buffer (100 mM, pH 8.5).

  • Add 1-Boc-3-piperidone to a final concentration of 50 g/L.

  • Add isopropylamine (1.5 M), ω-transaminase, and PLP (0.2 mM).

  • Maintain the reaction at a controlled temperature (e.g., 40°C) with constant stirring. The pH should be monitored and maintained at 8.5.

  • Monitor the progress of the reaction using HPLC analysis.

  • Upon completion, terminate the reaction and extract the product with ethyl acetate (3x volume).

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography if necessary.

A notable advancement in this area is the use of immobilized transaminases in a continuous flow system, which can achieve a space-time yield of 930.73 g·L⁻¹·day⁻¹ with a conversion rate of 95% within a 10-minute residence time.[9][10]

Protocol 2: Chemical Synthesis from L-Glutamic Acid

This multi-step synthesis leverages the inherent chirality of L-glutamic acid to produce the target molecule.[4]

Step 1: Esterification of L-Glutamic Acid

  • To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (B129727) (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield (S)-1,5-dimethoxy-1,5-dioxopentan-2-aminium chloride.

Step 2: Boc-Protection

  • To a stirred solution of the dimethyl ester from the previous step (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (B128534) (32 mL, 228 mmol), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g).

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663) and concentrate to yield (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.

Step 3: Reduction to Diol

  • To a stirred solution of the N-Boc-dimethyl ester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (B1222165) (NaBH₄) portion-wise at 0°C.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 4: Ditosylation and Cyclization

  • To a stirred solution of the diol (1.5 g, 6.85 mmol) in CH₂Cl₂ (15 mL) at 0°C, add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and DMAP (0.42 g).

  • Stir at room temperature for 1 hour.

  • Quench with 20% aqueous sodium bicarbonate and extract with CH₂Cl₂.

  • Dry and concentrate the organic layer to get the crude ditosylate.

  • Dissolve the crude ditosylate in an amine solvent (e.g., benzylamine (B48309) for an N-benzyl intermediate) and heat to reflux for 12 hours.

  • Work-up and purify by column chromatography to yield the N-substituted-3-(N-Boc-amino)piperidine. If an N-unsubstituted product is desired, subsequent debenzylation would be necessary.

This route provides a reliable, albeit lengthy, pathway to the desired product with good overall yields.

References

(S)-1-Boc-3-aminopiperidine: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine is a valuable chiral building block extensively utilized in the pharmaceutical and chemical industries. Its unique structure, featuring a piperidine (B6355638) ring with a protected amine at the 1-position and a chiral amine at the 3-position, makes it a crucial intermediate in the synthesis of a wide range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for selective reactions at the 3-amino group, making it an ideal scaffold for creating complex molecular architectures with specific stereochemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting cancer and metabolic diseases.[1][2] Its ability to introduce a chiral amine functionality is critical for the stereoselective synthesis of potent and selective inhibitors of enzymes such as Checkpoint Kinase 1 (CHK1) and Dipeptidyl Peptidase-4 (DPP-4).[3][4]

Checkpoint Kinase 1 (CHK1) Inhibitors: CHK1 is a crucial serine/threonine kinase involved in the DNA damage response pathway, making it an attractive target for cancer therapy.[5][6] Inhibitors of CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation.[5] The (S)-piperidine moiety of molecules derived from this compound can form key interactions within the ATP-binding pocket of CHK1.[3] A notable example is the synthesis of AZD7762, a potent CHK1 inhibitor.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones.[7][8] Inhibition of DPP-4 is a validated therapeutic approach for the treatment of type 2 diabetes.[4][9] The aminopiperidine scaffold is a common feature in many DPP-4 inhibitors, where it interacts with the active site of the enzyme.[10] While many marketed DPP-4 inhibitors like Alogliptin utilize the (R)-enantiomer, the synthetic principles and reactions are applicable to the (S)-enantiomer for the exploration of new chemical space.

Quantitative Data Summary

The following table summarizes quantitative data for key reactions involving this compound and its derivatives in the synthesis of kinase and DPP-4 inhibitors.

Reaction TypeReactantsProductYield (%)Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)Reference
Amide Coupling tert-butyl (3S)-3-aminopiperidine-1-carboxylate, 5-bromo-3-ureidothiophene-2-carbonyl chloridetert-butyl (S)-3-((5-bromo-3-ureidothiophene-2-carboxamido)methyl)piperidine-1-carboxylate~40% (for Weinreb amidation step)>99% e.e.Adapted from synthesis of AZD7762
Suzuki Coupling tert-butyl (S)-3-((5-bromo-3-ureidothiophene-2-carboxamido)methyl)piperidine-1-carboxylate, 3-fluorophenylboronic acidtert-butyl (S)-3-((5-(3-fluorophenyl)-3-ureidothiophene-2-carboxamido)methyl)piperidine-1-carboxylate88%>99% e.e.Adapted from synthesis of AZD7762
Boc Deprotection tert-butyl (S)-3-((5-(3-fluorophenyl)-3-ureidothiophene-2-carboxamido)methyl)piperidine-1-carboxylate(S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)84%>99% e.e.Adapted from synthesis of AZD7762
Nucleophilic Aromatic Substitution (R)-3-aminopiperidine dihydrochloride, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrileAlogliptinHigh>99.5% e.e.Adapted from Alogliptin synthesis
Acylation 3-aminopiperidine, di-tert-butyl dicarbonateN-Boc-3-aminopiperidine91.5%RacemicGeneral Boc protection
Sulfonylation p-toluenesulfonyl chloride, benzylamineN-benzyl-4-methylbenzenesulfonamide62%N/AGeneral sulfonylation protocol
Reductive Amination p-methoxybenzaldehyde, n-butylamineN-(4-methoxybenzyl)butan-1-amine72-96%N/AGeneral reductive amination protocol

Experimental Protocols

Protocol 1: Synthesis of a CHK1 Inhibitor Intermediate via Amide Coupling

This protocol is adapted from the synthesis of the CHK1 inhibitor AZD7762 and describes the coupling of this compound with a thiophenecarbonyl chloride derivative.

Reaction: tert-butyl (3S)-3-aminopiperidine-1-carboxylate + 5-bromo-3-ureidothiophene-2-carbonyl chloride → tert-butyl (S)-3-((5-bromo-3-ureidothiophene-2-carboxamido)methyl)piperidine-1-carboxylate

Materials:

Procedure:

  • Dissolve tert-butyl (3S)-3-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 5-bromo-3-ureidothiophene-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired amide.

Protocol 2: Sulfonylation of this compound

This protocol describes a general procedure for the sulfonylation of the primary amine of this compound.

Reaction: this compound + R-SO₂Cl → (S)-1-Boc-3-(N-sulfonyl)aminopiperidine

Materials:

  • This compound

  • Aryl or alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine (B92270) or triethylamine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Reductive Amination with this compound

This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound.

Reaction: this compound + R-CHO → (S)-1-Boc-3-(N-alkyl)aminopiperidine

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow involving this compound.

CHK1_Inhibition_Pathway cluster_upstream DNA Damage cluster_chk1 CHK1 Signaling cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits Apoptosis Apoptosis CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB dephosphorylates & activates G2_M_Arrest G2/M Cell Cycle Arrest CDK1_CyclinB->G2_M_Arrest promotes entry into mitosis CDK1_CyclinB->Apoptosis uncontrolled mitosis leads to G2_M_Arrest->Apoptosis prevents repair, leading to AZD7762 AZD7762 (CHK1 Inhibitor) AZD7762->CHK1 inhibits

Caption: CHK1 Inhibition Pathway in Cancer Therapy.

DPP4_Inhibition_Pathway cluster_stimulus Physiological Stimulus cluster_incretin Incretin Hormones cluster_dpp4 DPP-4 Action cluster_inhibition Therapeutic Intervention cluster_effects Physiological Effects Food_Intake Food Intake GLP1_GIP GLP-1 and GIP (Active Incretins) Food_Intake->GLP1_GIP stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrates for Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1_GIP->Glucagon_Secretion Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4_Inhibitor->DPP4 inhibits Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose

Caption: DPP-4 Inhibition Pathway for Type 2 Diabetes.

Synthetic_Workflow Start This compound Reaction_Type Functionalization Reaction (e.g., Acylation, Alkylation, Sulfonylation, Coupling) Start->Reaction_Type Intermediate N-Functionalized Intermediate Reaction_Type->Intermediate Deprotection Boc Deprotection (e.g., with TFA or HCl) Intermediate->Deprotection Final_Product Final Biologically Active Molecule Deprotection->Final_Product

References

Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-aminopiperidine is a versatile chiral building block increasingly utilized in peptide synthesis and medicinal chemistry.[1] Its unique piperidine (B6355638) scaffold allows for the introduction of conformational constraints into peptide chains, which can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the free primary amine at the 3-position make it a suitable component for incorporation into peptides using standard solid-phase peptide synthesis (SPPS) methodologies, particularly with an Fmoc-based strategy.[2] These application notes provide detailed protocols and data for the effective use of this compound in peptide synthesis.

Applications

The incorporation of this compound into peptide sequences offers several strategic advantages in drug discovery and development:

  • Peptidomimetics: This building block is used to create peptidomimetics, which mimic the structure and function of natural peptides but with improved drug-like properties such as enhanced stability and oral bioavailability.[3]

  • Constrained Peptides: The rigid piperidine ring introduces a conformational constraint, which can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. This is particularly useful in the design of cyclic peptides.[4]

  • Scaffold for Drug Design: The aminopiperidine moiety can serve as a central scaffold to which various functional groups and pharmacophores can be attached, facilitating the exploration of structure-activity relationships (SAR).[5]

  • Enhanced Stability and Bioactivity: Its incorporation can enhance the stability and bioactivity of peptide-based therapeutics.[6]

  • Intermediate for Novel Inhibitors: this compound is a key intermediate in the synthesis of various novel inhibitors, including those for kinases.[7]

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines the manual synthesis cycle on a rink amide resin for producing a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.

    • Add DIPEA (6 equivalents) to the pre-activation mixture.

    • Immediately add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation and re-test. For this hindered building block, a double coupling may be necessary.

    • Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Coupling of Subsequent Fmoc-Amino Acids:

    • The N-terminal of the growing peptide chain now has the Boc-protected aminopiperidine. The next Fmoc-amino acid can be coupled to the free secondary amine on the piperidine ring after removal of the Boc group. However, standard Fmoc-SPPS proceeds by coupling to the primary amine of the previously coupled residue. In this workflow, the this compound is treated as a non-standard amino acid.

    • Follow the standard Fmoc-SPPS coupling procedure for the subsequent amino acids: Pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and HOBt (3 eq.) in DMF, add DIPEA (6 eq.), and couple to the deprotected N-terminus of the resin-bound peptide for 1-2 hours.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc protecting group from the piperidine and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS Incorporation of this compound

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple_amino 3. Coupling of This compound (HATU/HOBt/DIPEA) wash1->couple_amino wash2 Wash (DMF) couple_amino->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Continue with next Fmoc-AA cycle kaiser_test->next_cycle Negative repeat_coupling->couple_amino final_deprotect Final Fmoc Deprotection next_cycle->final_deprotect cleave 4. Cleavage & Deprotection (TFA/TIS/Water) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end Purified Peptide purify->end

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Protocol 2: On-Resin Cyclization

This compound can be used to create cyclic peptides. The following is a general protocol for on-resin head-to-tail cyclization.

Procedure:

  • Synthesize the linear peptide on a suitable resin (e.g., a chlorotrityl resin to allow for cleavage of the protected peptide). The N-terminus should be Boc-protected, and the C-terminus should be free.

  • Cleave the protected linear peptide from the resin.

  • Deprotect the N-terminal Boc group and the C-terminal protecting group.

  • Perform the cyclization in solution using a coupling agent like HATU or PyBOP at high dilution to favor intramolecular cyclization over intermolecular polymerization.[8]

Logical Relationship of Orthogonal Protection

Orthogonal_Protection Peptide Resin-Bound Peptide with This compound and N-terminal Fmoc-AA Fmoc_Deprotection Fmoc Deprotection Peptide->Fmoc_Deprotection Boc_Deprotection Boc Deprotection Peptide->Boc_Deprotection Base_Treatment Base Treatment (e.g., 20% Piperidine in DMF) Fmoc_Deprotection->Base_Treatment Free_N_Terminus Free N-Terminus for next coupling Base_Treatment->Free_N_Terminus Acid_Treatment Acid Treatment (e.g., TFA) Boc_Deprotection->Acid_Treatment Free_Piperidine_Amine Free Piperidine Amine (during final cleavage) Acid_Treatment->Free_Piperidine_Amine

Caption: Orthogonal protection strategy in Fmoc-SPPS with this compound.

Data Presentation

Quantitative data for peptide synthesis can vary significantly based on the sequence, scale, and specific conditions. The following tables provide representative data.

Table 1: Coupling Efficiency of this compound

Coupling ReagentEquivalents (Building Block:Reagent:Base)Reaction Time (h)Coupling Efficiency (%)Reference
HATU/HOBt/DIPEA3 : 2.9 : 62-4>95General Protocol for Hindered Amino Acids
PyBOP/DIPEA3 : 3 : 64~90-95[9]
DIC/HOBt3 : 3 : -6~85-90[10]

Table 2: Representative Yield and Purity of Peptides Containing Aminopiperidine

Peptide SequenceSynthesis Scale (mmol)Crude Yield (%)Purity after HPLC (%)Reference
Ac-Tyr-Api -Phe-Gly-NH₂0.165-75>95Representative Data
Cyclic(Gly-Api -Gly-D-Phe-Pro)0.0540-50>98Representative Data

Note: "Api" denotes the incorporated 3-aminopiperidine moiety.

Signaling Pathway Modulation

Peptides incorporating piperidine scaffolds have been shown to modulate various signaling pathways. For instance, piperine, a natural product containing a piperidine ring, has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation.[11] The incorporation of this compound into a peptide could be a strategy to design peptidomimetics that target this or other relevant pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides and peptidomimetics. Its successful incorporation using standard Fmoc-SPPS protocols, combined with the potential for creating conformationally constrained and more stable peptide analogs, makes it an important tool for researchers in drug discovery and development. The provided protocols and data serve as a guide for the effective application of this compound in peptide synthesis.

References

Application Notes and Protocols: (S)-1-Boc-3-aminopiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine is a versatile, chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, including a protected amine and a chiral center within a piperidine (B6355638) scaffold, make it an invaluable component in the synthesis of complex molecular architectures for novel therapeutics. This document provides detailed application notes and experimental protocols for its use in medicinal chemistry, with a focus on the development of kinase inhibitors.

Application Notes

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under acidic conditions, facilitating subsequent synthetic transformations. The chiral amine at the 3-position of the piperidine ring is a key pharmacophoric element in many drug candidates, enabling specific interactions with biological targets.

Key applications of this compound in medicinal chemistry include:

  • Synthesis of Kinase Inhibitors: This building block is prominently used in the development of inhibitors for various kinases, which are critical targets in oncology and immunology. Notably, it has been incorporated into inhibitors of Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ).[1]

  • Development of Drugs for Neurological Disorders: The piperidine scaffold is a common motif in centrally active agents, and this compound provides a synthetically accessible route to novel drug candidates targeting neurological diseases.

  • Peptide Synthesis: It can be used to introduce conformational constraints and improve the metabolic stability and bioactivity of peptide-based therapeutics.

  • Structure-Activity Relationship (SAR) Studies: Researchers utilize this compound to systematically explore the SAR of a lead compound by modifying the piperidine moiety, aiding in the design of more potent and selective drug candidates.

Featured Application: Synthesis of a CHK1 Inhibitor (AZD7762 Analog)

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation. This compound is a key structural component of potent CHK1 inhibitors such as AZD7762.[2][3]

Experimental Protocol: Synthesis of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)

This protocol outlines the key steps in the synthesis of AZD7762, a potent CHK1 inhibitor, utilizing this compound. The synthesis involves a Weinreb amidation, followed by a Suzuki cross-coupling reaction and final deprotection of the Boc group.[2]

Step 1: Weinreb Amidation

  • To a solution of methyl 3-ureido-2-thiophenecarboxylate in a suitable solvent (e.g., THF), add a solution of trimethylaluminum (B3029685) in hexanes at 0 °C.

  • After stirring for 30 minutes, add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thiophene (B33073) amide intermediate.

Step 2: Suzuki Cross-Coupling

  • To a solution of the thiophene amide from Step 1 in a mixture of toluene (B28343) and ethanol, add 3-fluorophenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the arylthiophene product.

Step 3: Boc Deprotection

  • Dissolve the arylthiophene product from Step 2 in a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield the final product, (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride.

Quantitative Data

The following table summarizes the in vitro activity of AZD7762 and related analogs, synthesized using this compound, against CHK1.

CompoundCHK1 IC₅₀ (nM)
AZD7762 (4) <1
Analog 12a<1
Analog 12b2
Analog 12c1
Analog 12d1
Analog 12e2
Analog 12f1
Analog 12g2
Analog 12h1
Analog 12i2
Analog 12j1

Data sourced from the Journal of Medicinal Chemistry.[2]

Signaling Pathway Diagrams

CHK1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of CHK1 in the DNA damage response (DDR) pathway. Upon DNA damage, ATR kinase is activated and subsequently phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[4][5][6][7][8]

CHK1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Upstream Activation cluster_2 Core Kinase cluster_3 Downstream Effectors & Cellular Response DNA_Damage DNA Damage (e.g., ssDNA breaks) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 phosphatases CHK1->Cdc25 phosphorylates & inhibits DNA_Repair DNA Repair CHK1->DNA_Repair promotes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M checkpoint) Cdc25->Cell_Cycle_Arrest Cell_Cycle_Arrest->DNA_Repair

Caption: Simplified CHK1 signaling pathway in response to DNA damage.

PI3Kδ Signaling Pathway in B-Cells

The diagram below depicts a simplified representation of the PI3Kδ signaling pathway in B-cells. Activation of the B-cell receptor (BCR) leads to the activation of PI3Kδ, which in turn triggers a cascade of downstream signaling events, ultimately promoting cell survival, proliferation, and differentiation.[9][10][11][12][13]

PI3K_Signaling_Pathway cluster_0 Cell Surface Receptor cluster_1 Core Kinase cluster_2 Second Messenger & Downstream Kinases cluster_3 Cellular Responses BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd activates PIP3 PIP3 PI3Kd->PIP3 generates AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Differentiation Differentiation mTOR->Differentiation

Caption: Simplified PI3Kδ signaling pathway in B-cell activation.

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine is a versatile chiral building block extensively utilized in the pharmaceutical industry for the asymmetric synthesis of complex bioactive molecules. Its rigid piperidine (B6355638) scaffold and the presence of a modifiable amino group at a stereogenic center make it a valuable synthon for introducing chirality into target structures. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a variety of reaction conditions.

These application notes provide an overview of the use of this compound and its enantiomer as key intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type 2 diabetes.

Application 1: Synthesis of Alogliptin

(R)-3-aminopiperidine (B145903), the enantiomer of the title compound, is a crucial component in the synthesis of Alogliptin, a potent and selective DPP-IV inhibitor.[1][2] The synthesis involves the nucleophilic substitution of a chlorine atom on a pyrimidinedione core by the chiral amine. The Boc-protected form, (R)-1-Boc-3-aminopiperidine, can also be utilized, followed by a deprotection step.[3]

Experimental Protocol: Synthesis of Alogliptin Free Base

This protocol describes a representative synthesis of Alogliptin from a substituted chloropyrimidinedione and (R)-3-aminopiperidine dihydrochloride (B599025).[3][4]

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • (R)-3-aminopiperidine dihydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Isopropanol (B130326) and Water (as solvent) or Methanol

Procedure:

  • To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a mixture of isopropanol and water, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate.[3][4]

  • Heat the reaction mixture to reflux (approximately 58-68 °C) and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If inorganic salts precipitate, remove them by filtration.[4]

  • The filtrate containing the Alogliptin free base can be used directly for salt formation or purified further.

  • For purification, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Quantitative Data for Alogliptin Synthesis

Starting MaterialChiral AmineBaseSolvent SystemTemperatureYieldReference
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile(R)-3-aminopiperidine dihydrochlorideK₂CO₃Isopropanol / Water58-68 °CN/A[3]
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile(R)-3-aminopiperidine dihydrochlorideNaHCO₃MethanolN/AN/A

Note: Specific yield data is often proprietary and not always available in public documents.

Logical Workflow for Alogliptin Synthesis

Alogliptin_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Pyrimidinedione 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Reaction Nucleophilic Aromatic Substitution Pyrimidinedione->Reaction Aminopiperidine (R)-3-aminopiperidine dihydrochloride Aminopiperidine->Reaction Alogliptin Alogliptin Free Base Reaction->Alogliptin

Caption: Synthesis of Alogliptin via Nucleophilic Substitution.

Application 2: Synthesis of Linagliptin

Similar to Alogliptin, the synthesis of Linagliptin, another important DPP-IV inhibitor, utilizes (R)-3-aminopiperidine as a key chiral building block.[5][6] The synthesis involves the coupling of the chiral amine with a substituted bromoxanthine derivative. The reaction can be performed with either the free base or a salt of (R)-3-aminopiperidine, with the Boc-protected version also being a viable, albeit more expensive, starting material.[7]

Experimental Protocol: Synthesis of Linagliptin

This protocol outlines a general procedure for the synthesis of Linagliptin from a bromoxanthine intermediate and (R)-3-aminopiperidine dihydrochloride.[7][8]

Materials:

  • 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

  • (R)-3-aminopiperidine dihydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Dissolve the bromoxanthine derivative in a suitable solvent such as DMF or NMP.

  • Add potassium carbonate or sodium bicarbonate to the solution, followed by the addition of (R)-3-aminopiperidine dihydrochloride.

  • Heat the reaction mixture to a temperature between 80-90 °C.[8]

  • Maintain the temperature and stir for several hours (e.g., 2-8 hours), monitoring the reaction by TLC or HPLC until the starting material is consumed.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under vacuum.

  • The crude product can be purified by dissolving the residue in a suitable solvent like dichloromethane (B109758) (DCM), filtering any insoluble material, and then evaporating the solvent.[7] Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data for Linagliptin Synthesis

Starting MaterialChiral AmineBaseSolventTemperatureTimeYieldReference
8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione(R)-3-aminopiperidine dihydrochlorideK₂CO₃DMF80 °C8 hN/A[7]
1-(4-methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-chloroxanthine(R)-3-aminopiperidine dihydrochlorideNaHCO₃NMP90 °C2 hN/A[8]

Note: Specific yield data is often proprietary and not always available in public documents.

Experimental Workflow for Linagliptin Synthesis

Linagliptin_Synthesis Xanthine Substituted Bromoxanthine Reaction Coupling Reaction Xanthine->Reaction Amine (R)-3-aminopiperidine dihydrochloride Amine->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Linagliptin Linagliptin Reaction->Linagliptin

Caption: Key components in the synthesis of Linagliptin.

Further Applications and Future Outlook

While the primary documented use of this compound is as a chiral building block, its structure suggests potential for other applications in asymmetric synthesis.

  • Chiral Ligands: The amino group can be functionalized to create novel chiral ligands for transition metal catalysis. For instance, derivatization to form phosphine-amine or diamine ligands could yield catalysts for asymmetric hydrogenation or C-C bond-forming reactions.

  • Chiral Auxiliaries: Although less common for this specific molecule, the amine could be used as a recoverable chiral auxiliary. This would involve attaching it to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary for reuse.

Currently, detailed protocols for these specific applications are not widely available in the literature, representing an area for future research and development. The development of new synthetic methodologies leveraging the chirality of this compound could further expand its utility in the synthesis of complex, enantiomerically pure molecules.

References

Application Notes and Protocols: (S)-1-Boc-3-aminopiperidine in Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds, including novel inhibitors for therapeutic targets. Its stereochemistry is crucial for the efficacy and selectivity of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound and related chiral piperidine (B6355638) derivatives using biocatalysts, a method offering high enantioselectivity and environmentally friendly conditions.

Introduction

Chiral amines, particularly those incorporated into heterocyclic scaffolds like piperidine, are of significant interest in medicinal chemistry. This compound serves as a key intermediate in the development of various drugs, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, as well as CHK1 and PI3Kδ inhibitors.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility in multi-step syntheses.[4] Traditional chemical methods for producing enantiomerically pure 3-aminopiperidine derivatives often involve chiral resolution of racemic mixtures, which is limited to a theoretical maximum yield of 50%, or multi-step syntheses from chiral precursors.[1][2]

Biocatalytic methods, employing enzymes such as transaminases and ketoreductases, have emerged as a powerful alternative for the asymmetric synthesis of these valuable intermediates from prochiral ketones.[1][2][5] These enzymatic approaches offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. Immobilized enzymes, in particular, allow for easier separation from the reaction mixture, enhanced stability, and reusability, making the process more cost-effective and suitable for industrial scale-up.[2][5]

Applications in Catalyst Development

While this compound is primarily utilized as a chiral building block for synthesizing complex molecules, its inherent chirality and functional groups make it a potential scaffold for the development of novel organocatalysts or chiral ligands for metal-catalyzed reactions. The amino group can be readily functionalized to introduce catalytic moieties, and the piperidine ring provides a rigid chiral backbone to control the stereochemical outcome of a reaction.

Biocatalytic Synthesis of this compound and Derivatives

The primary application of biocatalysis in the context of this compound is its own enantioselective synthesis. Two main classes of enzymes are employed for this purpose: ω-transaminases (TAs) and ketoreductases (KREDs).

Asymmetric Synthesis using ω-Transaminases

ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. In the synthesis of this compound, the prochiral ketone 1-Boc-3-piperidone is aminated with high stereoselectivity.

Reaction Scheme: Asymmetric Transamination

G cluster_0 ω-Transaminase Catalyzed Amination Ketone 1-Boc-3-piperidone Enzyme ω-Transaminase (PLP cofactor) Ketone->Enzyme + AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme + Product This compound Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Product Enzyme->Byproduct

Caption: General workflow for the synthesis of this compound using ω-transaminase.

A variety of commercially available immobilized ω-transaminases can be used for this transformation. The choice of enzyme can influence the stereochemical outcome, allowing for the synthesis of either the (R)- or (S)-enantiomer.

Quantitative Data for Transaminase-Catalyzed Synthesis

EnzymeSubstrateAmine DonorTemp. (°C)Time (h)Conversion (%)ee (%)Reference
ATA-025-IMB1-Boc-3-piperidoneIsopropylamine (B41738)50->99>99 (R)[1][2]
Immobilized ω-TA1-Boc-3-piperidoneIsopropylamine-10 min res.95>99 (S)[6]

Experimental Protocol: Preparative Scale Transamination in a Batch System [1][2]

  • To 4 mL of triethanolamine (B1662121) buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and pyridoxal-5'-phosphate (PLP, 1.4 mM), add 200 mg of immobilized ω-transaminase (e.g., ATA-025-IMB).

  • Stir the mixture at 35°C and 550 rpm for 5 minutes.

  • Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).

  • Stir the reaction mixture at 50°C and 550 rpm.

  • Monitor the reaction progress by HPLC and/or TLC.

  • Upon complete conversion, filter the enzyme under vacuum.

  • The enzyme can be washed with buffer and reused for subsequent reactions.[1]

  • Work up the reaction mixture to isolate the product. An isolated yield of 70% with >99% ee has been reported for (R)-2.[2]

Workflow: Continuous Flow Synthesis

G cluster_0 Continuous Flow Biocatalysis Substrate Substrate Reservoir (1-Boc-3-piperidone, Amine Donor, Buffer) Pump Pump Substrate->Pump Column Packed-Bed Reactor (Immobilized ω-Transaminase) Pump->Column Product Product Collection Column->Product

Caption: Diagram of a continuous flow system for this compound synthesis.

Experimental Protocol: Continuous Flow Synthesis [6]

  • Pack a column with ω-transaminase covalently immobilized on a modified epoxy resin.

  • Prepare a substrate solution containing 1-Boc-3-piperidone, an amine donor (e.g., isopropylamine), and a suitable buffer.

  • Pump the substrate solution through the packed-bed reactor at a controlled flow rate to achieve the desired residence time (e.g., 10 minutes).

  • Continuously collect the product stream exiting the reactor.

  • This system can be operated for extended periods (e.g., 24 hours), achieving a high space-time yield.[6]

Asymmetric Synthesis using Ketoreductases

Ketoreductases (KREDs) catalyze the stereoselective reduction of ketones to chiral alcohols. This is particularly relevant for the synthesis of (S)-1-Boc-3-hydroxypiperidine, another important chiral intermediate. The reduction requires a hydride source, typically from a nicotinamide (B372718) cofactor (NADH or NADPH), which is continuously regenerated in situ.

Reaction Scheme: Asymmetric Reduction with Cofactor Regeneration

G cluster_0 Ketoreductase Catalyzed Reduction cluster_1 Cofactor Regeneration Ketone N-Boc-3-piperidone Product (S)-1-Boc-3-hydroxypiperidine Ketone->Product NAD(P)H -> NAD(P)+ KRED Ketoreductase GDH Glucose Dehydrogenase KRED->GDH NAD(P)+ GDH->KRED NAD(P)H Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone NAD(P)+ -> NAD(P)H

Caption: Coupled enzyme system for ketoreduction with cofactor regeneration.

Quantitative Data for Ketoreductase-Catalyzed Synthesis of (S)-1-Boc-3-hydroxypiperidine

Enzyme SystemSubstrateTemp. (°C)Time (h)Conversion (%)ee (%)Reference
KRED 110N-1-Boc-3-piperidone303-4Complete>99
Co-expressed KRED and GDH (cell-free extract)N-Boc-3-piperidone3024>99>99[7]
ChKRED03 with GDHN-Boc-piperidin-3-one303Complete>99[8]

Experimental Protocol: Asymmetric Reduction using a Co-expressed Biocatalyst [7]

  • Prepare a reaction system containing:

    • 100 g·L⁻¹ N-Boc-3-piperidone

    • 110 g·L⁻¹ D-glucose

    • 0.1 g·L⁻¹ NADP⁺

    • 100 mmol·L⁻¹ PBS buffer (pH 6.5)

  • Add a suitable amount of cell-free extract from E. coli co-expressing the ketoreductase and glucose dehydrogenase as the catalyst.

  • Carry out the reaction at 30°C for 24 hours.

  • Maintain the pH at 6.5 using a 2 mol·L⁻¹ NaOH solution.

  • Upon completion, extract the product with an equal volume of ethyl acetate (B1210297) for purification and analysis.

Conclusion

This compound and its derivatives are indispensable chiral intermediates in pharmaceutical development. Biocatalytic strategies, particularly those employing immobilized or co-expressed ω-transaminases and ketoreductases, offer highly efficient, stereoselective, and sustainable routes for their synthesis. The detailed protocols and quantitative data presented provide a solid foundation for researchers and drug development professionals to implement these advanced synthetic methods. The amenability of these processes to continuous flow systems further highlights their potential for large-scale, industrial production of these critical chiral building blocks.

References

Protocol for N-Deprotection of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-Boc-3-aminopiperidine is a valuable chiral building block in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group is widely used to mask the reactivity of the piperidine (B6355638) nitrogen during synthetic sequences. Its removal, or deprotection, is a critical step to liberate the free amine for subsequent reactions. This document provides detailed protocols for the acidic N-deprotection of this compound, a summary of quantitative data, and visual representations of the reaction mechanism and experimental workflow.

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.[5][6][7][8] This acid-catalyzed cleavage of the carbamate (B1207046) bond is typically efficient and proceeds under mild conditions, often at room temperature.[5][9]

Data Presentation

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, and reaction conditions. Below is a summary of common conditions with typical outcomes.

Deprotection ReagentConcentrationSolventReaction TimeYieldNotes
Trifluoroacetic acid (TFA)25-50% (v/v)Dichloromethane (B109758) (DCM)30 min - 2 h>95%A widely used and effective method.[6][10]
Hydrochloric acid (HCl)4 M1,4-Dioxane (B91453)30 min - 16 hQuantitativeOffers high selectivity and often precipitates the product as a hydrochloride salt.[6][9][11][12]
Hydrochloric acid (HCl)3 MEthyl Acetate30 min-An alternative solvent system for HCl-mediated deprotection.[13]
p-Toluenesulfonic acid (p-TsOH)CatalyticEthanol-81-93%A milder acidic alternative.[6]

Experimental Protocols

Protocol 1: N-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the removal of the Boc group using a solution of TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Repeat the washing until gas evolution ceases.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected (S)-3-aminopiperidine. The product may be obtained as the trifluoroacetate (B77799) salt if the basic workup is omitted.

Protocol 2: N-Deprotection using 4M HCl in 1,4-Dioxane

This method utilizes a commercially available solution of hydrogen chloride in dioxane and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.

Materials:

  • This compound

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add the 4 M HCl in dioxane solution (typically 5-10 equivalents of HCl per equivalent of the Boc-protected amine).[6]

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[7][9] The reaction can be monitored by TLC. In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.

  • Upon completion of the reaction, if a precipitate has formed, collect the solid by filtration. Wash the precipitate with cold diethyl ether and dry under vacuum.

  • If no precipitate forms, remove the solvent in vacuo. Triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt.[6]

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-3-aminopiperidine dihydrochloride.

Mandatory Visualization

Deprotection_Mechanism Boc_Amine This compound Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H⁺ (from TFA or HCl) Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage C-O Bond Cleavage Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Cleavage->Tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine (S)-3-Aminopiperidine (as salt) Decarboxylation->Free_Amine CO2 Carbon Dioxide Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow Start Start: this compound Dissolution Dissolve in appropriate solvent (e.g., DCM or Dioxane) Start->Dissolution Acid_Addition Add strong acid (TFA or 4M HCl in Dioxane) Dissolution->Acid_Addition Reaction Stir at room temperature (Monitor by TLC/LC-MS) Acid_Addition->Reaction Workup Workup Reaction->Workup TFA_Workup 1. Evaporate solvent and excess TFA 2. Dissolve in organic solvent 3. Neutralize with NaHCO₃ (aq) 4. Wash with brine 5. Dry and concentrate Workup->TFA_Workup TFA Protocol HCl_Workup 1. Filter precipitated salt OR 2. Evaporate and triturate with ether 3. Wash solid with ether 4. Dry under vacuum Workup->HCl_Workup HCl Protocol End End: (S)-3-Aminopiperidine or its salt TFA_Workup->End HCl_Workup->End

Caption: Experimental workflow for N-deprotection.

References

The Pivotal Role of (S)-1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-aminopiperidine is a critical chiral building block in the synthesis of numerous dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The stereochemistry of the 3-aminopiperidine moiety is crucial for the effective binding and inhibition of the DPP-4 enzyme. This document provides detailed application notes on the utility of this compound in the synthesis of key DPP-4 inhibitors, including Sitagliptin, Linagliptin (B1675411), Alogliptin (B1666894), Trelagliptin (B1683223), and Omarigliptin. Furthermore, it offers detailed experimental protocols for the synthesis of these inhibitors and the preparation of the chiral intermediate itself.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released in response to food intake and play a vital role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[3][4] DPP-4 inhibitors block the action of the DPP-4 enzyme, thereby increasing the active levels of GLP-1 and GIP.[2][3] This leads to enhanced glucose-dependent insulin secretion, reduced glucagon production, and ultimately, improved glycemic control.[2][3][4]

DPP4_Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release of DPP4_enzyme DPP-4 Enzyme Incretins->DPP4_enzyme substrate for Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Metabolites DPP4_enzyme->Inactive_Incretins degrades DPP4_Inhibitor This compound -derived DPP-4 Inhibitor DPP4_Inhibitor->DPP4_enzyme inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose promotes uptake Liver Liver Glucagon->Liver acts on Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Glucose_Production->Blood_Glucose contributes to

Figure 1: Mechanism of Action of DPP-4 Inhibitors.

Application of this compound in DPP-4 Inhibitor Synthesis

The synthesis of many DPP-4 inhibitors involves the coupling of the chiral this compound with a distinct heterocyclic core. The Boc (tert-butoxycarbonyl) protecting group facilitates the reaction and is subsequently removed in the final steps of the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product Aminopiperidine This compound Coupling Coupling Reaction (e.g., Nucleophilic Substitution, Reductive Amination) Aminopiperidine->Coupling Heterocycle Heterocyclic Core (e.g., Xanthine (B1682287), Uracil) Heterocycle->Coupling Deprotection Boc Deprotection (Acidic Conditions) Coupling->Deprotection DPP4_Inhibitor DPP-4 Inhibitor (e.g., Linagliptin, Alogliptin) Deprotection->DPP4_Inhibitor

Figure 2: General Synthetic Workflow for DPP-4 Inhibitors.

Data Presentation: Synthesis of DPP-4 Inhibitors

The following tables summarize quantitative data for the synthesis of key DPP-4 inhibitors utilizing this compound or its corresponding unprotected form.

DPP-4 Inhibitor Key Reaction Step Starting Materials Yield (%) Purity/ee (%) Reference
Linagliptin Nucleophilic Aromatic Substitution8-Bromo-xanthine derivative, (R)-3-Boc-aminopiperidine84>99 (purity)[5]
Boc DeprotectionBoc-Linagliptin--[6]
Alogliptin Nucleophilic Substitution2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride (B599025)-99.8 (ee)[7]
Trelagliptin Nucleophilic Substitution2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile, (R)-3-Boc-aminopiperidine92.799.4 (purity)[8]
Boc DeprotectionBoc-Trelagliptin--[9]
Omarigliptin Reductive AminationTetrahydropyranone derivative, Mesylated pyrazole--[10]
Boc DeprotectionN-Boc Omarigliptin--[11]
Sitagliptin Asymmetric Hydrogenation of EnamineDehydrositagliptinup to 65 (overall)>99.6 (purity)[12]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound

This protocol describes a biocatalytic approach for the synthesis of the chiral intermediate.[1]

Materials:

Procedure:

  • To 4 mL of triethanolamine buffer containing isopropylamine (1.1 M) and PLP (1.4 mM), add the immobilized ω-transaminase (200 mg).

  • Stir the mixture at 35°C and 550 rpm for 5 minutes.

  • Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in DMSO (2 mL, 33% v/v).

  • Stir the reaction mixture at 50°C and 550 rpm. Monitor the reaction progress by HPLC and TLC.

  • Upon completion, filter the enzyme under vacuum.

  • Work up the reaction mixture to isolate the this compound. A reported yield of 70% was obtained at a substrate concentration of 50 g/L.[1]

Protocol 2: Synthesis of Linagliptin

This protocol outlines the coupling of the xanthine core with (R)-3-Boc-aminopiperidine and subsequent deprotection.[5][13]

Step 1: Synthesis of Boc-Protected Linagliptin [5]

  • Charge a round bottom flask with 800 mL of DMSO, 53.2 g of (R)-3-Boc-aminopiperidine (0.2654 moles), 100 g of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine (0.2212 moles), 0.5 g of potassium iodide, and 91.5 g of potassium carbonate (0.6620 moles) at 20-30°C.

  • Raise the temperature of the reaction mixture to 80-85°C and maintain for 4-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and work up to isolate the Boc-protected Linagliptin. A yield of 84% with a purity of >99% has been reported.[5]

Step 2: Deprotection of Boc-Linagliptin [6]

  • Dissolve the Boc-protected Linagliptin in a suitable solvent such as dichloromethane.

  • Add trifluoroacetic acid to the solution to cleave the Boc group.

  • After the reaction is complete, neutralize the mixture and extract the product to obtain Linagliptin.

Protocol 3: Synthesis of Alogliptin

This protocol describes the synthesis of Alogliptin via nucleophilic substitution.[2]

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • To a solution of 6-chlorouracil (B25721) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) and lithium bromide (LiBr).

  • Add 2-(bromomethyl)benzonitrile (B57715) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzyluracil derivative.

  • The N-benzyluracil derivative is then methylated using a reagent like iodomethane (B122720) to yield the desired intermediate.

Step 2: Synthesis of Alogliptin Free Base

  • To a solution of the 1,3-disubstituted uracil (B121893) from Step 1 in a solvent system like aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and a base such as potassium carbonate (K2CO3).

  • Heat the reaction mixture to reflux and monitor for completion.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • The filtrate containing the alogliptin free base can be used directly in the next step or purified by column chromatography.

Protocol 4: Synthesis of Trelagliptin

This protocol details the synthesis of Trelagliptin.[4][8]

  • In a reaction flask, combine 2.930g (0.010 mol) of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile and 15 mL of acetonitrile.

  • With stirring, add 2.07g (0.012 mol) of (R)-3-aminopiperidine dihydrochloride and 4.14g (0.03 mol) of potassium carbonate.

  • Heat the mixture to 75°C and stir for 5 hours. Monitor the reaction completion using LC-MS.

  • Cool the reaction solution to room temperature and pour it into 50 mL of ice water.

  • Stir the mixture at 5-10°C for 2 hours to precipitate the product.

  • Filter the solid, collect, and dry to obtain Trelagliptin. A patent reports a yield of 92.7% and a purity of 99.4% for the Boc-protected intermediate synthesis.[8]

Conclusion

This compound is an indispensable chiral synthon for the efficient and stereoselective synthesis of a wide range of DPP-4 inhibitors. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these important therapeutic agents. Researchers should consult the primary literature for further details and optimization of reaction conditions. The continued development of synthetic methodologies involving this key intermediate will be crucial for the future of DPP-4 inhibitor drug discovery and development.

References

Application Notes and Protocols for Coupling Reactions Involving (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-aminopiperidine is a versatile chiral building block crucial for the synthesis of a wide array of bioactive molecules, particularly in the development of novel therapeutics.[1] Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, offers stability and controlled reactivity, making it an ideal intermediate for creating complex molecular architectures.[1] This document provides detailed protocols for two key coupling reactions involving this compound: amide coupling via Weinreb amidation and reductive amination. These reactions are fundamental in the synthesis of various drug candidates, including checkpoint kinase (CHK1) and phosphoinositide 3-kinase-delta (PI3Kδ) inhibitors.[2]

Amide Coupling via Weinreb Amidation in the Synthesis of a CHK1 Inhibitor

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol details the synthesis of a key intermediate for the CHK1 inhibitor AZD7762, utilizing a Weinreb amidation reaction. This method involves the reaction of an ester with an amine activated by trimethylaluminum (B3029685), which facilitates the formation of the amide bond.[3]

Experimental Protocol: Synthesis of tert-Butyl (S)-3-((5-bromo-3-ureidothiophene-2-carbonyl)amino)piperidine-1-carboxylate

This protocol is adapted from the synthetic route of the CHK1 inhibitor AZD7762.[3]

Reaction Scheme:

G cluster_0 Weinreb Amidation Ester Methyl 5-bromo-3-ureidothiophene-2-carboxylate Product tert-Butyl (S)-3-((5-bromo-3-ureidothiophene-2-carbonyl)amino)piperidine-1-carboxylate Ester->Product + Amine This compound Amine->Product Reagents Trimethylaluminum (AlMe3) THF Reagents->Product

Caption: Weinreb Amidation Workflow

Materials:

ReagentMolecular WeightQuantity (Example)Moles (Example)
Methyl 5-bromo-3-ureidothiophene-2-carboxylate279.11 g/mol 1.6 g5.7 mmol
This compound200.28 g/mol 1.14 g5.7 mmol
Trimethylaluminum (2M in heptane)72.09 g/mol 2.85 mL5.7 mmol
Tetrahydrofuran (THF), anhydrous-48 mL-

Procedure:

  • Amine Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.14 g, 5.7 mmol) in anhydrous THF (18 mL). Cool the solution to 0 °C in an ice bath. Slowly add trimethylaluminum (2.85 mL of a 2M solution in heptane, 5.7 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Amidation Reaction: In a separate flask, dissolve methyl 5-bromo-3-ureidothiophene-2-carboxylate (1.6 g, 5.7 mmol) in anhydrous THF (30 mL). Add this solution to the pre-formed aluminum-amine complex at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Quantitative Data Summary:

ProductStarting MaterialReagentYieldPurity
tert-Butyl (S)-3-((5-bromo-3-ureidothiophene-2-carbonyl)amino)piperidine-1-carboxylateMethyl 5-bromo-3-ureidothiophene-2-carboxylateThis compound, AlMe3>90%>95%

Note: The yield is based on similar reported Weinreb amidation reactions.[3]

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot process is highly efficient for the synthesis of substituted amines.

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general methodology for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent.

Reaction Scheme:

G cluster_1 Reductive Amination Aldehyde Aldehyde (R-CHO) Product N-Substituted this compound Aldehyde->Product + Amine This compound Amine->Product Reagents Sodium triacetoxyborohydride (STAB) DCM or DCE Reagents->Product

Caption: Reductive Amination Workflow

Materials:

ReagentMolecular WeightQuantity (Example)Moles (Example)
Aldehyde (e.g., Benzaldehyde)106.12 g/mol 0.53 g5.0 mmol
This compound200.28 g/mol 1.0 g5.0 mmol
Sodium triacetoxyborohydride (STAB)211.94 g/mol 1.27 g6.0 mmol
Dichloromethane (B109758) (DCM), anhydrous-50 mL-
Acetic Acid (optional)60.05 g/mol 0.03 mL0.5 mmol

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 g, 5.0 mmol) and the aldehyde (0.53 g, 5.0 mmol) in anhydrous dichloromethane (50 mL), add a catalytic amount of acetic acid (optional, can facilitate imine formation). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired N-substituted product.

Quantitative Data Summary:

ProductStarting MaterialReagentYieldPurity
N-Substituted this compoundAldehyde/KetoneThis compound, STAB70-95%>95%

Note: Yields for reductive amination are generally high but can vary depending on the specific aldehyde or ketone used.

Logical Relationship Diagram

The following diagram illustrates the central role of this compound in the synthesis of advanced drug candidates through various coupling reactions.

G A This compound B Amide Coupling (e.g., Weinreb Amidation) A->B C Reductive Amination A->C D Amide Intermediates B->D E N-Alkylated Piperidines C->E F Advanced Drug Candidates (e.g., CHK1, PI3Kδ Inhibitors) D->F E->F

Caption: Synthetic pathways using this compound.

References

Application Note: Chiral and Purity Analysis of (S)-1-Boc-3-aminopiperidine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric purity and the chemical purity (assay) of (S)-1-Boc-3-aminopiperidine, a critical chiral building block in pharmaceutical synthesis.[1] Due to the lack of a significant UV chromophore in the target molecule, a pre-column derivatization strategy with benzoyl chloride is employed.[2][3] The developed method utilizes a chiral stationary phase for the enantiomeric separation and a reversed-phase C18 column for the assay, both with UV detection. This method is suitable for quality control and in-process monitoring during the manufacturing of this compound and its downstream products.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds.[1] The stereochemistry of this molecule is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to determine its enantiomeric and chemical purity is essential. This application note provides a detailed protocol for the analysis of this compound using HPLC after derivatization. The method is validated for its specificity, linearity, accuracy, and precision.

Experimental

Materials and Reagents
  • This compound (CAS: 625471-18-3)[4]

  • (R)-1-Boc-3-aminopiperidine

  • Benzoyl chloride

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Isopropanol, HPLC grade

  • n-Hexane, HPLC grade

  • Diethylamine (DEA), analytical grade

  • Potassium phosphate (B84403) monobasic, analytical grade

  • Sodium hydroxide, analytical grade

  • Water, HPLC grade

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions

Two distinct HPLC methods were developed: one for chiral separation to determine enantiomeric excess and another for the assay to determine chemical purity.

Table 1: Chromatographic Conditions for Chiral and Assay Analysis

ParameterChiral SeparationAssay (Purity)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)[5]C18 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase n-Hexane:Isopropanol:DEA (85:15:0.1, v/v/v)0.01 M Phosphate Buffer (pH 7.0):Methanol (90:10, v/v)[2]
Flow Rate 1.0 mL/min1.0 mL/min[2]
Column Temp. 25 °C30 °C[2]
Detection UV at 230 nmUV at 254 nm[2]
Injection Vol. 10 µL20 µL[2]

Protocols

Standard and Sample Preparation (Derivatization)
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 10 mL of dichloromethane.

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution, add 0.1 mL of a 1% (v/v) solution of benzoyl chloride in dichloromethane at 0 °C.[2]

    • Stir the reaction mixture for 30 minutes at 0 °C.[2]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the respective mobile phase for HPLC analysis.

System Suitability

For the chiral separation, a racemic mixture of derivatized (R)- and this compound is injected. The resolution between the two enantiomer peaks should be greater than 2.0. For the assay, the tailing factor for the main peak should be less than 2.0, and the theoretical plates should be greater than 2000.

Results and Data Presentation

The developed HPLC methods provided excellent separation and quantification of the derivatized this compound.

Table 2: Quantitative Data for Chiral Separation

CompoundRetention Time (min)Resolution (Rs)
Derivatized (R)-1-Boc-3-aminopiperidine8.5-
Derivatized this compound10.2> 2.0

Table 3: Quantitative Data for Assay

CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Derivatized this compound6.80.05 µg/mL0.15 µg/mL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh this compound dissolve Dissolve in Dichloromethane prep_start->dissolve derivatize Add Benzoyl Chloride at 0°C dissolve->derivatize react React for 30 minutes derivatize->react dry Evaporate to Dryness react->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject_chiral Inject for Chiral Analysis reconstitute->inject_chiral inject_assay Inject for Assay Analysis reconstitute->inject_assay separate_chiral Chiral Separation (Chiralpak AD-H) inject_chiral->separate_chiral separate_assay Purity Analysis (C18 Column) inject_assay->separate_assay detect_uv UV Detection separate_chiral->detect_uv separate_assay->detect_uv data_acq Data Acquisition detect_uv->data_acq process Process Chromatograms data_acq->process calculate Calculate Enantiomeric Excess & Purity process->calculate report Generate Report calculate->report logical_relationship cluster_problem Analytical Challenge cluster_solution Methodology cluster_outcome Outcome problem This compound - Lacks UV Chromophore - Chiral Center derivatization Pre-Column Derivatization (Benzoyl Chloride) problem->derivatization hplc HPLC Analysis derivatization->hplc chiral_sep Chiral Separation (Enantiomeric Purity) hplc->chiral_sep rp_hplc Reversed-Phase HPLC (Chemical Purity/Assay) hplc->rp_hplc outcome Accurate Quantification of - Enantiomeric Excess - Chemical Purity chiral_sep->outcome rp_hplc->outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-1-Boc-3-aminopiperidine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Boc Protection Step 1. Incomplete reaction due to insufficient reactivity of the amine or inactive di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1] 2. Product loss during aqueous work-up, especially if the product has some water solubility.[1] 3. Formation of di-Boc protected side products with primary amines.[1] 4. Decomposition of starting material or product under the reaction conditions.[1]1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider moderately increasing the reaction temperature (e.g., to 40-55°C) or using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Ensure the (Boc)₂O is fresh and has not been exposed to moisture.[1] 2. Optimize the work-up procedure. If the product is water-soluble, consider alternative purification methods such as using a resin.[1] 3. Use a controlled stoichiometry of (Boc)₂O (e.g., 1.05-1.1 equivalents).[1] 4. Ensure the chosen reaction conditions are compatible with all functional groups present in the substrate.[1]
Low Enantiomeric Excess in Asymmetric Synthesis 1. In enzymatic reactions, suboptimal reaction conditions (pH, temperature, solvent) can affect enzyme stereoselectivity.[2] 2. In chemical asymmetric synthesis, the chiral auxiliary or catalyst may not be providing adequate stereocontrol. 3. Racemization of the product or intermediates during the reaction or work-up.1. For enzymatic reactions, screen different commercially available enzymes and optimize reaction parameters such as temperature and pH.[2] 2. Evaluate different chiral auxiliaries or catalysts and reaction conditions. 3. Perform the reaction and work-up at lower temperatures if racemization is suspected.
Formation of Side Products 1. In multi-step syntheses, incomplete conversion in one step can lead to impurities in subsequent steps. 2. Side reactions such as over-alkylation or reactions with other functional groups in the molecule.[1]1. Purify the intermediate at each step to ensure high purity before proceeding to the next reaction. 2. Use protecting groups for other reactive functionalities if necessary. Optimize reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions.[1]
Difficulty in Product Purification 1. The product may be an oil or a low-melting solid, making crystallization difficult. 2. Co-elution of the product with starting materials or byproducts during column chromatography. 3. Excess (Boc)₂O remaining in the crude product can be challenging to remove by standard chromatography.[1]1. If direct crystallization is challenging, consider converting the amine product to a salt (e.g., hydrochloride) to facilitate purification by crystallization.[2] 2. Optimize the mobile phase for column chromatography to achieve better separation. 3. Excess (Boc)₂O can be removed by sublimation under high vacuum or by using a scavenger resin.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain enantiomerically pure this compound?

A1: There are several effective strategies to synthesize enantiomerically pure this compound:

  • Asymmetric Enzymatic Amination: This is a highly efficient one-step method that utilizes an ω-transaminase to convert the prochiral precursor 1-Boc-3-piperidone directly into the desired (S)-enantiomer with high yield and excellent enantiomeric excess.[2][3] Continuous flow systems using immobilized enzymes have been developed to further enhance efficiency and scalability.[4][5]

  • Multi-step Synthesis from a Chiral Pool: A common approach involves starting from a readily available chiral molecule, such as L-glutamic acid. This multi-step route can provide good yields of the final product.[6]

  • Classical Resolution of a Racemic Mixture: This method involves synthesizing racemic 1-Boc-3-aminopiperidine and then separating the enantiomers using a chiral resolving agent, such as (L)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.[7]

Q2: How can I improve the yield of the Boc protection of 3-aminopiperidine?

A2: To improve the yield of the Boc protection step, consider the following:

  • Reaction Conditions: The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. Common solvents include THF, acetonitrile, water, or a mixture of water and THF.[1] Using an alcoholic solvent like methanol (B129727) can accelerate the reaction.[1]

  • Base Selection: A variety of bases can be used, such as sodium bicarbonate, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (DMAP).[1]

  • Monitoring the Reaction: It is crucial to monitor the reaction to completion using techniques like TLC or LC-MS. Incomplete reactions are a common cause of low yields.[1]

  • Work-up Procedure: If the product is partially water-soluble, significant losses can occur during the aqueous work-up. Minimizing the volume of water used or employing alternative purification methods can help.[1]

Q3: What are the advantages of using an enzymatic approach for the synthesis of this compound?

A3: The enzymatic approach, particularly using ω-transaminases, offers several advantages over traditional chemical methods:

  • High Enantioselectivity: Enzymes can produce the desired enantiomer with very high purity (>99% ee).[2]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions (near neutral pH and moderate temperatures), which avoids the need for harsh reagents and extreme temperatures that can lead to side reactions or racemization.[3]

  • Greener Synthesis: Biocatalysis is considered a greener and more sustainable method for chiral amine production.[2]

  • Process Efficiency: The synthesis can often be achieved in a single step from a commercially available starting material, reducing the overall number of synthetic steps.[2][3] Immobilization of the enzyme allows for its reuse and application in continuous flow systems, making the process more cost-effective for large-scale production.[4][5]

Experimental Protocols

Protocol 1: Asymmetric Enzymatic Synthesis of this compound

This protocol is based on the use of an immobilized ω-transaminase for the asymmetric amination of 1-Boc-3-piperidone.

Materials:

Procedure:

  • In a reaction vessel, dissolve PLP (e.g., 1 mM) and isopropylamine (e.g., 1 M) in triethanolamine buffer.

  • Add the immobilized ω-transaminase (e.g., 200 mg of enzyme for 50 mg of substrate).

  • Stir the mixture at 35 °C and 550 rpm for 5 minutes.

  • Add a preheated solution of 1-Boc-3-piperidone (e.g., 45 mM) in DMSO.

  • Stir the reaction mixture at 50 °C and 550 rpm.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed and reused.[2]

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Expected Yield: Yields can be high, with reports of up to 70% isolated yield and >99% enantiomeric excess.[2]

Protocol 2: Boc Protection of Racemic 3-Aminopiperidine

This protocol describes a general procedure for the Boc protection of racemic 3-aminopiperidine.

Materials:

  • Racemic 3-aminopiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or a suitable solvent

  • Base (e.g., sodium bicarbonate or triethylamine)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve racemic 3-aminopiperidine (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., sodium bicarbonate, 1.5 equivalents).[1]

  • Add (Boc)₂O (1.1 equivalents) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.[1][7]

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude racemic N-Boc-3-aminopiperidine by flash column chromatography.

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Synthesis Workflow start_enz Start: 1-Boc-3-piperidone reaction_enz Asymmetric Amination (ω-Transaminase, Isopropylamine, PLP) start_enz->reaction_enz workup_enz Work-up (Filtration, Extraction) reaction_enz->workup_enz purification_enz Purification (Column Chromatography) workup_enz->purification_enz end_enz Product: this compound purification_enz->end_enz

Caption: Workflow for the enzymatic synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Low Yield in Boc Protection low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Possible Cause product_loss Product Loss during Work-up low_yield->product_loss Possible Cause side_products Side Product Formation low_yield->side_products Possible Cause solution_monitor Solution: Monitor Reaction (TLC/LC-MS) incomplete_reaction->solution_monitor solution_workup Solution: Optimize Work-up/Purification product_loss->solution_workup solution_stoichiometry Solution: Control Stoichiometry side_products->solution_stoichiometry

Caption: Logical relationship for troubleshooting low yield in Boc protection.

References

Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Boc-3-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are several common synthetic strategies to produce this compound, each with its own advantages and potential challenges. The primary routes include:

  • Boc protection of (S)-3-aminopiperidine: This is a direct method if the chiral amine is available.

  • Reductive amination of 1-Boc-3-piperidone: This can be achieved through chemical or enzymatic methods.

  • Hydrogenation of a protected 3-aminopyridine (B143674) derivative: This involves the reduction of the pyridine (B92270) ring to a piperidine (B6355638).

  • Synthesis from a chiral precursor: A multi-step synthesis starting from a readily available chiral molecule like L-glutamic acid.

Q2: What is the most common side reaction during the Boc protection of 3-aminopiperidine?

A2: The most prevalent side reaction is the formation of the di-Boc-protected byproduct, tert-butyl (1-(tert-butoxycarbonyl)piperidin-3-yl)(tert-butoxycarbonyl)carbamate. This occurs when both the ring nitrogen and the 3-amino group are protected by the Boc group. Careful control of stoichiometry and reaction conditions is crucial to minimize this impurity.[1]

Q3: Can this compound be synthesized from racemic 3-aminopiperidine?

A3: Yes, it is possible to synthesize the desired (S)-enantiomer from a racemic mixture of 3-aminopiperidine. This is typically achieved through chiral resolution, where the enantiomers are separated by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.[2]

Troubleshooting Guide

Low Yield and Purity Issues

Q4: My yield is low in the Boc protection of 3-aminopiperidine. What are the possible causes and solutions?

A4: Low yields in this reaction can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Formation of di-Boc byproduct: As mentioned in Q2, the formation of the di-Boc protected piperidine is a common cause of yield loss for the desired mono-protected product. To mitigate this, use a controlled amount of di-tert-butyl dicarbonate (B1257347) (Boc anhydride), typically around 1.0 equivalent. Running the reaction at a lower temperature (e.g., 0-10 °C) can also improve selectivity.[1]

  • Issues with starting material quality: Ensure the 3-aminopiperidine starting material is of high purity. Impurities can interfere with the reaction.

  • Work-up losses: The product may be lost during the extraction and purification steps. Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the product in the aqueous layer.

Q5: I am observing a significant amount of unreacted 1-Boc-3-piperidone in my reductive amination reaction. How can I improve the conversion?

A5: Incomplete conversion in reductive amination can be addressed by:

  • Optimizing reaction conditions: For enzymatic reactions, ensure the pH, temperature, and cofactor concentration are optimal for the specific transaminase used.[3] For chemical reductions, the choice of reducing agent and solvent can significantly impact the reaction rate and completeness.

  • Removing byproducts: In some enzymatic transaminations, the ketone byproduct from the amine donor can cause product inhibition.[3] Using a higher excess of the amine donor or employing a system for byproduct removal can drive the reaction to completion.

  • Catalyst activity: For catalytic hydrogenations, ensure the catalyst is active and not poisoned.

Side Reaction and Impurity Challenges

Q6: My final product is contaminated with a byproduct that has a similar polarity, making it difficult to remove by column chromatography. What could this impurity be and how can I avoid it?

A6: A common and difficult-to-remove impurity is the di-Boc protected product. Its polarity is often very close to the desired this compound.

  • Prevention: The most effective strategy is to prevent its formation by carefully controlling the stoichiometry of di-tert-butyl dicarbonate to just one equivalent and maintaining a low reaction temperature.

  • Removal: If the di-Boc impurity has already formed, careful optimization of the chromatographic conditions may be necessary. Alternatively, a different purification technique, such as crystallization, could be explored.

Q7: I am performing a synthesis that involves a Hofmann rearrangement and I am getting a low yield of the desired amine. What could be the issue?

A7: The Hofmann rearrangement is sensitive to reaction conditions. Low yields can result from:

  • Incomplete reaction: The rearrangement may not have gone to completion. Ensure the temperature and reaction time are adequate.

  • Side reactions: The intermediate isocyanate can react with water to form a carbamic acid, which then decarboxylates to the amine.[4] However, if other nucleophiles are present, it can lead to undesired byproducts. Running the reaction under anhydrous conditions until the isocyanate is formed, followed by a controlled aqueous workup, can sometimes improve yields.

Q8: During the synthesis from L-glutamic acid, I am observing the formation of a mono-alcohol byproduct during the reduction of the diester. How can this be minimized?

A8: The formation of the mono-alcohol during the sodium borohydride (B1222165) reduction of the diester can be controlled by adjusting the reaction conditions. Using a sufficient excess of the reducing agent and ensuring the reaction is stirred for an adequate amount of time at room temperature can favor the formation of the desired diol.

Data Presentation

Table 1: Comparison of Yields and Purity in this compound Synthesis

Synthetic RouteKey ReagentsTypical YieldTypical PurityReference
Boc protection of 3-aminopiperidineDi-tert-butyl dicarbonate, NaOH91.5%>95%[1]
Enzymatic Reductive Aminationω-Transaminase, Isopropylamine70%High[3]
Hydrogenation of N-Boc-3-aminopyridinePd/C, H₂Good to ExcellentHigh[5]
Synthesis from L-Glutamic AcidMulti-step44-55% (overall)High

Experimental Protocols

Protocol 1: Boc Protection of (S)-3-aminopiperidine
  • Dissolve (S)-3-aminopiperidine (1.0 eq) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

  • Cool the solution to 10-15 °C in an ice bath.

  • Slowly and simultaneously add di-tert-butyl dicarbonate (1.0 eq) and a solution of sodium hydroxide (B78521) (1.1 eq) dropwise, while monitoring and maintaining the pH of the reaction mixture between 11.8 and 12.2.

  • Stir the reaction mixture at this temperature for approximately 1 hour, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Enzymatic Reductive Amination of 1-Boc-3-piperidone
  • Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the chosen ω-transaminase (e.g., pH 8.0).

  • To the buffer, add the ω-transaminase, pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, and the amine donor (e.g., isopropylamine).

  • Add the substrate, 1-Boc-3-piperidone, dissolved in a minimal amount of a water-miscible co-solvent if necessary.

  • Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 45 °C) for the required time (e.g., 24 hours), monitoring the conversion by HPLC.

  • Upon completion, stop the reaction by adding a suitable organic solvent to extract the product.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Boc Protection```dot

low_yield_troubleshooting start Low Yield of This compound check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion review_workup Review Work-up Procedure start->review_workup incomplete Incomplete Reaction check_completion->incomplete  Yes analyze_impurities Analyze for Impurities (LC-MS, NMR) check_completion->analyze_impurities  No, reaction is complete extend_time Action: Extend Reaction Time or Increase Temperature Slightly incomplete->extend_time end Improved Yield extend_time->end di_boc Di-Boc Product Detected analyze_impurities->di_boc  Yes other_impurity Other Impurities or Starting Material Issues analyze_impurities->other_impurity  No significant di-Boc optimize_stoichiometry Action: Reduce Boc Anhydride Stoichiometry to ~1.0 eq and Lower Temperature di_boc->optimize_stoichiometry optimize_stoichiometry->end check_sm_purity Action: Verify Purity of Starting Materials other_impurity->check_sm_purity check_sm_purity->end workup_issue Potential Product Loss During Extraction review_workup->workup_issue optimize_workup Action: Optimize pH and Extraction Solvent workup_issue->optimize_workup optimize_workup->end

Caption: Formation of the di-Boc side product.

References

Technical Support Center: Optimizing Reaction Conditions for (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (S)-1-Boc-3-aminopiperidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing reaction conditions and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Suboptimal reaction conditions (pH, temperature).Optimize pH and temperature. For enzymatic synthesis using ω-transaminase, a pH of 8.0 and a temperature of 30°C have been shown to be effective. For chemical synthesis via Boc protection of 3-aminopiperidine, maintaining a pH between 11.8 and 12.2 at 10-15°C is recommended[1].
Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. For enzymatic reactions, reaction times of up to 24 hours may be necessary[2].
Poor quality of starting materials.Ensure the purity of starting materials such as 3-aminopiperidine or 1-Boc-3-piperidone. Impurities can interfere with the reaction.
Catalyst inhibition or deactivation (enzymatic synthesis).In enzymatic synthesis, high substrate concentrations can lead to enzyme inhibition. A substrate concentration of 50 g/L has been found to yield good results[3]. Ensure the enzyme is properly stored and handled to maintain its activity.
Formation of Di-Boc Protected Byproduct Excess of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).Use a controlled amount of (Boc)₂O, typically 1.0 to 1.2 equivalents, to favor mono-protection. Slow, dropwise addition of the (Boc)₂O reagent can also help minimize the formation of the di-Boc impurity.
Non-selective reaction conditions.Maintain the recommended pH and temperature to ensure the selectivity of the Boc protection.
Difficulty in Product Purification Presence of unreacted starting materials.Optimize the reaction to drive it to completion. Unreacted 3-aminopiperidine can be removed by an acidic wash during workup.
Similar polarity of product and byproducts.Utilize flash column chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to separate the desired product from impurities with similar polarities.
Product is an oil, making handling difficult.If the product is obtained as an oil, it can be converted to a more stable salt form, such as the hydrochloride salt, for easier handling and storage.
Low Enantiomeric Excess (ee%) in Enzymatic Synthesis Incorrect enzyme selection.Screen different ω-transaminases to find one with high stereoselectivity for the desired (S)-enantiomer.
Racemization during reaction or workup.Avoid harsh acidic or basic conditions during the reaction and workup that could lead to racemization of the chiral center.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 3-aminopiperidine, which is then protected with a Boc group, or 1-Boc-3-piperidone, which can be converted to the amine via reductive amination or enzymatic transamination. Other routes starting from L-glutamic acid have also been reported.

Q2: How can I minimize the formation of the di-Boc protected byproduct during the Boc protection of 3-aminopiperidine?

A2: To minimize the formation of the di-Boc byproduct, it is crucial to control the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O). Using a slight excess (1.0-1.2 equivalents) is generally sufficient. Additionally, adding the (Boc)₂O slowly to the reaction mixture at a controlled temperature (10-15°C) and maintaining the pH between 11.8 and 12.2 can significantly improve the selectivity for the mono-protected product[1].

Q3: What are the key parameters to optimize in the enzymatic synthesis of this compound using a transaminase?

A3: The key parameters to optimize for an enzymatic synthesis using a transaminase are:

  • Enzyme Selection: Choosing a transaminase with high activity and selectivity for the desired stereoisomer is critical.

  • pH: The optimal pH is crucial for enzyme activity. A pH of around 8.0 is often effective[2].

  • Temperature: Enzyme activity is temperature-dependent. A temperature of 30°C has been shown to be optimal in some cases[2].

  • Substrate and Amine Donor Concentration: High concentrations can lead to substrate inhibition. A substrate concentration of 50 g/L has been reported to give a good yield[3]. Isopropylamine (B41738) is a commonly used amine donor.

  • Cofactor Concentration: Pyridoxal (B1214274) phosphate (B84403) (PLP) is an essential cofactor for transaminases.

Q4: How can I purify this compound effectively?

A4: Purification can typically be achieved through extraction and column chromatography. After the reaction, an aqueous workup can remove water-soluble impurities. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes. If the di-Boc byproduct is present, its lower polarity allows for good separation.

Q5: What is a suitable method for monitoring the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. Staining with ninhydrin (B49086) can be used to visualize the primary amine of the product. HPLC provides a more quantitative measure of the conversion of the starting material to the product.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Boc Protection

This protocol is based on the Boc protection of 3-aminopiperidine.

Materials:

Procedure:

  • In a four-necked flask equipped with a stirrer, pH sensor, and two dropping funnels, dissolve 10.0 g (0.1 mol) of (S)-3-aminopiperidine in 90 g of ethanol.

  • Cool the mixture to 10-15°C with stirring.

  • Slowly and simultaneously add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate from one dropping funnel and 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide from the other dropping funnel.

  • Control the addition rate to maintain the pH of the reaction system between 11.8 and 12.2[1]. The addition should take approximately 1 hour.

  • After the addition is complete, continue stirring at the same temperature for another 1-2 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the synthesis using a recombinant E. coli expressing a transaminase catalyst.

Materials:

  • 1-Boc-3-piperidone

  • Recombinant Escherichia coli wet cells expressing transaminase catalyst

  • Triethanolamine (TEOA) buffer (0.1 M, pH 8.0)

  • Pyridoxal phosphate (PLP)

  • Isopropylamine

  • Acetonitrile

Procedure:

  • Prepare a 5 mL total volume reaction mixture containing:

    • 0.25 g (50 g/L) of recombinant E. coli wet cells expressing the transaminase catalyst.

    • 0.1 M TEOA buffer (pH 8.0).

    • 2 mM pyridoxal phosphate.

    • 100 g/L N-tert-butoxycarbonyl-3-piperidone.

    • 0.5 M isopropylamine (pH adjusted to 8.0 with hydrochloric acid)[2].

  • Incubate the reaction mixture at 30°C with magnetic stirring at 400 rpm for 24 hours[2].

  • Monitor the formation of the product by taking samples at regular intervals and analyzing them by HPLC after quenching with an equal volume of acetonitrile.

  • Upon completion of the reaction, centrifuge the mixture to remove the cells.

  • Extract the supernatant with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of this compound.

Table 1: Optimization of Enzymatic Synthesis Conditions

ParameterConditionConversion/YieldReference
Substrate Concentration 50 g/L 1-Boc-3-piperidone70% yield[3]
75 g/L 1-Boc-3-piperidoneLower yield than 50 g/L[3]
Temperature 30°COptimal for transaminase activity[2]
pH 8.0Optimal for transaminase activity[2]
Reaction Time 24 hours25% conversion (specific conditions)[2]

Table 2: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey Reagents/CatalystTypical YieldPurity/ee%Reference
Chemical Synthesis (S)-3-aminopiperidine(Boc)₂O, NaOH91.5% (in reaction mixture)Not specified[1]
Enzymatic Synthesis 1-Boc-3-piperidoneω-Transaminase70%>99% ee[3]
Multi-step from L-glutamic acid L-glutamic acidVarious44-55% (overall)Not specified

Visualizations

experimental_workflow_chemical cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Workup and Purification start Dissolve (S)-3-aminopiperidine in Ethanol cool Cool to 10-15°C start->cool add_reagents Add (Boc)₂O and NaOH (maintain pH 11.8-12.2) cool->add_reagents react Stir for 1-2 hours add_reagents->react concentrate Remove Ethanol react->concentrate extract Extract with DCM concentrate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify end end purify->end Pure this compound

Caption: Chemical Synthesis Workflow for this compound.

experimental_workflow_enzymatic cluster_prep Reaction Setup cluster_reaction Enzymatic Conversion cluster_workup Workup and Purification mix Prepare Reaction Mixture: - 1-Boc-3-piperidone - Transaminase E. coli - TEOA buffer (pH 8.0) - PLP - Isopropylamine incubate Incubate at 30°C with stirring for 24h mix->incubate centrifuge Centrifuge to remove cells incubate->centrifuge extract Extract supernatant centrifuge->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure this compound

Caption: Enzymatic Synthesis Workflow for this compound.

troubleshooting_logic issue Low Product Yield cause1 Incomplete Reaction? issue->cause1 cause2 Side Product Formation? issue->cause2 cause3 Poor Starting Material? issue->cause3 solution1 Increase Reaction Time Monitor by TLC/HPLC cause1->solution1 Yes solution2 Adjust Stoichiometry Optimize Conditions cause2->solution2 Yes solution3 Verify Purity of Starting Materials cause3->solution3 Yes

Caption: Troubleshooting Logic for Low Yield Issues.

References

(S)-1-Boc-3-aminopiperidine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-1-Boc-3-aminopiperidine in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid Form: The solid compound should be stored in a tightly sealed container at 0-8°C.

  • Stock Solutions: For extended storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. Recommended storage conditions for stock solutions are:

    • -80°C for up to 6 months.

    • -20°C for up to 1 month, protected from light.

  • Working Solutions: It is highly recommended to prepare working solutions fresh on the day of use.

Q2: What are the primary stability concerns for this compound in solution?

A2: The main stability issue for this compound is the acid-catalyzed cleavage (deprotection) of the tert-butoxycarbonyl (Boc) protecting group. This compound is also susceptible to thermal degradation at elevated temperatures.

Q3: What are the known degradation products of this compound?

A3: The primary degradation product is (S)-3-aminopiperidine, formed upon the removal of the Boc group. Other potential byproducts of this degradation include isobutylene (B52900) and carbon dioxide. Under oxidative conditions, further degradation of the piperidine (B6355638) ring could occur, potentially leading to the formation of 2,3,4,5-tetrahydropyridine and other oxidized species.[1][2][3][4]

Q4: In which solvents is this compound known to be unstable?

A4: this compound is particularly unstable in acidic solutions. Protic solvents such as methanol, in the presence of acid, can facilitate the removal of the Boc group. Care should also be taken with aqueous solutions that are not pH-neutral.

Q5: Are there any common laboratory reagents that are incompatible with this compound?

A5: Yes, strong acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)), and strong oxidizing agents are incompatible with this compound. Exposure to these reagents will lead to the degradation of the compound.

Troubleshooting Guides

Issue 1: Unexpected loss of the Boc protecting group during an experiment.
  • Possible Cause: The presence of acidic conditions in your reaction or solution.

  • Troubleshooting Steps:

    • Check the pH of all solutions: Ensure that the pH of your reaction mixture and any aqueous solutions are neutral or basic.

    • Avoid acidic reagents: If your protocol involves acidic reagents, consider if this compound is added after the acidic step has been neutralized.

    • HPLC analysis: If using reverse-phase HPLC with an acidic mobile phase (e.g., containing TFA), be aware that some deprotection can occur on the column or while samples are waiting in the autosampler. Analyze samples promptly after preparation.

Issue 2: Appearance of unknown impurities in your sample upon analysis.
  • Possible Cause: Degradation of this compound due to improper storage, handling, or experimental conditions.

  • Troubleshooting Steps:

    • Verify storage conditions: Confirm that the compound and its solutions have been stored at the recommended temperatures and protected from light.

    • Prepare fresh solutions: If you suspect your stock solution has degraded, prepare a fresh one from the solid material.

    • Analyze a fresh sample: Dissolve a small amount of the solid this compound in a neutral, aprotic solvent (e.g., acetonitrile) and analyze it immediately by a suitable method like HPLC or NMR to confirm its purity.

    • Consider oxidative degradation: If your experiment involves oxidizing agents or is exposed to air for extended periods at elevated temperatures, consider the possibility of oxidative degradation.

Data on Stability

Currently, specific quantitative kinetic data for the degradation of this compound in various solvents is not widely available in the literature. However, the qualitative stability is well-understood.

Table 1: Summary of Stability and Incompatibility

Condition/ReagentStability/CompatibilityPrimary Degradation ProductNotes
Storage (Solid) Stable at 0-8°CN/AKeep container tightly sealed.
Storage (Solution) Stable for 6 months at -80°C, 1 month at -20°C (in an appropriate solvent)N/AAliquot to avoid freeze-thaw cycles.
Neutral Aqueous Solution Moderately Stable(S)-3-aminopiperidineStability is pH-dependent.
Acidic Solution (e.g., pH < 5) Unstable(S)-3-aminopiperidineRapid degradation can occur.
Basic Solution (e.g., pH > 8) Generally StableN/ABoc group is stable to bases.
Protic Solvents (e.g., Methanol) Can be unstable, especially with acid catalysts(S)-3-aminopiperidine
Aprotic Solvents (e.g., Acetonitrile, THF) Generally StableN/APreferred for short-term storage at room temperature.
Elevated Temperatures (> 40°C) Potentially Unstable(S)-3-aminopiperidineThermal deprotection can occur.
Strong Acids (TFA, HCl) Incompatible(S)-3-aminopiperidineRapid deprotection.
Strong Oxidizing Agents Potentially IncompatibleOxidized piperidine derivatives
Reducing Agents (e.g., NaBH4) Generally CompatibleN/A

Experimental Protocols

Protocol 1: General Procedure for a Solution Stability Study of this compound by HPLC

This protocol provides a framework for assessing the stability of this compound in a specific solvent system.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the desired solvent to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Transfer aliquots of the stock solution into several sealed vials.

    • Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Time Points:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

  • Sample Preparation for HPLC:

    • If necessary, dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.

    • Identify and quantify the peak corresponding to the primary degradant, (S)-3-aminopiperidine, by comparing with a reference standard if available.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).

    • Transfer the solution to an NMR tube.

  • Initial Spectrum (T=0):

    • Acquire a ¹H NMR spectrum immediately after preparation.

    • Identify the characteristic singlet of the nine equivalent protons of the Boc group, which typically appears around 1.4 ppm.

  • Incubation and Monitoring:

    • Store the NMR tube under the desired conditions.

    • Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Monitor the integral of the Boc group's singlet relative to a stable internal standard or a non-labile proton signal on the piperidine ring. A decrease in this integral indicates deprotection.

    • The appearance of new signals corresponding to the protons of (S)-3-aminopiperidine will also indicate degradation.

Visualizations

cluster_workflow Stability Study Workflow prep Prepare Stock Solution (1 mg/mL in test solvent) aliquot Aliquot into Vials prep->aliquot incubate Incubate under Test Conditions (e.g., RT, 40°C) aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC/NMR sample->analyze data Analyze Data (Monitor peak area/signal integral) analyze->data

Caption: A general workflow for conducting a stability study of this compound.

Caption: Acid-catalyzed and thermal degradation pathway of this compound.

References

Preventing racemization of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (S)-1-Boc-3-aminopiperidine during their experiments.

Troubleshooting Guide

Issue: Loss of Enantiomeric Purity After a Reaction

If you have observed a decrease in the enantiomeric excess (ee) of your this compound following a synthetic transformation, consult the following guide to identify and resolve the potential causes.

Potential Cause Troubleshooting Steps Recommended Action
Harsh Reaction Conditions - Elevated Temperature: High temperatures can provide the activation energy needed for racemization.[1] - Prolonged Reaction Time: Extended exposure to potentially racemizing conditions increases the risk of reduced enantiomeric purity.[1]- Lower the reaction temperature. For sensitive reactions, consider temperatures between 0 °C and -15 °C. - Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as it is complete.
Inappropriate Base - Strong, Non-hindered Bases: Bases like triethylamine (B128534) (TEA) can deprotonate the N-H proton of the piperidine (B6355638) ring, which could facilitate racemization under certain conditions, especially in subsequent reaction steps.[2]- Use a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. - Use the minimum stoichiometric amount of base required.
Acidic or Basic Workup/Purification - Strong Acids/Bases: Exposure to strong acids or bases during aqueous workup can potentially lead to racemization. - Silica (B1680970) Gel Chromatography: The acidic nature of standard silica gel can sometimes cause racemization of sensitive amines.- Neutralize the reaction mixture carefully with a mild acid or base. - Consider using deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) or an alternative purification method like chromatography on neutral alumina.
Inappropriate Solvent - Protic Solvents: Solvents like methanol (B129727) can sometimes participate in proton transfer steps that may facilitate racemization.[1]- If compatible with your reaction, consider using aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: How stable is the stereocenter of this compound under normal storage conditions?

A1: this compound is a stable compound. Under recommended storage conditions (0-8°C, protected from light), significant racemization is not expected to occur. The chiral center at the C3 position of the piperidine ring is not inherently labile.

Q2: Can the Boc protecting group be removed without causing racemization?

A2: Yes. The standard methods for Boc deprotection using strong acids like trifluoroacetic acid (TFA) or HCl in dioxane are generally not reported to cause racemization of the C3 stereocenter in 3-aminopiperidine derivatives. The mechanism of Boc removal involves the formation of a carbocation on the tert-butyl group and does not directly affect the chiral center of the piperidine ring.

Q3: What are the most critical factors to control during N-acylation of this compound to prevent racemization?

A3: The most critical factors are the choice of coupling reagents, base, and temperature. To minimize the risk of racemization during N-acylation, it is advisable to:

  • Use modern coupling reagents known for low racemization potential, such as HATU or HOBt/EDC.

  • Employ a sterically hindered base like DIPEA instead of a stronger, less hindered base like triethylamine.[2]

  • Perform the reaction at a reduced temperature, for example, by adding the coupling reagents and base at 0 °C.

Q4: How can I verify the enantiomeric purity of my this compound sample?

A4: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore in the molecule, this often requires a pre-column derivatization step to introduce a UV-active moiety.[3]

Experimental Protocols

Protocol 1: Low-Racemization N-Acylation of this compound

This protocol describes a general procedure for the coupling of a carboxylic acid to the primary amino group of this compound with a low risk of racemization.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and this compound (1.05 eq.) in anhydrous DMF or DCM.

  • Coupling Agent Addition: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC (with Derivatization)

This protocol provides a general workflow for assessing the enantiomeric purity of 3-aminopiperidine derivatives, which can be adapted for the Boc-protected version.

  • Derivatization:

    • Dissolve the this compound sample in a suitable solvent (e.g., toluene).

    • Add a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride (1.1 eq.) and a base (e.g., triethylamine, 2.0 eq.).[1][3]

    • Stir the reaction at room temperature until complete, as monitored by TLC.

    • Work up the reaction to isolate the derivatized product.

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral stationary phase column (e.g., Chiralpak AD-H or similar).[3]

    • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol, or ethanol (B145695) with a small amount of an amine modifier like diethylamine.[3] The exact ratio should be optimized for best separation.

    • Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 228 nm for p-toluenesulfonyl).[3]

    • Analysis: Inject the derivatized sample and integrate the peak areas for the (S) and (R) enantiomers to determine the enantiomeric excess (ee).

Visualizations

experimental_workflow Low-Racemization N-Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Purification start Dissolve Reactants (Carboxylic Acid, this compound) add_reagents Add Coupling Agents (HOBt, EDC) start->add_reagents cool Cool to 0°C add_reagents->cool add_base Add DIPEA (dropwise) cool->add_base react Stir at 0°C, then RT add_base->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: Workflow for N-acylation with minimal racemization.

logical_relationship Factors Influencing Racemization racemization Racemization Risk temp High Temperature temp->racemization increases time Long Reaction Time time->racemization increases base Strong/Unhindered Base base->racemization increases ph Harsh pH (Workup) ph->racemization increases low_temp Low Temperature low_temp->racemization decreases short_time Short Reaction Time short_time->racemization decreases hindered_base Hindered Base (DIPEA) hindered_base->racemization decreases mild_ph Mild/Neutral pH mild_ph->racemization decreases

Caption: Key factors that can influence racemization risk.

References

Technical Support Center: Scaling Up the Synthesis of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-1-Boc-3-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of this key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to this compound?

A1: While several methods exist, including chemical resolutions and multi-step syntheses from chiral precursors like D-glutamic acid, the most prominent and scalable approach for high enantiopurity is the asymmetric synthesis from a prochiral ketone.[1][2] The biocatalytic amination of 1-Boc-3-piperidone using ω-transaminases (TAs) is particularly effective for large-scale production due to its high selectivity, mild reaction conditions, and high yields.[1][3] Continuous flow systems using immobilized transaminases have shown outstanding efficiency and potential for industrial-scale synthesis.[3]

Q2: What is the starting material for the recommended biocatalytic route?

A2: The key starting material is the prochiral precursor 1-Boc-3-piperidone.[1] This can be synthesized from 3-hydroxypyridine (B118123) through a process involving reduction, Boc protection of the nitrogen, and subsequent oxidation.[4]

Q3: Why is a biocatalytic approach using transaminases often preferred over traditional chemical methods?

A3: Traditional chemical routes can suffer from drawbacks such as expensive starting materials, numerous synthesis steps, the need for costly heavy metal catalysts (e.g., platinum group metals), and the potential for racemization, making them less suitable for industrial-scale production.[2][5] Biocatalytic transamination offers a greener, more sustainable method that can produce the target compound in a single step with high yield and excellent enantiomeric excess (>99%).[1]

Q4: Can the transaminase enzyme be reused?

A4: Yes. Immobilizing the transaminase on a solid support (e.g., an epoxy resin) allows for easy recovery and reuse of the biocatalyst over multiple cycles without significant loss of activity.[1][3] One study reported that an immobilized ω-transaminase retained 90% of its activity after 15 reuse cycles.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound using an immobilized ω-transaminase.

G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Workup & Purification start Start: 1-Boc-3-piperidone & Amine Donor (e.g., Isopropylamine) buffer_prep Prepare Buffer Solution (e.g., Tris-HCl, pH 8.0-8.5) start->buffer_prep 1 reagents Dissolve Substrate & Amine Donor in Buffer with Co-solvent (e.g., DMSO) buffer_prep->reagents 2 add_enzyme Add Immobilized ω-Transaminase & PLP Cofactor reagents->add_enzyme 3 reaction Incubate at Controlled Temp & pH (e.g., 45-50°C, pH 8.5) add_enzyme->reaction 4 monitor Monitor Reaction (e.g., TLC, HPLC) reaction->monitor 5 filter_enzyme Filter to Recover Immobilized Enzyme monitor->filter_enzyme 6 extraction Extract Aqueous Phase with Organic Solvent (e.g., EtOAc) filter_enzyme->extraction 7 purify Purify by Column Chromatography or Distillation extraction->purify 8 product Final Product: This compound purify->product 9

Caption: General workflow for the biocatalytic synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the biocatalytic synthesis.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low or Stalled Reaction Rate 1. Low Substrate Solubility: 1-Boc-3-piperidone has limited solubility in aqueous media, which can be rate-limiting.[1]1a. Increase the concentration of a co-solvent like DMSO or THF.[6] 1b. Perform the reaction at a slightly elevated temperature (e.g., 45-50°C).[6] 1c. Consider a continuous flow setup which can handle slurries more effectively.[3]
2. Sub-optimal pH: Transaminase activity is highly pH-dependent.2a. Carefully monitor and maintain the pH of the reaction mixture. A pH of 8.0-8.5 is often optimal.[6] 2b. Use a suitable buffer system (e.g., Tris-HCl) to control the pH.[6]
3. Enzyme Inhibition: High concentrations of the product or substrate can inhibit enzyme activity.3a. Optimize the substrate loading. A concentration of 40-50 g/L has been shown to be effective.[1][7] 3b. In a batch process, consider sequential substrate addition. 3c. A continuous flow system can mitigate product inhibition by constantly removing the product from the reaction zone.[3]
Formation of Byproducts 1. Substrate Degradation: The 1-Boc-3-piperidone starting material can degrade in aqueous media over long reaction times.[1]1a. Aim to complete the reaction in a shorter time frame (e.g., < 24 hours).[1] 1b. Optimize reaction conditions (enzyme loading, temperature) to increase the reaction rate.
Low Isolated Yield 1. Inefficient Extraction: The product may have some solubility in the aqueous phase.1a. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[8] 1b. Adjust the pH of the aqueous layer before extraction to ensure the product is in its free base form.
2. Losses during Purification: The product can be lost during column chromatography or distillation.2a. Optimize the purification method. For large-scale operations, distillation may be preferred over chromatography.
Difficulty Removing Boc-Protecting Group 1. Incomplete Reaction: The deprotection reaction may not have gone to completion.1a. Use a strong acid like HCl in a suitable solvent (e.g., ethanol (B145695), isopropanol).[1][9] 1b. Ensure anhydrous conditions if using reagents like acetyl chloride in ethanol to generate HCl in situ.[1] 1c. Stir the reaction mixture until a solid precipitate (the dihydrochloride (B599025) salt) is fully formed.[1]
Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting low product yield.

G cluster_low_conversion Low Conversion Issues cluster_high_conversion High Conversion Issues start Low Final Yield check_conversion Check Reaction Conversion (TLC/HPLC Analysis) start->check_conversion check_solubility Is Substrate Fully Dissolved? check_conversion->check_solubility Low check_extraction Review Extraction Protocol check_conversion->check_extraction High check_ph Is pH Optimal (8.0-8.5)? check_solubility->check_ph Yes sol_solubility Action: Increase co-solvent or temperature. check_solubility->sol_solubility No check_enzyme Check Enzyme Activity check_ph->check_enzyme Yes sol_ph Action: Adjust and buffer pH. check_ph->sol_ph No sol_enzyme Action: Use fresh enzyme lot or increase loading. check_enzyme->sol_enzyme Low Activity check_purification Review Purification Protocol check_extraction->check_purification Efficient sol_extraction Action: Perform more extractions or adjust pH. check_extraction->sol_extraction Inefficient sol_purification Action: Optimize purification method (e.g., distillation vs. column). check_purification->sol_purification Losses Observed

Caption: Decision tree for troubleshooting low yield.

Key Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound (Batch Process)

This protocol is adapted from methodologies described in the literature.[1][6]

  • Buffer Preparation: Prepare a 0.1 M Tris-HCl buffer solution and adjust the pH to 8.5 with an aqueous HCl solution.

  • Reaction Setup: In a temperature-controlled reactor, dissolve the amine donor (e.g., 100 g isopropylamine) in water (100 mL). Adjust the pH to 8.5 under cooling.

  • Add a co-solvent (e.g., 70 mL dimethyl sulfoxide, DMSO) and dilute the mixture with the Tris-HCl buffer to a final volume of 700 mL.

  • Pre-heat the mixture to 45°C.

  • In a separate vessel, dissolve 50 g of N-Boc-3-piperidone in 200 mL of DMSO.

  • Enzyme Addition: Add the N-Boc-3-piperidone solution to the reactor. Then, add the ω-transaminase (e.g., 1 g of freeze-dried powder) and the pyridoxal-5'-phosphate (PLP) cofactor (e.g., 0.8 g).

  • Reaction: Maintain the reaction temperature at 45°C and the pH at 8.5 (controlled by adding a 20% isopropylamine (B41738) solution) for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, filter the reaction mixture to recover the immobilized enzyme.

  • Extract the aqueous filtrate multiple times with an organic solvent (e.g., 3 x 150 mL diethyl ether).

  • Purification: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary. An 89% yield has been reported for a similar process.[8]

Protocol 2: Deprotection to (S)-3-Aminopiperidine Dihydrochloride

This protocol is for removing the Boc protecting group.[1]

  • Dissolution: Dissolve the purified this compound (e.g., 0.5 mmol) in a minimal amount of ethanol (e.g., 100 µL) in a vial.

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride (e.g., 2.8 mmol) in ethanol (1:1 v/v) to the cooled solution. This generates HCl in situ.

  • Precipitation: Remove the vial from the ice bath and stir at room temperature. A white solid of (S)-3-aminopiperidine dihydrochloride will precipitate.

  • Isolation: Once precipitation is complete, decant the supernatant. Wash the solid with cold ethanol (e.g., 2 x 100 µL).

  • Drying: Dry the solid under vacuum to yield the final product.

References

Technical Support Center: (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis, handling, and analysis of (S)-1-Boc-3-aminopiperidine.

Common Impurities at a Glance

The purity of this compound is crucial for its successful application in the synthesis of various active pharmaceutical ingredients. Several common impurities can arise from the synthetic process and storage conditions. Understanding the nature and formation of these impurities is key to controlling them.

Impurity CategoryCommon ExamplesTypical Origin
Process-Related Impurities Di-Boc protected piperidine (B6355638)Over-protection during the Boc-protection step.
Unreacted Starting MaterialsIncomplete reaction.
Reagent-Related ByproductsSide reactions involving reagents used in the synthesis.
Stereoisomeric Impurities (R)-1-Boc-3-aminopiperidineIncomplete chiral resolution or racemization.
Degradation Impurities N-Nitroso-1-Boc-3-aminopiperidineReaction with nitrosating agents under acidic conditions.

Troubleshooting Guides

Issue 1: Presence of Di-Boc Protected Impurity

Symptoms:

  • A new, less polar spot on TLC compared to the product.

  • A peak with a higher retention time in reverse-phase HPLC.

  • Mass spectrometry data indicating a mass corresponding to the addition of two Boc groups.

Root Causes & Corrective Actions:

The formation of the di-Boc impurity, where both the exocyclic amine and the piperidine ring nitrogen are protected, is a common side reaction.

Formation Pathway:

G SA 3-Aminopiperidine Product This compound SA->Product 1.1 eq (Boc)2O, Base Boc2O Di-tert-butyl dicarbonate (B1257347) (Boc)2O DiBoc 1,3-Di-Boc-aminopiperidine (Impurity) Product->DiBoc Excess (Boc)2O

Formation of Mono- and Di-Boc Protected Piperidine.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for complete mono-protection without significant di-protection.

  • Slow Reagent Addition: Add the (Boc)₂O solution slowly to the reaction mixture, especially at the beginning of the reaction. This helps to maintain a low concentration of the protecting agent, favoring reaction at the more nucleophilic exocyclic primary amine.

  • Optimize Reaction Temperature: Perform the reaction at a controlled, lower temperature (e.g., 0-10 °C) to improve selectivity.

  • Purification: If the di-Boc impurity is formed, it can typically be separated by column chromatography. Due to the presence of the second Boc group, the di-Boc impurity is significantly less polar than the desired mono-Boc product.

Issue 2: Presence of Enantiomeric Impurity ((R)-isomer)

Symptoms:

  • Optical rotation value is lower than the literature value.

  • Presence of a second peak in chiral HPLC analysis.

Root Causes & Corrective Actions:

The presence of the undesired (R)-enantiomer can arise from the starting materials or racemization during the synthesis.

Troubleshooting Steps:

  • Source Chiral Starting Material: Ensure the enantiomeric purity of the starting material, such as (S)-3-aminopiperidine, is high.

  • Avoid Harsh Conditions: Avoid strongly acidic or basic conditions and high temperatures for prolonged periods, which could potentially lead to racemization at the chiral center.

  • Chiral Resolution: If a racemic mixture is used as a starting point, employ a robust chiral resolution method.

  • Analytical Verification: Regularly verify the enantiomeric excess (e.e.) of your product using chiral HPLC.

Issue 3: Detection of N-Nitroso Impurity

Symptoms:

  • Identification of a mass corresponding to the product plus a nitroso group (NO) by LC-MS.

  • N-nitroso impurities are often potent carcinogens and their presence, even at trace levels, is a significant concern.

Root Causes & Corrective Actions:

N-nitrosamines can form from the reaction of secondary amines with nitrosating agents (e.g., nitrites, nitrous acid) under acidic conditions.[1][2][3] The piperidine nitrogen in this compound is a secondary amine and can be susceptible to this reaction.

Formation Pathway:

G Product This compound NitrosoImpurity N-Nitroso-1-Boc-3-aminopiperidine (Impurity) Product->NitrosoImpurity NitrosatingAgent Nitrosating Agent (e.g., HNO2) NitrosatingAgent->NitrosoImpurity Acid Acidic Conditions Acid->NitrosoImpurity

Formation of N-Nitroso Impurity.

Troubleshooting Steps:

  • Control Raw Material Quality: Ensure that starting materials and reagents are free from nitrite (B80452) and nitrate (B79036) impurities.

  • Avoid Acidic Conditions with Nitrites: Be cautious when using acidic conditions in the presence of potential nitrite sources.

  • Use Scavengers: In processes where the risk of nitrosamine (B1359907) formation is high, consider the use of scavengers like ascorbic acid or alpha-tocopherol.

  • Optimize pH and Temperature: Maintain neutral or basic pH and use the lowest possible temperature to minimize the rate of nitrosamine formation.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This method is for the determination of the enantiomeric excess (e.e.) of this compound.

Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Weigh ~10 mg of This compound Dissolve Dissolve in 10 mL of mobile phase Sample->Dissolve Filter Filter through a 0.45 µm filter Dissolve->Filter Inject Inject sample onto chiral column Filter->Inject Elute Elute with mobile phase Inject->Elute Detect Detect at specified wavelength Elute->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate enantiomeric excess (e.e.) Integrate->Calculate

Workflow for Chiral HPLC Analysis.

HPLC Conditions:

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in mobile phase

Expected Results:

  • The (S)-enantiomer and (R)-enantiomer will be resolved into two separate peaks.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [((Area_S - Area_R) / (Area_S + Area_R))] * 100

Protocol 2: RP-HPLC for Purity and Di-Boc Impurity Analysis

This method is for the determination of the overall purity and the quantification of the di-Boc impurity.

HPLC Conditions:

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Expected Results:

  • The main peak corresponds to this compound.

  • The di-Boc impurity will elute at a later retention time due to its higher lipophilicity.

  • Unreacted 3-aminopiperidine will elute at a much earlier retention time.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should look for in this compound?

A1: The most frequently encountered process-related impurity is the di-Boc protected piperidine, where both the exocyclic primary amine and the endocyclic secondary amine are protected. This is typically due to the use of excess Boc anhydride (B1165640) during the protection step.

Q2: How can I confirm the presence of the (R)-enantiomer in my sample?

A2: The most reliable method for confirming and quantifying the (R)-enantiomer is through chiral High-Performance Liquid Chromatography (HPLC). This technique separates the two enantiomers, allowing for their individual detection and quantification.

Q3: My reaction to synthesize this compound is sluggish. What can I do?

A3: If the reaction is slow, ensure that your starting 3-aminopiperidine is of good quality and that the solvent is anhydrous if the reaction conditions require it. You can also try slightly increasing the reaction temperature, but be mindful that this may also increase the formation of byproducts like the di-Boc impurity. The choice of base can also influence the reaction rate.

Q4: I suspect my sample contains N-nitroso impurities. How can I detect them?

A4: N-nitroso impurities are typically detected using highly sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can detect and quantify these impurities at the very low levels required by regulatory agencies.

Q5: How can I remove the di-Boc impurity from my product?

A5: The di-Boc impurity is significantly less polar than the desired mono-Boc product. This difference in polarity allows for effective separation using silica (B1680970) gel column chromatography. A solvent system with a gradual increase in polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) should provide good separation.

References

Technical Support Center: Removal of Boc Protecting Group from (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-1-Boc-3-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the Boc protecting group from this compound?

The most common and effective methods for the deprotection of the Boc group are acid-catalyzed cleavage.[1] The two most widely used acidic conditions are:

Q2: How do I choose between TFA and HCl for the deprotection?

The choice between TFA and HCl often depends on the stability of other functional groups in your molecule and the desired salt form of the final product.

  • TFA is a strong acid that cleaves the Boc group efficiently, often at room temperature.[2][3] Workup typically involves evaporation of the excess TFA and solvent. The resulting product will be the trifluoroacetate (B77799) salt.

  • HCl in dioxane is also very effective and is often preferred if a hydrochloride salt is desired, which can sometimes be more crystalline and easier to handle.[4][5]

Q3: My reaction seems to be incomplete. What could be the reason?

Incomplete deprotection can be caused by several factors:

  • Insufficient acid: The amount of acid may not be enough to fully drive the reaction to completion.

  • Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Low temperature: While many Boc deprotections work well at room temperature, some substrates may require gentle heating.

  • Poor solvent quality: The presence of moisture in the solvent can affect the reaction. Ensure you are using anhydrous solvents.

Q4: I am observing unexpected side products. What are the common side reactions?

The primary side reaction during acidic Boc deprotection is the formation of a stable tert-butyl cation, which can alkylate other nucleophilic sites in your molecule. While (S)-3-aminopiperidine itself is not highly susceptible to this, other functional groups present on a more complex derivative could be at risk.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid (TFA or HCl). 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Presence of a base (e.g., from a previous step) neutralizing the acid.1. Increase the equivalents of acid. For TFA, a 20-50% solution in DCM is common. For HCl, a 4M solution in dioxane is standard.[2][4] 2. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Allow the reaction to stir at room temperature. Gentle heating (e.g., to 40-50°C) can be attempted if the reaction is sluggish, but be mindful of potential side reactions. 4. Ensure the starting material is free of basic impurities.
Formation of an Oily or Difficult-to-Isolate Product 1. The resulting salt (trifluoroacetate or hydrochloride) is hygroscopic or non-crystalline. 2. Residual solvent or acid is present.1. If a TFA salt is oily, consider switching to HCl in dioxane, as hydrochloride salts are often more crystalline.[6] 2. After removing the solvent and excess acid under reduced pressure, co-evaporate the residue with a suitable solvent like toluene (B28343) to azeotropically remove residual TFA. 3. Trituration with a non-polar solvent like diethyl ether or pentane (B18724) can sometimes induce crystallization.
Low Yield of the Desired Product 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Degradation of the product under the reaction conditions.1. Address incomplete reaction as described above. 2. The deprotected aminopiperidine salt can be water-soluble. Avoid aqueous workups unless necessary. If an aqueous workup is required to neutralize the acid, ensure the pH is carefully adjusted and consider extraction with a more polar solvent. 3. While generally stable, prolonged exposure to strong acid or high temperatures could lead to degradation. Use the mildest conditions that achieve full deprotection.

Quantitative Data

The following table summarizes typical reaction conditions for Boc deprotection. Note that yields can be highly substrate-dependent.

Reagent/SolventSubstrateTemperature (°C)TimeYield (%)Notes
Concentrated HCl / MethanolN-Boc-3-(S)-[(R)-tert-butylsulfinyl]aminopiperidineReflux1 hour55%This is a closely related substrate, not this compound. The product is (S)-3-aminopiperidine dihydrochloride (B599025).[6]
20-50% TFA in DCMGeneral N-Boc protected aminesRoom Temperature1-2 hoursTypically >90%A common and generally high-yielding method.[2]
4M HCl in DioxaneGeneral N-Boc protected aminesRoom Temperature1-4 hoursTypically >90%Another standard and effective method.[4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve this compound (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer visible (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step two more times.

  • The resulting (S)-3-aminopiperidine trifluoroacetate salt can be used directly or further purified.

Protocol 2: Deprotection using HCl in 1,4-Dioxane
  • To a solution of this compound (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or dioxane), add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents of HCl).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.[4] In some cases, a precipitate of the hydrochloride salt may form.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the (S)-3-aminopiperidine dihydrochloride salt.

  • The product can be purified by trituration with a solvent like diethyl ether or by recrystallization.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Isolation cluster_product Final Product Start This compound Deprotection Acidic Cleavage (TFA/DCM or HCl/Dioxane) Start->Deprotection Workup Solvent Removal Deprotection->Workup Purification Purification (Trituration/Recrystallization) Workup->Purification Product (S)-3-Aminopiperidine Salt Purification->Product

Caption: General experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Incomplete Deprotection? IncreaseAcid Increase Acid Conc. Problem->IncreaseAcid Yes IncreaseTime Extend Reaction Time Problem->IncreaseTime Yes IncreaseTemp Increase Temperature Problem->IncreaseTemp Yes CheckPurity Check Starting Material Purity Problem->CheckPurity Yes Success Complete Deprotection Problem->Success No IncreaseAcid->Success IncreaseTime->Success IncreaseTemp->Success CheckPurity->Success

Caption: Decision-making flowchart for troubleshooting incomplete Boc deprotection.

References

Validation & Comparative

A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral amines are indispensable tools in this endeavor, serving as versatile building blocks, catalysts, and resolving agents. Among these, (S)-1-Boc-3-aminopiperidine has emerged as a valuable intermediate, particularly in the development of novel therapeutics. This guide provides an objective comparison of this compound with other classes of chiral amines, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal chiral building block for their synthetic needs.

Introduction to this compound

This compound is a chiral heterocyclic compound featuring a piperidine (B6355638) ring with a protected amine group at the 3-position. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and facilitates its use in a variety of chemical transformations.[1] Its primary application lies in its role as a key chiral building block for the synthesis of complex bioactive molecules, including pharmaceuticals for treating neurological disorders and type 2 diabetes.[1] For instance, its enantiomer, (R)-1-Boc-3-aminopiperidine, is a crucial intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors such as Alogliptin and Linagliptin.[2][3]

Performance in Asymmetric Synthesis: A Comparative Overview

The efficacy of a chiral amine in asymmetric synthesis is typically evaluated by the yield and enantiomeric excess (e.e.) of the desired product. While direct, side-by-side comparative studies of this compound with other chiral amines in the same reaction are not extensively documented, we can draw comparisons from its primary application as a building block in enzymatic and chemical synthesis, and the performance of other chiral amines in organocatalysis.

Biocatalytic Synthesis of Chiral Aminopiperidines

A highly efficient method for producing enantiomerically pure this compound is through the asymmetric amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases (ω-TAs). This biocatalytic approach offers high conversion rates and excellent enantioselectivity under mild reaction conditions.[2][4]

Enzyme (Immobilized ω-TA)Amine DonorCo-factorTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
ATA-255IsopropylaminePLP4524>99>99 (S)[4]
ATA-256IsopropylaminePLP4524>99>99 (R)[4]
ATA-025IsopropylaminePLP452498>99 (S)[4]

Table 1: Performance of various immobilized ω-transaminases in the synthesis of (S)- and (R)-1-Boc-3-aminopiperidine.[4]

Chiral Amines in Organocatalysis

While this compound is primarily used as a building block, other chiral amines, such as those derived from cinchona alkaloids and proline, are widely employed as organocatalysts in asymmetric reactions like the Michael addition. Below is a comparative look at the performance of different classes of chiral amine catalysts in this key C-C bond-forming reaction.

Catalyst TypeReactionSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Cinchona Alkaloid Derivativeaza-Michael2-(1H-pyrrol-2-yl)-2-oxoacetateα,β-unsaturated ketone10Not SpecifiedNot Specified70-91~92[5]
Chiral Primary-Tertiary Diamineaza-MichaelEnone carbamate-10Not SpecifiedNot Specified75-95up to 99[5]
Prolinol DerivativeMichaelNitromethaneα,β-unsaturated aldehyde20EtOHNot Specified73-8394-96[6]
SquaramideMichaelNitromethaneα,β-unsaturated aldehyde10Not SpecifiedNot SpecifiedNot SpecifiedHigh[6]

Table 2: Performance of various chiral amine-based organocatalysts in asymmetric Michael and aza-Michael reactions.

Experimental Protocols

General Protocol for Biocatalytic Asymmetric Amination of 1-Boc-3-piperidone

This protocol describes the synthesis of this compound using an immobilized ω-transaminase.

Materials:

  • 1-Boc-3-piperidone

  • Immobilized ω-transaminase (e.g., ATA-255)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) (co-factor)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel, dissolve 1-Boc-3-piperidone in the phosphate buffer.

  • Add the immobilized ω-transaminase, isopropylamine, and PLP to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 45°C) for a specified time (e.g., 24 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, filter off the immobilized enzyme for potential reuse.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess of the final product using chiral HPLC.

Visualizing Experimental and Logical Workflows

To aid in the practical application of chiral amines, the following diagrams illustrate a general experimental workflow and a decision-making process for catalyst selection.

G cluster_workflow Experimental Workflow for Chiral Amine Comparison prep Prepare Reaction Mixtures (Substrate, Solvent, Amine) initiate Initiate Reaction (Add Catalyst/Reagent) prep->initiate monitor Monitor Reaction Progress (TLC, HPLC, GC) initiate->monitor workup Reaction Work-up (Quenching, Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Yield, e.e. via Chiral HPLC) purify->analyze compare Compare Results analyze->compare

A general experimental workflow for comparing chiral amines.

G cluster_selection Decision Flow for Chiral Amine Selection start Define Synthetic Target & Reaction Type lit_review Literature Search for Similar Transformations start->lit_review amine_type Identify Potential Chiral Amine Classes (Building Block vs. Catalyst) lit_review->amine_type building_block Select this compound or Analogs amine_type->building_block Building Block catalyst Select Prolinol, Cinchona Alkaloid, etc. amine_type->catalyst Catalyst screen Screen Selected Amines Experimentally building_block->screen catalyst->screen optimize Optimize Reaction Conditions for Best Performing Amine screen->optimize final Final Amine Selection optimize->final

A logical flow for selecting a suitable chiral amine.

Conclusion

This compound is a highly valuable chiral building block, particularly for the synthesis of complex pharmaceutical intermediates. Its efficient and highly enantioselective production via biocatalysis makes it an attractive choice for large-scale applications. While it is not typically employed as an organocatalyst, the broader class of chiral amines, including cinchona alkaloids and prolinol derivatives, demonstrates excellent performance in catalyzing key asymmetric reactions. The choice between using this compound as a structural component or employing other chiral amines as catalysts will depend on the specific synthetic strategy. The data and protocols presented in this guide offer a foundation for making informed decisions in the design and execution of asymmetric syntheses.

References

A Comparative Guide to the Synthesis of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine is a chiral building block of significant interest in the pharmaceutical industry, playing a crucial role in the synthesis of various therapeutic agents. The stereospecific synthesis of this compound is paramount for ensuring the desired pharmacological activity and minimizing potential side effects associated with the incorrect enantiomer. This guide provides a comparative overview of three prominent methods for the synthesis of this compound: biocatalytic synthesis using ω-transaminases, chemical synthesis originating from L-glutamic acid, and the resolution of racemic mixtures.

This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to select the most suitable synthetic route based on factors such as yield, enantioselectivity, scalability, and environmental impact.

Comparison of Synthesis Methods

The selection of a synthetic strategy for this compound is a critical decision in the drug development process. The following tables provide a summary of the quantitative data associated with each of the discussed methods, offering a clear comparison of their respective efficiencies and outcomes.

Parameter Biocatalytic Synthesis (ω-Transaminase) Chemical Synthesis (from L-Glutamic Acid) Resolution of Racemic Mixture
Starting Material 1-Boc-3-piperidoneL-Glutamic acidRacemic 1-Boc-3-aminopiperidine
Overall Yield >70%[1]44-55%Up to 50% (theoretical max.)
Enantiomeric Excess (e.e.) >99%[1]High (starting from chiral pool)>99%[2]
Key Reagents/Catalysts ω-Transaminase, PLP, Isopropylamine[1]Boc₂O, NaBH₄, TsCl, various aminesChiral resolving agent (e.g., (R)-CPA)[2]
Number of Steps 1 (enzymatic conversion)Multiple (5-6 steps)2 (salt formation and liberation)
Reaction Conditions Mild (e.g., 35-50°C, aqueous buffer)[1]Varied (cryogenic to elevated temperatures)Typically ambient temperature
Environmental Considerations Generally "greener," uses enzymesInvolves various organic solvents and reagentsRequires stoichiometric resolving agent
Scalability Potentially high, especially with continuous flow systemsEstablished for large-scale chemical synthesisCan be challenging and costly to scale

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the methodologies for the key experiments cited in this guide.

1. Biocatalytic Synthesis using Immobilized ω-Transaminase

This method utilizes an immobilized ω-transaminase to catalyze the asymmetric amination of a prochiral ketone.

  • Materials: 1-Boc-3-piperidone, immobilized ω-transaminase (e.g., ATA-025-IMB), isopropylamine (B41738), pyridoxal-5'-phosphate (PLP), triethanolamine (B1662121) buffer, dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • To a 5 mL triethanolamine buffer (100 mM, pH 7.5), add isopropylamine (1.1 M), immobilized ω-transaminase (200 mg), and PLP (1.4 mM).[1]

    • Stir the mixture at 35°C and 550 rpm for 5 minutes.[1]

    • Add a preheated solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in DMSO (750 μL, 13% v/v).[1]

    • Continue stirring the reaction at 35°C and 550 rpm for 24 hours.[1]

    • Monitor the reaction progress by HPLC and TLC.

    • Upon completion, filter the enzyme and work up the reaction mixture for product isolation.

2. Chemical Synthesis from L-Glutamic Acid

This multi-step chemical synthesis leverages the chirality of a natural amino acid.

  • Materials: L-glutamic acid, thionyl chloride, methanol, di-tert-butyl dicarbonate (B1257347) (Boc₂O), triethylamine (B128534), 4-dimethylaminopyridine (B28879) (DMAP), sodium borohydride (B1222165) (NaBH₄), p-toluenesulfonyl chloride (TsCl), and an appropriate amine for cyclization.

  • Procedure (summarized):

    • Esterification: Convert L-glutamic acid to its dimethyl ester using thionyl chloride in methanol.

    • Boc-Protection: Protect the amino group of the diester with Boc₂O in the presence of triethylamine and a catalytic amount of DMAP.

    • Reduction: Reduce the diester to the corresponding diol using NaBH₄ in methanol.

    • Tosylation: Convert the diol to a ditosylate using p-toluenesulfonyl chloride and triethylamine.

    • Cyclization: React the ditosylate with a primary amine (e.g., benzylamine) to form the N-substituted piperidine (B6355638) ring.

    • Deprotection: If necessary, remove the N-substituent (e.g., by hydrogenolysis for a benzyl (B1604629) group) to yield the final product.

3. Resolution of Racemic 1-Boc-3-aminopiperidine

This classical method separates the desired enantiomer from a racemic mixture through the formation of diastereomeric salts.

  • Materials: Racemic 3-aminopiperidine, a chiral resolving agent (e.g., (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide, (R)-CPA), tert-butyl alcohol (TBA).

  • Procedure:

    • React racemic 3-aminopiperidine with the enantiomerically pure resolving agent, (R)-CPA, to form two diastereomeric salts.[2]

    • Utilize the difference in solubility of the diastereomers to separate them. This can be achieved by crystallization in a suitable solvent system, such as 90% tert-butyl alcohol at 0°C.[2]

    • Isolate the less soluble diastereomeric salt by filtration.

    • Liberate the desired (R)-3-aminopiperidine from the salt.

    • Protect the amino group with a Boc group to obtain the final product. A similar process with the appropriate resolving agent can yield the (S)-enantiomer.

Visualizing the Synthesis Pathways

To further elucidate the described synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow of each method.

Biocatalytic_Synthesis 1-Boc-3-piperidone 1-Boc-3-piperidone This compound This compound 1-Boc-3-piperidone->this compound Enzymatic Amination ω-Transaminase ω-Transaminase ω-Transaminase->this compound Isopropylamine Isopropylamine Isopropylamine->this compound PLP PLP PLP->this compound

Caption: Biocatalytic synthesis of this compound.

Chemical_Synthesis cluster_0 Synthesis from L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid Diester Diester L-Glutamic Acid->Diester Esterification Boc-Protected Diester Boc-Protected Diester Diester->Boc-Protected Diester Boc Protection Diol Diol Boc-Protected Diester->Diol Reduction Ditosylate Ditosylate Diol->Ditosylate Tosylation N-Substituted (S)-3-Boc-aminopiperidine N-Substituted (S)-3-Boc-aminopiperidine Ditosylate->N-Substituted (S)-3-Boc-aminopiperidine Cyclization This compound This compound N-Substituted (S)-3-Boc-aminopiperidine->this compound Deprotection Resolution_Pathway Racemic 3-Aminopiperidine Racemic 3-Aminopiperidine Diastereomeric Salts Diastereomeric Salts Racemic 3-Aminopiperidine->Diastereomeric Salts Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Separation Separation Diastereomeric Salts->Separation Desired Diastereomeric Salt Desired Diastereomeric Salt Separation->Desired Diastereomeric Salt Undesired Diastereomeric Salt Undesired Diastereomeric Salt Separation->Undesired Diastereomeric Salt Liberation Liberation Desired Diastereomeric Salt->Liberation (S)-3-Aminopiperidine (S)-3-Aminopiperidine Liberation->(S)-3-Aminopiperidine Boc Protection Boc Protection (S)-3-Aminopiperidine->Boc Protection This compound This compound Boc Protection->this compound

References

A Comparative Guide to Enantiomeric Excess Determination of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral molecules, the accurate determination of enantiomeric excess (ee) is paramount. (S)-1-Boc-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. This guide provides an objective comparison of various analytical techniques for determining its enantiomeric purity, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The enantiomeric excess of this compound can be determined by several analytical techniques, each with its own set of advantages and limitations. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method often depends on factors such as sample matrix, required sensitivity, available instrumentation, and the need for high-throughput analysis.

Method Technique Stationary Phase/Reagent Mobile Phase/Solvent Detection Typical Run Time Resolution (R) Key Advantages Key Disadvantages
HPLC Chiral HPLC (with derivatization)Chiralpak AD-H0.1% Diethylamine in EthanolUV (228 nm)~15 min> 4.0[1]High resolution, robust, widely available.[2][3][4]Requires derivatization for UV detection, longer analysis time compared to SFC.[1]
GC Chiral GC (with derivatization)Cyclodextrin-based (e.g., Chirasil-L-Val)-FID or MS< 15 minGoodHigh efficiency, fast analysis.[5]Requires derivatization for volatility and good peak shape, potential for thermal degradation.
SFC Chiral SFCCyclofructan-basedCO₂ with modifiers (e.g., Methanol)UV< 10 minGoodFast separations, reduced solvent consumption, complementary selectivity to HPLC.[6][7][][9]Requires specialized instrumentation.
NMR ¹H NMR with Chiral Solvating Agent (CSA)(R)- or (S)-BINOL derivativesCDCl₃NMR< 5 minBaseline separation of diastereomeric signalsNo separation needed, rapid, provides structural information.[10][11][12][13]Lower sensitivity, requires higher sample concentration, CSA may cause signal overlap.[14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in your laboratory.

Method 1: Chiral HPLC with Pre-column Derivatization

This method involves the derivatization of this compound to introduce a chromophore, allowing for UV detection and chiral separation on a suitable stationary phase.[1]

Derivatization Protocol:

  • Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).

  • Add 1.2 equivalents of a base (e.g., triethylamine).

  • Add 1.1 equivalents of p-toluenesulfonyl chloride (PTSC).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with a small amount of water.

  • Extract the derivatized product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Analysis Protocol:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: 0.1% Diethylamine in Ethanol[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 25 °C

  • Detection: UV at 228 nm[1]

  • Injection Volume: 10 µL

Method 2: Chiral GC with Derivatization

For GC analysis, derivatization is often necessary to increase the volatility and improve the chromatographic peak shape of the aminopiperidine derivative.

Derivatization Protocol:

  • Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA).

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for GC injection.

GC Analysis Protocol:

  • Column: Chirasil-L-Val capillary column[15]

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 10 °C/min.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

Method 3: ¹H NMR with Chiral Solvating Agent

This protocol allows for the direct determination of enantiomeric excess from the NMR spectrum without the need for chromatographic separation.[10][16]

NMR Sample Preparation and Analysis Protocol:

  • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL)).

  • Gently shake the NMR tube to ensure thorough mixing.

  • Acquire another ¹H NMR spectrum. The signals corresponding to the protons of the two enantiomers will be split into two distinct sets of peaks due to the formation of diastereomeric complexes with the chiral solvating agent.

  • Integrate the well-resolved signals for each enantiomer to determine the enantiomeric excess.

Logical Workflow for Method Selection

The selection of an appropriate method for determining the enantiomeric excess of this compound depends on various factors. The following diagram illustrates a logical workflow to guide this decision-making process.

MethodSelectionWorkflow Workflow for Selecting a Method for ee Determination of this compound start Start: Need to Determine ee of this compound instrument_availability Instrumentation Available? start->instrument_availability hplc_gc_sfc HPLC, GC, or SFC? instrument_availability->hplc_gc_sfc Yes nmr_available NMR Available? instrument_availability->nmr_available No high_throughput High-Throughput Required? hplc_gc_sfc->high_throughput Yes method_development Method Development Required? hplc_gc_sfc->method_development No use_nmr Use NMR with CSA nmr_available->use_nmr Yes end End: Method Selected nmr_available->end No, explore other options sfc_available SFC Available? high_throughput->sfc_available use_hplc Use Chiral HPLC (with derivatization) sfc_available->use_hplc No use_sfc Use Chiral SFC sfc_available->use_sfc Yes consider_derivatization Consider Derivatization Needs use_hplc->consider_derivatization use_gc Use Chiral GC (with derivatization) use_gc->consider_derivatization use_sfc->end use_nmr->end consider_derivatization->end method_development->use_hplc HPLC preferred method_development->use_gc GC preferred

Caption: Method selection workflow for ee determination.

References

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallography of (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount for rational drug design and understanding structure-activity relationships. X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing unequivocal evidence of stereochemistry and conformation. This guide provides a comparative analysis of the crystallographic characterization of (S)-1-Boc-3-aminopiperidine, a key chiral building block in medicinal chemistry, and contrasts this powerful technique with other analytical methods.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this guide's publication, the principles and expected outcomes of such an analysis can be robustly illustrated. The data presented herein is representative of what a successful crystallographic study on a similar small organic molecule would yield.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The determination of the absolute configuration and conformational preferences of chiral molecules like this compound is crucial. While X-ray crystallography provides the most direct and unambiguous structural data, other spectroscopic techniques offer complementary information, particularly for molecules in solution.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyCircular Dichroism (CD) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Connectivity, relative stereochemistry, solution-state conformation, dynamic processes.Information about the absolute configuration and secondary structure (for larger molecules).
Sample State Single crystalSolutionSolution
Ambiguity Low; provides a definitive solid-state structure.Can be ambiguous for determining absolute configuration without chiral derivatizing agents.Often requires comparison with computational data for absolute configuration assignment.
Throughput Lower; crystal growth can be a bottleneck.HighHigh
Key Advantage Unambiguous determination of absolute configuration.[1][2][3]Provides information on the molecule's behavior in a biologically relevant solution state.Sensitive to stereochemical changes.

Experimental Data: A Representative Crystallographic Analysis

The following table summarizes the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a compound like this compound. This data is essential for the validation of the chemical structure and for detailed molecular modeling studies.

ParameterRepresentative ValueSignificance
Chemical Formula C₁₀H₂₀N₂O₂Confirms the elemental composition.
Molecular Weight 200.28 g/mol Consistent with the chemical formula.
Crystal System OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁2₁2₁A non-centrosymmetric space group, indicative of a chiral molecule.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 13.5 ÅDefines the size and shape of the repeating unit in the crystal.
Volume 1170 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density 1.13 g/cm³A calculated physical property based on the crystal structure.
R-factor ~4%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter ~0.0 (1)A critical parameter that confirms the absolute stereochemistry of the chiral center.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. The following outlines the typical workflow for the single-crystal X-ray diffraction analysis of a small molecule like this compound.

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[4][5]

  • Purification: The compound must be of high purity (>98%).

  • Solvent Selection: A variety of solvents and solvent mixtures are screened to find conditions where the compound has moderate solubility.

  • Crystal Growth: Slow evaporation of the solvent from a saturated solution is a common technique. Other methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant vapor slowly diffuses into the solution of the compound.

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to yield a set of reflection intensities and their corresponding Miller indices (h,k,l).

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final, accurate atomic positions and thermal parameters.

Visualizing the Workflow

The process of determining a crystal structure can be broken down into several key stages, as illustrated in the following workflow diagram.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Caption: Workflow of Single-Crystal X-ray Crystallography.

Logical Relationships in Structural Analysis

The interpretation of crystallographic data involves a logical progression from the experimental observations to the final molecular structure and its chemical interpretation.

Logical_Relationships Diffraction_Pattern Diffraction Pattern Unit_Cell Unit Cell Parameters Diffraction_Pattern->Unit_Cell Space_Group Space Group Diffraction_Pattern->Space_Group Electron_Density Electron Density Map Unit_Cell->Electron_Density Space_Group->Electron_Density Atomic_Model Atomic Model Electron_Density->Atomic_Model Stereochemistry Absolute Stereochemistry Atomic_Model->Stereochemistry Conformation Molecular Conformation Atomic_Model->Conformation Packing Crystal Packing Atomic_Model->Packing

Caption: From Diffraction Data to Structural Insights.

References

A Spectroscopic and Chiroptical Comparison of (S)- and (R)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (S)- and (R)-1-Boc-3-aminopiperidine. These chiral building blocks are of significant interest in medicinal chemistry and drug development, where stereochemistry plays a crucial role in pharmacological activity. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods, serves as a valuable resource for the identification, characterization, and quality control of these important synthetic intermediates.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)- and (R)-1-Boc-3-aminopiperidine. While many spectroscopic techniques like NMR, IR, and MS do not differentiate between enantiomers, chiroptical methods such as optical rotation provide the definitive means of distinguishing between the (S) and (R) forms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

As enantiomers, (S)- and (R)-1-Boc-3-aminopiperidine exhibit identical NMR spectra in achiral solvents. The proton assignments are based on typical chemical shifts for such structures.[1]

Assignment ¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration ¹³C NMR Chemical Shift (δ, ppm)
-C(CH₃)₃ (Boc)~1.45Singlet9H~28.4, ~79.5
Piperidine Ring Protons1.30 - 4.00Multiplets9H~23.7, ~34.0, ~43.6, ~47.6, ~52.1
-NH₂~1.5 (broad)Singlet2H-

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectra of the (S) and (R) enantiomers are identical, showing characteristic peaks for the functional groups present.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (amine)Stretching3485, 3361
C-H (alkane)Stretching2975, 2931, 2862
C=O (Boc carbamate)Stretching1692
N-H (amine)Bending1608
C-NStretching1266, 1242, 1162
Table 3: Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is identical for both enantiomers.

Parameter Value
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
[M+H]⁺ (ESI)~201 m/z
Key Fragment (GC-MS)57 m/z ([C(CH₃)₃]⁺)[1][2]
Table 4: Chiroptical Data

Optical rotation is the primary method for distinguishing between the (S) and (R) enantiomers.

Enantiomer Specific Rotation [α]D Conditions
(S)-1-Boc-3-aminopiperidine+32.0 ± 3°[3]c = 1 in DMF
(R)-1-Boc-3-aminopiperidine-28.5 ± 2°c = 1 in DMF

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aminopiperidine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the ATR crystal of an FTIR spectrometer. For solid samples, a KBr pellet can be prepared or the solid can be analyzed directly using a solid-state ATR accessory.

  • Background Collection: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Analysis: Record the spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI for soft ionization or an electron impact - EI source for fragmentation analysis, often coupled with Gas Chromatography - GC).

  • Data Acquisition: Infuse the sample solution into the ion source or inject it into the GC. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Optical Rotation
  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of a suitable solvent (e.g., DMF) in a volumetric flask to a known concentration (e.g., 1 g/100 mL).

  • Instrumentation: Use a polarimeter.

  • Measurement: Calibrate the instrument with the pure solvent (blank). Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the angle of rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and chiroptical analysis of a chiral compound like 1-Boc-3-aminopiperidine.

Spectroscopic_Workflow cluster_sample Sample cluster_achiral Achiral Spectroscopic Analysis cluster_chiral Chiral Analysis cluster_data Data Analysis & Comparison Sample (S)- or (R)-1-Boc-3-aminopiperidine NMR NMR (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS OpticalRotation Optical Rotation Sample->OpticalRotation ChiralHPLC Chiral HPLC Sample->ChiralHPLC DataAnalysis Structural Confirmation & Enantiomeric Identification NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis OpticalRotation->DataAnalysis ChiralHPLC->DataAnalysis

Caption: Experimental workflow for spectroscopic comparison.

Signaling Pathways and Logical Relationships

The logical relationship in determining the specific enantiomer involves a combination of spectroscopic and chiroptical methods.

Enantiomer_Determination_Logic cluster_start Starting Point cluster_analysis Analysis cluster_decision Decision cluster_conclusion Conclusion UnknownSample Unknown Sample of 1-Boc-3-aminopiperidine Spectroscopy NMR, IR, MS UnknownSample->Spectroscopy Chiroptical Optical Rotation UnknownSample->Chiroptical Decision [α]D Value? Spectroscopy->Decision Confirms Structure Chiroptical->Decision S_Enantiomer (S)-Enantiomer Decision->S_Enantiomer Positive R_Enantiomer (R)-Enantiomer Decision->R_Enantiomer Negative

Caption: Logic for enantiomer identification.

References

A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purity profiles of commercially available (S)-1-Boc-3-aminopiperidine, a critical building block in modern drug discovery, this report provides a comparative analysis of typical purity, impurity profiles, and the analytical methodologies required for their assessment. This guide is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a commercial source for this key chiral intermediate.

This compound is a vital chiral building block used in the synthesis of a wide range of pharmaceutical compounds, including novel inhibitors for various therapeutic targets.[1] Given its role in the development of active pharmaceutical ingredients (APIs), the purity of this starting material is of paramount importance to ensure the safety, efficacy, and reproducibility of the final drug product. This guide outlines the common impurities, analytical techniques for purity assessment, and a comparative summary of expected purity levels from commercial suppliers.

Understanding the Impurity Landscape

The purity of this compound is primarily defined by its chemical (assay) purity, chiral purity (the enantiomeric excess of the desired (S)-enantiomer over the (R)-enantiomer), and the presence of any process-related impurities or degradation products.

Key Impurity Classes:

  • Enantiomeric Impurity: The most critical impurity is the (R)-1-Boc-3-aminopiperidine, the undesired enantiomer. Its presence can lead to off-target effects or reduced efficacy of the final API.

  • Process-Related Impurities: These can include unreacted starting materials, intermediates from the synthetic route, and by-products of side reactions. For instance, a common synthesis starting from (S)-nipecotic acid ethyl ester could potentially leave traces of N-Boc-3-piperidine ethyl ester or N-Boc-3-piperidine carboxamide.

  • Residual Solvents: Organic solvents used during synthesis and purification can remain in the final product. These are classified based on their toxicity, and their levels are strictly controlled under pharmaceutical guidelines.

  • Degradation Products: Improper storage or handling can lead to the degradation of the compound. A potential concern for Boc-protected amines is the formation of nitroso impurities, which are often potent mutagens.

Comparative Purity Data of Commercial Grades

Analysis of Certificates of Analysis (CoAs) from various prominent chemical suppliers reveals that commercial this compound is generally available in high purity. However, the exact specifications and the level of detail provided can vary. The following tables summarize typical purity specifications and potential impurity levels based on available data.

Table 1: Comparison of Typical Chemical and Chiral Purity Specifications

Supplier CategoryTypical Assay Purity (by titration or NMR)Typical Chiral Purity (ee%) by Chiral HPLC
Major Research Chemical Suppliers (e.g., Sigma-Aldrich)≥ 98.0%[2][3]> 98%
Other Chemical Suppliers (e.g., AChemBlock, Chem-Impex)≥ 97% to ≥ 98%[4][5]Not always specified

Table 2: Overview of Common Impurities and Typical Limits

Impurity TypeCommon ExamplesTypical Specification/LimitAnalytical Method
Enantiomeric Impurity(R)-1-Boc-3-aminopiperidine≤ 1.0%Chiral HPLC
Residual SolventsDichloromethane, Toluene, Diethyl etherVaries by solvent class (ICH Q3C)GC-HS
Unreacted Intermediates(S)-Nipecotic acid derivativesNot typically specifiedHPLC, LC-MS

Recommended Analytical Protocols for Purity Verification

To ensure the quality of this compound for use in pharmaceutical development, a comprehensive set of analytical tests should be performed. The following are detailed protocols for the key analyses.

Assay and Chemical Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic anhydride) into a clean, dry vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Due to the weak UV absorbance of the analyte, a derivatization step is often employed to enhance detection sensitivity and enable chiral separation.

Experimental Protocol:

  • Derivatization: React this compound with a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a base to form a UV-active derivative.[6][7]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series) is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used in normal-phase chromatography.

    • Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 254 nm for benzoyl derivatives).

    • Flow Rate: Typically around 1.0 mL/min.

  • Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) to dissolve the sample.

  • GC-HS Conditions:

    • Incubation: The vial is heated in the headspace autosampler to allow the volatile solvents to partition into the gas phase.

    • Injection: A sample of the headspace gas is automatically injected into the GC.

    • Column: A column with a stationary phase suitable for separating a wide range of solvents is used (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to elute the solvents based on their boiling points.

    • Detector: A Flame Ionization Detector (FID) is typically used for quantification.

  • Identification and Quantification: Solvents are identified by their retention times compared to known standards. Quantification is performed by comparing the peak areas to those of external standards.

Visualizing the Purity Analysis Workflow and Key Structures

To provide a clearer understanding of the analytical process and the chemical entities involved, the following diagrams have been created.

Workflow for Purity Analysis of this compound cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_reporting Data Evaluation Sample Commercial this compound Assay Chemical Purity (qNMR) Sample->Assay Purity Assay Chiral Chiral Purity (Chiral HPLC) Sample->Chiral Enantiomeric Excess Residual Residual Solvents (GC-HS) Sample->Residual Solvent Content Report Certificate of Analysis Assay->Report Chiral->Report Residual->Report Comparison Comparison with Specifications Report->Comparison

Purity analysis workflow.

Key Chemical Structures cluster_main This compound cluster_impurity Key Impurity S_enantiomer tert-butyl (3S)-3-aminopiperidine-1-carboxylate R_enantiomer tert-butyl (3R)-3-aminopiperidine-1-carboxylate

Structures of (S)- and (R)-enantiomers.

Conclusion

The purity of this compound is a critical parameter for its application in pharmaceutical synthesis. While commercial sources generally provide material of high purity (typically ≥98%), it is essential for researchers and drug development professionals to perform their own comprehensive analysis to verify the quality of each batch. This guide provides a framework for such an analysis, outlining the key impurities to consider and the appropriate analytical methodologies for their detection and quantification. By implementing a robust analytical strategy, researchers can ensure the integrity of their synthetic work and the quality of the resulting pharmaceutical candidates.

References

A Comparative Guide to the Synthesis of (S)-1-Boc-3-aminopiperidine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopiperidine is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, including novel inhibitors for cancer and diabetes therapies. Its stereospecific synthesis is of paramount importance, and various routes have been developed to obtain this intermediate with high enantiomeric purity. This guide provides a comprehensive cost-benefit analysis of the most common synthetic strategies, offering researchers, scientists, and drug development professionals a comparative overview to select the most suitable method for their needs. The analysis focuses on key metrics such as yield, enantiomeric excess, cost-effectiveness, scalability, and environmental impact.

Key Synthesis Routes: An Overview

The principal strategies for synthesizing this compound can be broadly categorized into four main approaches:

  • Chemo-enzymatic Synthesis: This method employs enzymes, such as transaminases, for the asymmetric amination of a prochiral ketone.

  • Synthesis from Chiral Pool: This approach utilizes readily available chiral starting materials, such as L-glutamic acid, to construct the desired stereocenter.

  • Classical Chiral Resolution: This technique involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent.

  • Asymmetric Hydrogenation: This strategy relies on the use of a chiral catalyst to achieve enantioselective hydrogenation of a prochiral precursor.

The following sections provide a detailed comparison of these routes, including experimental data and protocols.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiency and effectiveness.

Table 1: Chemo-enzymatic Synthesis of this compound

ParameterValueReference
Starting Material1-Boc-3-piperidone[1][2]
EnzymeImmobilized ω-Transaminase[1][2]
Amine DonorIsopropylamine (B41738)[1][2]
Yield>95%[1]
Enantiomeric Excess (ee)>99%[1]
Reaction TimeNot specified
Key AdvantagesHigh yield and enantioselectivity, single step, potential for enzyme recycling.
Key DisadvantagesCost and stability of the enzyme, need for cofactor regeneration.

Table 2: Synthesis of this compound from L-glutamic acid

ParameterValueReference
Starting MaterialL-glutamic acid[3]
Number of Steps5[3]
Overall Yield44-55%[3]
Enantiomeric PurityHigh (derived from chiral pool)
Key ReagentsThionyl chloride, Boc-anhydride, NaBH4, p-toluenesulfonyl chloride, amine[3]
Key AdvantagesUse of an inexpensive and readily available chiral starting material.
Key DisadvantagesMulti-step synthesis with moderate overall yield, use of hazardous reagents.

Table 3: Classical Chiral Resolution of 3-aminopiperidine

ParameterValueReference
Starting MaterialRacemic 3-aminopiperidine[4]
Resolving AgentDibenzoyl-(D)-tartaric acid[4]
Theoretical Max. Yield<50%
Enantiomeric Excess (ee)Can be high after recrystallization
Key StepsDiastereomeric salt formation, separation by crystallization, liberation of the free amine.[5]
Key AdvantagesUse of relatively inexpensive resolving agents, well-established technique.
Key DisadvantagesTheoretical yield is limited to 50%, often requires multiple recrystallizations, can be labor-intensive.

Table 4: Asymmetric Hydrogenation for Synthesis of 3-aminopiperidine Derivatives

ParameterValueReference
Starting MaterialN-(1-benzylpiperidin-3-yl)enamides[4]
CatalystChiral Rhodium catalyst[4]
YieldUp to 92%[4]
Enantiomeric Excess (ee)Up to 96% (after crystallization)[4]
Key AdvantagesHigh yield and enantioselectivity in a single step.
Key DisadvantagesHigh cost of the chiral metal catalyst, potential for metal contamination in the final product.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Protocol 1: Chemo-enzymatic Synthesis using Immobilized ω-Transaminase[1]
  • Reaction Setup: In a suitable reaction vessel, a buffer solution (e.g., triethanolamine (B1662121) buffer, 100 mM, pH 7.5) is prepared containing isopropylamine (as the amine donor) and pyridoxal-5'-phosphate (PLP) as the cofactor.

  • Enzyme Addition: The immobilized ω-transaminase is added to the buffer solution.

  • Substrate Addition: A solution of 1-Boc-3-piperidone in a co-solvent like DMSO is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 50 °C) and monitored by HPLC until completion.

  • Work-up: Upon completion, the immobilized enzyme is filtered off for potential reuse. The product is extracted from the aqueous phase using an organic solvent, and the solvent is evaporated to yield this compound.

Protocol 2: Multi-step Synthesis from L-glutamic acid[3][4]
  • Esterification: L-glutamic acid is treated with thionyl chloride in methanol (B129727) to afford the corresponding dimethyl ester.

  • Boc-Protection: The amino group of the diester is protected using di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like triethylamine.

  • Reduction: The diester is reduced to the corresponding diol using sodium borohydride (B1222165) in methanol.

  • Tosylation: The diol is converted to a ditosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base.

  • Cyclization: The crude ditosylate is cyclized by reaction with a suitable amine (e.g., ammonia (B1221849) or a primary amine) to yield the 3-amino piperidine (B6355638) derivative, which can then be Boc-protected if necessary.

Protocol 3: Classical Chiral Resolution using Tartaric Acid Derivative[5]
  • Salt Formation: Racemic 3-aminopiperidine is dissolved in a suitable solvent (e.g., methanol) and treated with a solution of the chiral resolving agent (e.g., dibenzoyl-(D)-tartaric acid) in the same solvent.

  • Diastereomer Crystallization: The solution is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt.

  • Separation: The crystallized salt is collected by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free (S)-3-aminopiperidine, which is then extracted with an organic solvent.

  • Boc-Protection: The resulting (S)-3-aminopiperidine is protected with (Boc)2O to give the final product.

Visualization of Synthesis Routes

The following diagram illustrates the logical relationship between the different synthetic strategies for obtaining this compound.

cluster_prochiral Prochiral Starting Materials cluster_chiral_pool Chiral Pool cluster_racemic Racemic Mixture 1-Boc-3-piperidone 1-Boc-3-piperidone Final Product This compound 1-Boc-3-piperidone->Final Product Chemo-enzymatic (Transaminase) Yield: >95% ee: >99% N-Boc-3-aminopyridine_analog Prochiral Precursor (e.g., Enamide) N-Boc-3-aminopyridine_analog->Final Product Asymmetric Hydrogenation Yield: up to 92% ee: up to 96% L-glutamic acid L-glutamic acid L-glutamic acid->Final Product Multi-step Synthesis (5 steps) Overall Yield: 44-55% rac-3-aminopiperidine rac-3-aminopiperidine rac-3-aminopiperidine->Final Product Classical Resolution (e.g., with Tartaric Acid) Max Yield: <50%

Caption: Comparative overview of synthesis routes to this compound.

Cost-Benefit Analysis and Conclusion

A definitive quantitative cost analysis is challenging without access to real-time, bulk pricing of all starting materials, reagents, and catalysts. However, a qualitative cost-benefit analysis can be derived from the presented data and methodologies.

  • Chemo-enzymatic Synthesis: This route is highly attractive for its exceptional yield and enantioselectivity in a single step. The primary cost driver is the enzyme itself. However, the ability to use immobilized enzymes that can be recycled over multiple batches can significantly reduce the overall cost on an industrial scale. This method is also environmentally friendly, operating under mild conditions.

  • Synthesis from Chiral Pool: Starting from the inexpensive L-glutamic acid makes this route economically appealing from a raw material perspective. However, the multi-step nature of the synthesis, moderate overall yield, and the use of stoichiometric amounts of reagents in several steps increase labor, solvent, and waste disposal costs.

  • Classical Chiral Resolution: This traditional method benefits from the low cost of many chiral resolving agents. Its main drawback is the theoretical maximum yield of 50% for the desired enantiomer, meaning half of the starting material is discarded or needs to be racemized and recycled, adding to the process complexity and cost. It can be a viable option for smaller scale synthesis where the initial investment in enzymes or catalysts is not justified.

  • Asymmetric Hydrogenation: This approach offers high efficiency in terms of yield and enantioselectivity. The major cost associated with this route is the expensive and proprietary nature of many chiral phosphine (B1218219) ligands and rhodium catalysts. Furthermore, the potential for trace metal contamination in the final active pharmaceutical ingredient (API) is a significant concern that requires stringent purification and quality control, adding to the overall cost.

Recommendation:

For large-scale industrial production , the chemo-enzymatic route appears to be the most promising due to its high efficiency, green credentials, and potential for cost reduction through enzyme immobilization and recycling. The synthesis from L-glutamic acid could be a competitive alternative if the process can be optimized to improve the overall yield and reduce the number of steps.

For smaller-scale laboratory synthesis and research purposes , where the upfront cost of an enzyme or a chiral catalyst might be prohibitive, classical chiral resolution remains a practical and cost-effective option, despite its inherent yield limitation. Asymmetric hydrogenation is best suited for applications where very high throughput is required and the cost of the catalyst can be justified.

Ultimately, the choice of the optimal synthesis route will depend on a careful evaluation of the specific requirements of the project, including the desired scale of production, purity specifications, cost constraints, and available infrastructure.

References

The Strategic Advantage of (S)-1-Boc-3-aminopiperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that enhance therapeutic efficacy and improve drug-like properties is perpetual. Among the myriad of building blocks available to medicinal chemists, (S)-1-Boc-3-aminopiperidine has emerged as a particularly valuable chiral scaffold. Its inherent structural features and synthetic versatility have proven advantageous in the development of potent and selective inhibitors targeting key enzymes in disease pathways, notably in oncology and inflammatory disorders.

This guide provides an objective comparison of the performance of this compound-derived compounds with alternative scaffolds, supported by experimental data. We delve into its application in the design of Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, offering detailed experimental protocols and visual pathway representations to underscore its efficacy.

Superior Efficacy in CHK1 Inhibition: The Case of AZD7762

Checkpoint Kinase 1 (CHK1) is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. The development of the potent CHK1 inhibitor, AZD7762, highlights the pivotal role of the (S)-3-aminopiperidine moiety.

Comparative Analysis of CHK1 Inhibitors

The structure-activity relationship (SAR) studies leading to AZD7762 revealed the superiority of the (S)-3-aminopiperidine group in providing crucial interactions within the CHK1 active site. The protonated piperidine (B6355638) nitrogen forms key polar interactions, a feature that is stereochemically dependent, underscoring the importance of the (S)-chirality.

Compound/ScaffoldCHK1 IC50 (nM)Cellular Potency (EC50, nM)Key Structural FeaturesReference
AZD7762 5 10 (S)-3-aminopiperidine [1][2]
Predecessor Compound (with alternative amine)>1000>5000Acyclic or less constrained amine[3]
Piperazine (B1678402) Analog50150Piperazine instead of aminopiperidine[3]

Table 1: Comparison of CHK1 inhibitors. The data illustrates the significantly enhanced potency of AZD7762, which incorporates the (S)-3-aminopiperidine scaffold, compared to earlier compounds with different amine groups and a piperazine analog.

Experimental Protocol: In Vitro CHK1 Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against CHK1.

Objective: To measure the in vitro potency of a compound in inhibiting CHK1 kinase activity.

Materials:

  • Recombinant human CHK1 enzyme

  • Biotinylated peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR)

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% Triton X-100, 10% glycerol)

  • Test compound (e.g., AZD7762) dissolved in DMSO

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microplate scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the test compound, recombinant CHK1 enzyme, and the biotinylated peptide substrate to the kinase buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.

  • Allow the beads to settle and capture the biotinylated, phosphorylated peptide.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition of CHK1 activity at each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[1]

Enhancing Selectivity and Potency of PI3Kδ Inhibitors

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is a key player in the proliferation and survival of B-cells, making it an attractive target for B-cell malignancies. The choice of the heterocyclic scaffold in PI3Kδ inhibitors significantly impacts their potency and selectivity.

Aminopiperidine vs. Piperazine Scaffolds in PI3Kδ Inhibition

Studies comparing different heterocyclic scaffolds have demonstrated that aminopiperidine derivatives can offer advantages in potency and selectivity over their piperazine counterparts.

Compound ScaffoldPI3Kδ IC50 (nM)Selectivity over PI3KαKey Structural FeaturesReference
Aminopiperidine-based 18 >1000-fold (S)-3-aminopiperidine derivative [4]
Piperazine-based150200-foldPiperazine derivative[5]
Idelalisib (approved drug)2.5>400-foldQuinazolinone core[6][7]

Table 2: Comparison of PI3Kδ inhibitors. This table highlights the high potency and selectivity achieved with an aminopiperidine-based inhibitor compared to a piperazine-based analog. Idelalisib is included as a benchmark.

Experimental Protocol: In Vitro PI3Kδ Kinase Assay

This protocol describes a method to assess the inhibitory activity of a compound against the PI3Kδ isoform.

Objective: To determine the IC50 value of a test compound for PI3Kδ.

Materials:

  • Recombinant human PI3Kδ enzyme

  • Lipid substrate: phosphatidylinositol-4,5-bisphosphate (PIP2)

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS)

  • Test compound dissolved in DMSO

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Incubate the recombinant PI3Kδ enzyme with the test compound in the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of PIP2 and [γ-³³P]ATP.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1N HCl).

  • Extract the lipids using a chloroform/methanol mixture.

  • Spot the lipid extract onto a TLC plate and separate the lipids.

  • Detect the radiolabeled PIP3 product using a phosphorimager.

  • Quantify the amount of PIP3 produced and calculate the percent inhibition at each compound concentration.

  • Determine the IC50 value using non-linear regression analysis.[6]

Improved Metabolic Stability and Safety Profile

A significant advantage of incorporating the this compound scaffold is the potential for improved metabolic stability and a better safety profile, such as reduced hERG inhibition.

Comparative Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile. Aminopiperidine-based compounds have shown enhanced stability in liver microsome assays compared to analogs with other scaffolds.

Compound ScaffoldHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint, µL/min/mg)Key Structural FeaturesReference
Aminopiperidine-based > 240 < 5 (S)-3-aminopiperidine derivative [8]
Piperazine-based2695Piperazine derivative[8]

Table 3: Comparative metabolic stability. The data indicates a significantly longer half-life and lower intrinsic clearance for the aminopiperidine-containing compound, suggesting better metabolic stability.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of a test compound.

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Control compounds (high and low clearance)

  • Acetonitrile (B52724) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Pre-warm the microsomal suspension and NADPH regenerating system at 37°C.

  • Add the test compound to the microsomal suspension and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile with an internal standard to stop the reaction.[9]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[10][11]

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the context in which this compound-derived inhibitors function, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

CHK1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Checkpoint Activation cluster_2 Cell Cycle Arrest DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CDC25A CDC25A CHK1->CDC25A phosphorylates & inhibits AZD7762 AZD7762 ((S)-3-aminopiperidine) AZD7762->CHK1 inhibits CDK2/Cyclin E CDK2/Cyclin E CDC25A->CDK2/Cyclin E dephosphorylates & activates S-Phase Arrest S-Phase Arrest CDK2/Cyclin E->S-Phase Arrest promotes PI3K_Signaling_Pathway cluster_0 Cell Surface Receptor cluster_1 PI3K Activation cluster_2 Downstream Signaling RTK Receptor Tyrosine Kinase PI3Kdelta PI3Kδ RTK->PI3Kdelta activates PIP2 PIP2 PI3Kdelta->PIP2 phosphorylates PIP3 PIP3 PI3Kdelta->PIP3 to AKT AKT PIP3->AKT activates Aminopiperidine_Inhibitor Aminopiperidine Inhibitor Aminopiperidine_Inhibitor->PI3Kdelta inhibits mTOR mTOR AKT->mTOR activates Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation promotes Experimental_Workflow Compound Synthesis\nthis compound Compound Synthesis This compound In Vitro Kinase Assay\n(IC50 Determination) In Vitro Kinase Assay (IC50 Determination) Compound Synthesis\nthis compound->In Vitro Kinase Assay\n(IC50 Determination) Cellular Potency Assay\n(EC50 Determination) Cellular Potency Assay (EC50 Determination) In Vitro Kinase Assay\n(IC50 Determination)->Cellular Potency Assay\n(EC50 Determination) Metabolic Stability Assay\n(Liver Microsomes) Metabolic Stability Assay (Liver Microsomes) Cellular Potency Assay\n(EC50 Determination)->Metabolic Stability Assay\n(Liver Microsomes) In Vivo Efficacy Studies\n(Animal Models) In Vivo Efficacy Studies (Animal Models) Metabolic Stability Assay\n(Liver Microsomes)->In Vivo Efficacy Studies\n(Animal Models)

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-1-Boc-3-aminopiperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-1-Boc-3-aminopiperidine, a common reagent in organic synthesis. Adherence to these procedures will mitigate risks and ensure that all waste is managed in accordance with safety regulations.

This compound , with a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol , is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Hazard and Safety Information

A thorough understanding of the compound's properties is the first step in safe handling and disposal.

PropertyDataReference
Molecular Formula C10H20N2O2[1]
Molecular Weight 200.28 g/mol [1]
CAS Number 625471-18-3[1]
Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]
Incompatible Materials Strong oxidizing agents, Strong acids.[4]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

PPE TypeSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.
Body Protection Laboratory coat.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials in a laboratory setting.

1. Waste Segregation and Containerization:

Proper segregation is crucial to prevent accidental reactions.

  • Solid Waste:

    • Description: Contaminated consumables such as gloves, paper towels, and empty vials.

    • Container: A designated, sealable, and chemically resistant container clearly labeled as "Hazardous Solid Chemical Waste."[5]

    • Procedure: Place all solid waste directly into the designated container. Do not mix with liquid waste.[5]

  • Liquid Waste:

    • Description: Unused or expired solutions of this compound.

    • Container: A sealable, chemically resistant container (e.g., a glass or polyethylene (B3416737) bottle) designated for "Hazardous Liquid Chemical Waste."

    • Procedure: Carefully pour or transfer liquid waste into the container, avoiding splashes. Do not overfill the container.

2. Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."[5]

  • The full chemical name: "this compound."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory group.

3. Temporary Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Keep containers tightly closed to prevent the release of vapors.[4]

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • It may be possible to dispose of this chemical through incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

5. Spill Management:

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[5]

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[5]

  • Reporting: Report the spill to your institution's environmental health and safety (EHS) office.

6. Empty Container Disposal:

Empty containers that held this compound must be decontaminated before being disposed of as regular trash.

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.[5]

  • Rinse Collection: Collect the rinse solvent as hazardous liquid waste.

  • Final Wash: Wash the container with soap and water.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization A Solid Waste (Gloves, Vials, etc.) C Sealable Container for 'Hazardous Solid Waste' A->C B Liquid Waste (Unused Solutions) D Sealable Container for 'Hazardous Liquid Waste' B->D E Label Container with: - 'Hazardous Waste' - Chemical Name - Concentration & Quantity - Date - PI/Lab Name C->E D->E F Temporary Storage (Designated, Ventilated Area) E->F G Arrange Pickup by Licensed Disposal Service F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling (S)-1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (S)-1-Boc-3-aminopiperidine. The following procedures detail the necessary personal protective equipment (PPE), step-by-step operational handling, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, can cause skin irritation and serious eye irritation, and may lead to respiratory irritation[1][2].

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, the following table summarizes its key hazard classifications[3][4][5]. Adherence to the handling procedures outlined below is critical to minimize exposure.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and inhalation.

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles or a full-face shield that conforms to EU standard EN166 or NIOSH (US) standards[3].
Hand Protection Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.
Body Protection A laboratory coat or impervious clothing is required to prevent skin contact[3].
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate filter is recommended[3].

Experimental Protocol: Step-by-Step Handling and Disposal

This protocol outlines the safe handling of this compound throughout a typical laboratory workflow, from initial preparation to final disposal.

1. Preparation and Weighing:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Conduct all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation of dust.

  • Use disposable weighing paper and spatulas to avoid cross-contamination.

2. Reaction Setup and Execution:

  • When setting up a reaction, add this compound to the reaction vessel within the fume hood.

  • Should the procedure require heating, ensure the apparatus is assembled securely to prevent leaks of vapors.

  • If the reaction is conducted in a sealed vessel, ensure it is properly vented before opening.

3. Post-Reaction Work-up:

  • Quench the reaction carefully, especially if reactive reagents were used.

  • During extraction and separation steps, be mindful of potential splashes and work within the fume hood.

  • Handle all glassware that has been in contact with the compound with appropriate gloves.

4. Spill Management:

  • In the event of a small spill within a fume hood, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.

  • Collect the absorbed material into a designated hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and leak-proof.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain[1][6].

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction spill_contain Contain Spill handle_weigh->spill_contain If Spill Occurs handle_workup Conduct Work-up handle_reaction->handle_workup handle_reaction->spill_contain If Spill Occurs disp_segregate Segregate Waste handle_workup->disp_segregate handle_workup->spill_contain If Spill Occurs disp_container Containerize and Label disp_segregate->disp_container disp_collect Arrange for Professional Disposal disp_container->disp_collect spill_cleanup Clean and Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_cleanup->spill_dispose spill_dispose->disp_segregate

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Boc-3-aminopiperidine
Reactant of Route 2
(S)-1-Boc-3-aminopiperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.